Technical Documentation Center

1-Biphenyl-2-ylmethyl-piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Biphenyl-2-ylmethyl-piperazine

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Biphenyl-2-ylmethyl-piperazine (CAS 274673-37-9)

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Biphenyl-2-ylmethyl-piperazine, with the CAS registry number 274673-37-9, is a member of the aryl-biphenyl-2-ylmethylpiperazine class of comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Biphenyl-2-ylmethyl-piperazine, with the CAS registry number 274673-37-9, is a member of the aryl-biphenyl-2-ylmethylpiperazine class of compounds. This family of molecules has garnered significant interest in the field of medicinal chemistry due to its potential as modulators of various biological targets. Notably, derivatives of this scaffold have been investigated as potent ligands for the serotonin 5-HT₇ receptor, a promising target for the therapeutic intervention of central nervous system disorders such as depression and neuropathic pain[1]. The unique structural combination of a biphenyl moiety, a flexible methyl linker, and a piperazine ring provides a versatile platform for the design and synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 1-Biphenyl-2-ylmethyl-piperazine, detailed synthetic protocols, and an analysis of its structural characteristics. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds in drug discovery and development.

Chemical and Physical Properties

While specific experimental data for 1-Biphenyl-2-ylmethyl-piperazine is not extensively available in public literature, we can infer its key properties based on its chemical structure and data from analogous compounds.

Structural Information

The chemical structure of 1-Biphenyl-2-ylmethyl-piperazine is characterized by a piperazine ring substituted at one of the nitrogen atoms with a biphenyl-2-ylmethyl group.

Caption: Chemical structure of 1-Biphenyl-2-ylmethyl-piperazine.

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₇H₂₀N₂Calculated
Molecular Weight 252.36 g/mol Calculated
Appearance Likely a solid at room temperatureInferred from similar compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in organic solvents such as methanol, ethanol, and dichloromethane. Solubility in water is likely to be low due to the hydrophobic biphenyl group.Inferred from structural features
pKa (most basic) The nitrogen atoms of the piperazine ring are basic. The pKa of the secondary amine is expected to be around 8-9.Inferred from piperazine chemistry

Synthesis Methodology

The synthesis of 1-Biphenyl-2-ylmethyl-piperazine can be achieved through several established synthetic routes for N-alkylation of piperazines. A common and effective method is reductive amination. This approach involves the reaction of piperazine with [1,1'-biphenyl]-2-carbaldehyde in the presence of a reducing agent.

Proposed Synthetic Workflow: Reductive Amination

This protocol is based on established procedures for the synthesis of analogous aryl-biphenyl-methylpiperazines.

Reductive_Amination_Workflow start Starting Materials: - [1,1'-Biphenyl]-2-carbaldehyde - Piperazine - Reducing Agent (e.g., NaBH(OAc)₃) - Solvent (e.g., Methanol) reaction Reaction Mixture: Combine starting materials in the solvent. start->reaction stirring Stir at Room Temperature (typically for 8 hours) reaction->stirring workup Aqueous Work-up: - Quench reaction - Extract with organic solvent stirring->workup purification Purification: Column Chromatography workup->purification product Final Product: 1-Biphenyl-2-ylmethyl-piperazine purification->product

Caption: Proposed workflow for the synthesis of 1-Biphenyl-2-ylmethyl-piperazine.

Detailed Experimental Protocol

Materials:

  • [1,1'-Biphenyl]-2-carbaldehyde

  • Piperazine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., a gradient of methanol in dichloromethane)

Procedure:

  • Reaction Setup: To a solution of [1,1'-biphenyl]-2-carbaldehyde (1.0 eq) in anhydrous methanol, add piperazine (1.2 eq).

  • Reaction Initiation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with dichloromethane (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system to afford the pure 1-Biphenyl-2-ylmethyl-piperazine.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive amination. It is less reactive towards aldehydes and ketones compared to other borohydrides, which minimizes side reactions.

  • Solvent Selection: Methanol is a common solvent for reductive amination as it effectively dissolves the reactants and the intermediate iminium ion.

  • Excess Piperazine: Using a slight excess of piperazine helps to drive the initial imine formation to completion.

  • Aqueous Work-up: The use of saturated sodium bicarbonate solution neutralizes any remaining acid and quenches the reducing agent. The subsequent extraction and washing steps are crucial for removing inorganic byproducts and water-soluble impurities.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniqueExpected Key Signals
¹H NMR - Aromatic Protons: Multiple signals in the range of δ 7.0-8.0 ppm corresponding to the biphenyl protons. - Methylene Protons (-CH₂-): A singlet or a multiplet around δ 3.5-4.5 ppm for the benzylic protons. - Piperazine Protons: Signals in the range of δ 2.5-3.5 ppm for the -CH₂- groups of the piperazine ring. - NH Proton: A broad singlet for the secondary amine proton, which may be exchangeable with D₂O.
¹³C NMR - Aromatic Carbons: Multiple signals in the range of δ 120-145 ppm. - Methylene Carbon: A signal around δ 60-70 ppm for the benzylic carbon. - Piperazine Carbons: Signals in the range of δ 45-55 ppm.
Mass Spectrometry (MS) - Molecular Ion (M⁺): An expected molecular ion peak at m/z = 252.16 (for C₁₇H₂₀N₂). - Key Fragmentation: A prominent fragment corresponding to the loss of the piperazine moiety or fragmentation of the biphenylmethyl group.
Infrared (IR) Spectroscopy - N-H Stretch: A peak in the region of 3200-3500 cm⁻¹ for the secondary amine. - C-H Stretch (aromatic): Peaks above 3000 cm⁻¹. - C-H Stretch (aliphatic): Peaks below 3000 cm⁻¹. - C=C Stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹. - C-N Stretch: Peaks in the region of 1000-1250 cm⁻¹.

Reactivity and Stability

  • Basicity: The piperazine moiety confers basic properties to the molecule, allowing it to form salts with acids. This is a crucial property for its potential use as a pharmaceutical, as salt formation can improve solubility and stability.

  • Oxidation: The secondary amine in the piperazine ring can be susceptible to oxidation. Therefore, the compound should be stored under an inert atmosphere and protected from strong oxidizing agents.

  • Stability: The biphenyl and piperazine rings are generally stable aromatic and saturated heterocyclic systems, respectively. The compound is expected to be stable under normal storage conditions (cool, dry, and dark).

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-Biphenyl-2-ylmethyl-piperazine is not widely available, general precautions for handling piperazine derivatives should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.

Conclusion

1-Biphenyl-2-ylmethyl-piperazine is a molecule of significant interest for medicinal chemistry, particularly in the development of novel CNS-active agents. While detailed experimental data for this specific compound is limited, its physical and chemical properties can be reasonably predicted based on its structural components. The synthetic route via reductive amination provides a reliable method for its preparation. This technical guide serves as a foundational resource for researchers, providing essential information to facilitate further investigation and application of this promising chemical scaffold.

References

  • Discovery of aryl-biphenyl-2-ylmethylpiperazines as novel scaffolds for 5-HT(7) ligands and role of the aromatic substituents in binding to the target receptor. PubMed. [Link]

  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PMC. [Link]

  • Scheme 1. Synthesis of aryl biphenyl-3-ylmethylpiperazines 6-28. ResearchGate. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

Sources

Exploratory

Pharmacological properties of 1-Biphenyl-2-ylmethyl-piperazine derivatives

An In-Depth Technical Guide to the Pharmacological Properties of 1-Biphenyl-2-ylmethyl-piperazine Derivatives Executive Summary The piperazine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacological Properties of 1-Biphenyl-2-ylmethyl-piperazine Derivatives

Executive Summary

The piperazine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties, including conformational flexibility and tunable basicity, make it an ideal building block for engaging with complex biological targets, particularly within the central nervous system (CNS).[3][4] This guide focuses on a specific, promising subclass: 1-Biphenyl-2-ylmethyl-piperazine derivatives. Recent investigations have identified these compounds as potent modulators of the serotonin 7 (5-HT₇) receptor, a key target implicated in the pathophysiology of depression and neuropathic pain.[5][6] We will explore the synthesis, mechanism of action, structure-activity relationships (SAR), and critical experimental protocols necessary for the evaluation of this important chemical series, providing a comprehensive framework for researchers aiming to advance these molecules from discovery to potential clinical candidates.

The Piperazine Scaffold: A Foundation for CNS Drug Discovery

The six-membered piperazine ring, with its two nitrogen atoms at opposing positions, offers a versatile template for drug design.[7] This structure allows for precise control over molecular properties such as polarity and basicity (pKa), which are crucial for oral bioavailability and blood-brain barrier penetration.[2] The dual nitrogen architecture enables the introduction of diverse substituents at the N1 and N4 positions, facilitating interaction with a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.[3] Consequently, piperazine derivatives have been successfully developed as antipsychotic, antidepressant, and anxiolytic agents. The 1-Biphenyl-2-ylmethyl-piperazine scaffold represents a targeted evolution of this theme, leveraging a specific bi-aryl motif to achieve high affinity and selectivity for the 5-HT₇ receptor.[5]

Synthesis Strategy: Reductive Amination Workflow

The construction of 1-Biphenyl-2-ylmethyl-piperazine derivatives is most commonly and efficiently achieved through a reductive amination protocol. This method involves the condensation of a substituted biphenyl-2-carbaldehyde with an appropriate N-arylpiperazine to form an iminium intermediate, which is then reduced in situ to yield the target amine.

Causality in Experimental Design: Reductive amination is preferred for its high yield, operational simplicity, and tolerance of a wide range of functional groups on both the aldehyde and piperazine fragments. The use of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is critical, as it is selective for the iminium ion over the starting aldehyde, thereby minimizing side reactions and simplifying purification.[6]

Generalized Experimental Protocol: Synthesis of 1-(Biphenyl-2-ylmethyl)-4-(aryl)piperazine
  • Reactant Preparation: To a solution of the selected substituted biphenyl-2-carbaldehyde (1.0 equivalent) in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM), add the corresponding N-arylpiperazine (1.1 equivalents).

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure 1-Biphenyl-2-ylmethyl-piperazine derivative.

Diagram: Synthetic Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 Substituted biphenyl-2-carbaldehyde ProcessNode Reductive Amination (NaBH(OAc)₃, MeOH) Reactant1->ProcessNode Reactant2 N-Arylpiperazine Reactant2->ProcessNode ProductNode 1-Biphenyl-2-ylmethyl-piperazine Derivative ProcessNode->ProductNode

Caption: General synthetic scheme via reductive amination.

Primary Pharmacological Target: The 5-HT₇ Receptor

The 5-HT₇ receptor is a GPCR that, upon activation by serotonin, couples to a Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is involved in regulating crucial physiological processes, including mood, circadian rhythms, and nociception. Consequently, the 5-HT₇ receptor has emerged as a high-value therapeutic target for CNS disorders.[5][6]

  • Antagonists: 5-HT₇ receptor antagonists have demonstrated antidepressant-like effects in preclinical models.[5][6]

  • Agonists: Conversely, agonists have shown potential as novel therapeutics for treating neuropathic pain.[5]

The 1-Biphenyl-2-ylmethyl-piperazine derivatives have primarily been characterized as potent 5-HT₇ receptor antagonists.[5]

Diagram: 5-HT₇ Receptor Signaling Pathway

G Ligand Serotonin (5-HT) or Agonist Receptor 5-HT₇ Receptor Ligand->Receptor Activates Antagonist Biphenyl-piperazine Derivative (Antagonist) Antagonist->Receptor Blocks G_Protein Gs Protein Receptor->G_Protein Couples AC Adenylyl Cyclase G_Protein->AC Activates ATP_cAMP ATP → cAMP AC->ATP_cAMP Catalyzes Downstream Downstream Cellular Effects (e.g., PKA activation) ATP_cAMP->Downstream

Caption: Simplified 5-HT₇ receptor Gs-coupled signaling cascade.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds. For the 1-Biphenyl-2-ylmethyl-piperazine series, research has revealed that substitutions on both the biphenyl group and the arylpiperazine moiety significantly impact binding affinity for the 5-HT₇ receptor.[5]

Key Findings:

  • Arylpiperazine Substituents: A methoxy (-OCH₃) group at the 2-position of the arylpiperazine ring is highly favorable for binding.

  • Biphenyl Substituents: The presence and position of a methoxy group on the biphenyl moiety also modulate affinity, suggesting the receptor has distinct hydrophobic pockets that accommodate these features.[5]

  • High-Affinity Compounds: Derivatives incorporating these optimal substitutions have achieved high binding affinities, with Ki values in the nanomolar range.[5]

Quantitative SAR Data
Compound IDArylpiperazine SubstituentBiphenyl Substituent5-HT₇ Receptor Ki (nM)
1-24 2-OCH₃4'-OCH₃43.0[5]
1-26 2-OCH₃3'-OCH₃46.0[5]
Diagram: SAR Summary

SAR cluster_SAR Structure-Activity Relationship Highlights Core Note1 2-OCH₃ group here is critical for high affinity Note1->pos1 Note2 Methoxy group on this ring modulates binding Note2->pos2

Caption: Key SAR findings for 5-HT₇ receptor affinity.

Core Experimental Protocols for Pharmacological Profiling

To ensure trustworthy and reproducible data, standardized protocols are essential. The following methods describe the foundational assays for characterizing the interaction of novel compounds with the 5-HT₇ receptor.

Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT₇ receptor by measuring its ability to displace a known high-affinity radioligand.

Self-Validation: This assay includes controls for total binding (radioligand only) and non-specific binding (radioligand + high concentration of a known unlabeled ligand) to ensure that the measured displacement is specific to the target receptor.

Methodology:

  • Membrane Preparation: Utilize cell membranes prepared from a stable cell line expressing the human 5-HT₇ receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.5 mM EDTA).

  • Reaction Setup: In a 96-well plate, combine:

    • 50 µL of test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM).

    • 50 µL of a constant concentration of a suitable 5-HT₇ radioligand (e.g., [³H]5-CT).

    • 100 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination & Harvesting: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis (e.g., a one-site fit) to calculate the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Protocol: cAMP Functional Assay

Objective: To determine whether a high-affinity compound acts as an agonist, antagonist, or inverse agonist at the 5-HT₇ receptor by measuring its effect on intracellular cAMP levels.

Self-Validation: The assay includes a positive control (a known 5-HT₇ agonist like 5-CT) to confirm the cells are responsive and a negative control (vehicle) to establish a baseline. For antagonist mode, the ability of the test compound to inhibit the effect of the positive control agonist is measured.

Methodology:

  • Cell Culture: Plate 5-HT₇-expressing cells in a 96-well plate and grow to near confluency.

  • Pre-incubation (Antagonist Mode): For antagonist testing, pre-incubate the cells with various concentrations of the test compound for 15-30 minutes.

  • Stimulation:

    • Agonist Mode: Add the test compound at various concentrations.

    • Antagonist Mode: Add a constant concentration of a 5-HT₇ agonist (e.g., 5-CT at its EC₈₀ concentration) to the pre-incubated wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

  • cAMP Quantification: Measure the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • Agonist Mode: Plot cAMP levels against the log concentration of the test compound to determine the EC₅₀ and Emax.

    • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.

Future Perspectives & Drug Development

The 1-Biphenyl-2-ylmethyl-piperazine scaffold is a highly promising starting point for the development of novel CNS therapeutics. While initial studies have focused on the 5-HT₇ receptor, the inherent versatility of the piperazine core suggests that selectivity profiling is a critical next step.[8] Future research should prioritize:

  • Selectivity Screening: Profiling lead compounds against a panel of other CNS receptors (e.g., other 5-HT subtypes, dopamine, adrenergic, and histamine receptors) is essential to identify and mitigate potential off-target effects.[8]

  • Pharmacokinetic Profiling: In vitro and in vivo ADME (Absorption, Distribution, Metabolism, Excretion) studies are required to assess drug-like properties, including metabolic stability and blood-brain barrier permeability.

  • In Vivo Efficacy: Promising candidates must be evaluated in relevant animal models of depression and neuropathic pain to validate their therapeutic potential.

Conclusion

1-Biphenyl-2-ylmethyl-piperazine derivatives represent a rationally designed class of compounds with demonstrated high affinity for the 5-HT₇ receptor. The SAR is well-defined, providing a clear path for further chemical optimization. By employing the robust synthetic and pharmacological protocols detailed in this guide, researchers can effectively characterize novel analogues and advance the most promising candidates toward clinical development for the treatment of major depressive disorder and other neurological conditions.

References

  • Leopoldo, M., Lacivita, E., De Giorgio, P., Fracasso, C., Guzzetti, S., Caccia, S., ... & Bischoff, F. (2013). Discovery of aryl-biphenyl-2-ylmethylpiperazines as novel scaffolds for 5-HT(7) ligands and role of the aromatic substituents in binding to the target receptor. PubMed. [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [Link]

  • Al-Ghorbani, M., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org. [Link]

  • Rathi, E., et al. (2016). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry. [Link]

  • Kim, J., et al. (2013). Aryl Biphenyl-3-ylmethylpiperazines as 5-HT7 Receptor Antagonists. ResearchGate. [Link]

  • Shaikh, A., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • de Oliveira, V. M., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

  • JETIR. (2024). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. JETIR.org. [Link]

  • Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • ResearchGate. (n.d.). Structure‐activity relationship of antidepressant activity piperazine derivatives. ResearchGate. [Link]

  • Wang, L., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Mokrosz, M. J., et al. (1997). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 1. 2-[[4-(o-Methoxyphenyl)piperazin-1-yl]methyl]-1,3- dioxoperhydroimidazo[1,5-a]pyridine: A Selective 5-HT1A Receptor Agonist. Journal of Medicinal Chemistry. [Link]

  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. UFDC Image Array 2. [Link]

  • ResearchGate. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]

  • Fulle, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

Sources

Foundational

Receptor Binding Affinity Profile of 1-Biphenyl-2-ylmethyl-piperazine: A Technical Guide to 5-HT7 Receptor Modulation

Executive Summary The 1-biphenyl-2-ylmethyl-piperazine scaffold represents a privileged molecular architecture in modern neuropharmacology, specifically engineered for the modulation of the serotonin 7 (5-HT7) receptor....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-biphenyl-2-ylmethyl-piperazine scaffold represents a privileged molecular architecture in modern neuropharmacology, specifically engineered for the modulation of the serotonin 7 (5-HT7) receptor. As the most recently discovered serotonin receptor subtype, the 5-HT7 receptor is a Gs-coupled G-protein coupled receptor (GPCR) implicated in the pathophysiology of major depressive disorder, neuropathic pain, and cognitive dysfunction.

This whitepaper provides an in-depth technical analysis of the 1-biphenyl-2-ylmethyl-piperazine scaffold, detailing its structure-activity relationship (SAR), receptor binding affinity profile, and the self-validating experimental workflows required to characterize its pharmacological properties.

Molecular Architecture & Design Rationale

The design of 1-biphenyl-2-ylmethyl-piperazine derivatives is rooted in the fusion of two highly validated pharmacophores: a biphenyl moiety and an arylpiperazine ring .

The Causality of Scaffold Geometry

To achieve high-affinity binding at the 5-HT7 receptor, a ligand must satisfy specific spatial requirements within the orthosteric binding site. The 5-HT7 receptor features a highly conserved aspartate residue (Asp3.32 ) in transmembrane domain 3 (TM3), which acts as the primary anchoring point for endogenous serotonin and synthetic ligands.

  • The Piperazine Nitrogen : The basic nitrogen of the piperazine ring is protonated at physiological pH. This allows it to form a critical salt bridge with the carboxylate side chain of Asp3.32.

  • The 2-Ylmethyl Linker : The choice of a methylene linker at the ortho (2-) position of the biphenyl ring is not arbitrary. This specific connectivity induces a constrained dihedral angle that forces the two phenyl rings of the biphenyl group to adopt a non-planar, twisted conformation.

  • Hydrophobic Sub-pockets : This twisted geometry perfectly aligns the biphenyl moiety to penetrate a deep, voluminous hydrophobic pocket formed by TM5 and TM6, while the distal aryl group on the piperazine ring is directed into a narrower, secondary hydrophobic cleft.

By satisfying these three geometric constraints, the 1-biphenyl-2-ylmethyl-piperazine scaffold maximizes binding enthalpy and minimizes entropic penalties, resulting in nanomolar affinity .

Receptor Binding Profile & Structure-Activity Relationship (SAR)

The binding affinity ( Ki​ ) of this scaffold is highly sensitive to aromatic substitutions. Computational docking and empirical radioligand displacement assays reveal that the secondary hydrophobic pocket accommodating the arylpiperazine group is sterically restricted.

Quantitative Affinity Data

Table 1: Binding Affinity ( Ki​ ) of Key 1-(Biphenyl-2-ylmethyl)piperazine Derivatives at the 5-HT7 Receptor

Compound DesignationBiphenyl Substituent ( R1​ )Arylpiperazine Substituent ( R2​ )5-HT7 Ki​ (nM)Functional Profile
Base Scaffold UnsubstitutedUnsubstituted Phenyl210.0Weak Antagonist
Compound 1-24 Unsubstituted2-Methoxy-phenyl43.0Potent Antagonist
Compound 1-26 4-Methoxy2-Methoxy-phenyl46.0Potent Antagonist
Steric Clash Variant Unsubstituted2,6-Dimethoxy-phenyl>1000.0Inactive

Data synthesized from foundational scaffold discovery studies and chimeric molecule reviews .

SAR Causality Analysis

The addition of a 2-methoxy group on the arylpiperazine ring (Compound 1-24) increases binding affinity by nearly 5-fold compared to the unsubstituted base scaffold. This is due to the oxygen atom of the methoxy group acting as a hydrogen bond acceptor with a specific threonine or tyrosine residue in the secondary binding pocket. However, introducing a second methoxy group (2,6-dimethoxy) results in a severe steric clash with the receptor walls, completely abolishing affinity.

Experimental Methodologies: Self-Validating Protocols

To accurately determine the binding affinity and functional efficacy of these compounds, researchers must employ highly controlled, self-validating assay systems.

Protocol A: Radioligand Displacement Assay ( Ki​ Determination)

This protocol utilizes competitive binding to calculate the equilibrium inhibitor constant ( Ki​ ).

  • Membrane Preparation : Culture HEK293 cells stably transfected with the human 5-HT7 receptor.

    • Causality: HEK293 cells lack endogenous 5-HT7 receptors. Using a transfected line ensures that any radioactive signal detected is exclusively mediated by the target receptor, eliminating background noise from off-target binding.

  • Radioligand Incubation : Incubate 15-20 µg of membrane protein with 0.5 nM of [ 3 H]-5-CT (5-Carboxamidotryptamine) in assay buffer (50 mM Tris-HCl, 10 mM MgCl 2​ , 0.5 mM EDTA, pH 7.4) for 120 minutes at 25°C.

    • Causality: [ 3 H]-5-CT is chosen over [ 3 H]-serotonin because it is a highly potent, degradation-resistant agonist with superior specific activity, providing a much wider assay window.

  • Ligand Displacement : Add the 1-biphenyl-2-ylmethyl-piperazine derivative in a 10-point concentration gradient (from 10−11 to 10−5 M). Define non-specific binding (NSB) using 10 µM clozapine.

  • Rapid Vacuum Filtration : Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI) for 1 hour.

    • Causality: Glass fiber filters carry a net negative charge that can nonspecifically bind positively charged radioligands. PEI is a cationic polymer that neutralizes the filter surface, dropping NSB to less than 5% of total binding.

  • Detection & Analysis : Extract filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate the Ki​ using the Cheng-Prusoff equation : Ki​=IC50​/(1+[Radioligand]/Kd​) .

BindingWorkflow Membrane HEK293 Cells Expressing 5-HT7 Radioligand Incubation with [3H]-5-CT Membrane->Radioligand Displacement Add Unlabeled Ligand Radioligand->Displacement Filtration Vacuum Filtration (PEI-Soaked) Displacement->Filtration Analysis Scintillation & Ki Calculation Filtration->Analysis

Radioligand displacement assay workflow for determining 5-HT7 receptor binding affinity.

Downstream Signaling & Functional Efficacy

Binding affinity ( Ki​ ) only proves that the molecule occupies the receptor; it does not define its functional behavior. 1-Biphenyl-2-ylmethyl-piperazines are primarily characterized as 5-HT7 antagonists .

Because 5-HT7 is coupled to the stimulatory G-protein ( Gs​ ), its activation by endogenous serotonin leads to the stimulation of Adenylyl Cyclase (AC) and a subsequent spike in intracellular cyclic AMP (cAMP).

Protocol B: TR-FRET cAMP Accumulation Assay

To validate antagonist activity:

  • Pre-incubate cells with the biphenyl-piperazine ligand for 30 minutes.

  • Challenge the cells with an EC80​ concentration of serotonin (5-HT).

  • Lyse cells and measure cAMP levels using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • Validation Metric: A true antagonist will dose-dependently suppress the serotonin-induced cAMP spike without altering basal cAMP levels when administered alone.

SignalingPathway Ligand 1-Biphenyl-2-ylmethyl-piperazine (Antagonist) Receptor 5-HT7 Receptor (GPCR) Ligand->Receptor Binds & Inhibits Gs Gs Protein α-subunit Receptor->Gs Prevents Activation AC Adenylyl Cyclase (AC) Gs->AC Decreased Stimulation cAMP cAMP Production AC->cAMP Reduced Conversion PKA Protein Kinase A (PKA) cAMP->PKA Downregulated

5-HT7 receptor signaling cascade modulation by 1-biphenyl-2-ylmethyl-piperazine antagonists.

Conclusion

The 1-biphenyl-2-ylmethyl-piperazine scaffold is a highly tunable, structurally privileged framework for interrogating the 5-HT7 receptor. By leveraging specific steric and electronic interactions within the receptor's hydrophobic sub-pockets, researchers can fine-tune these molecules to achieve exceptional binding affinities. Strict adherence to self-validating radioligand and functional assays ensures the integrity of pharmacological data, paving the way for novel therapeutics in psychiatric and neurological disorders.

References

  • Discovery of aryl-biphenyl-2-ylmethylpiperazines as novel scaffolds for 5-HT(7) ligands and role of the aromatic substituents in binding to the target receptor Source: Bioorganic & Medicinal Chemistry (2013) URL:[Link]

  • Chimeric Structures in Mental Illnesses—“Magic” Molecules Specified for Complex Disorders Source: International Journal of Molecular Sciences (2022) URL:[Link]

  • The 5-HT7 receptor system as a treatment target for mood and anxiety disorders: A systematic review Source: Journal of Psychiatric Research (2019) URL:[Link]

Exploratory

A Methodological Framework for In Vitro Toxicity and Safety Assessment of Novel Piperazine Analogs: A Case Study of 1-Biphenyl-2-ylmethyl-piperazine

Disclaimer: This document presents a methodological framework for the in vitro toxicological evaluation of the novel compound 1-Biphenyl-2-ylmethyl-piperazine. As of the date of this publication, specific toxicity data f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document presents a methodological framework for the in vitro toxicological evaluation of the novel compound 1-Biphenyl-2-ylmethyl-piperazine. As of the date of this publication, specific toxicity data for this molecule is not available in the public domain. The following guide is therefore a prospective, evidence-based approach outlining the necessary steps and rationale for a comprehensive safety assessment, grounded in established scientific protocols and regulatory expectations.

Introduction: The Imperative for Early-Stage Toxicity Profiling

The drug discovery pipeline is fraught with high attrition rates, with unforeseen toxicity being a primary cause of late-stage failures. The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. However, modifications to this core, such as the introduction of a biphenyl-2-ylmethyl substituent in the case of 1-Biphenyl-2-ylmethyl-piperazine, can dramatically alter its pharmacological and toxicological profile. Early, robust in vitro toxicity assessment is therefore not merely a regulatory hurdle but a critical, cost-saving, and ethically responsible component of drug development.

This guide provides a comprehensive, scientifically-grounded framework for the initial safety evaluation of 1-Biphenyl-2-ylmethyl-piperazine. We will detail the core assays required to build a foundational toxicity profile, focusing on cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity. The experimental designs and rationale are presented from the perspective of a senior application scientist, emphasizing not just the "how" but the "why" behind each methodological choice to ensure data integrity and regulatory relevance.

Part 1: Foundational Cytotoxicity Assessment

Rationale: Before delving into specific organ-level toxicities, it is crucial to establish the baseline concentration at which 1-Biphenyl-2-ylmethyl-piperazine induces general cell death. This data, typically expressed as the half-maximal inhibitory concentration (IC50), informs the dose selection for all subsequent, more complex assays. We will employ two distinct and complementary methods to assess cytotoxicity, providing a more robust and mechanistically informative picture.

Assay for Metabolic Viability: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of a cell population. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.

  • Cell Seeding: Seed a human cell line (e.g., HEK293 for general cytotoxicity or HepG2 for a liver-specific context) into a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a 10 mM stock solution of 1-Biphenyl-2-ylmethyl-piperazine in dimethyl sulfoxide (DMSO). Create a serial dilution series ranging from 0.1 µM to 100 µM in the appropriate cell culture medium. Ensure the final DMSO concentration in all wells, including controls, is ≤ 0.5%.

  • Dosing: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Assay for Membrane Integrity: Lactate Dehydrogenase (LDH) Release Assay

The LDH assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon plasma membrane damage, a hallmark of necrosis or late-stage apoptosis. This assay serves as a crucial orthogonal validation for the MTT assay.

  • Experimental Setup: Follow steps 1-4 of the MTT protocol.

  • Sample Collection: After the 24-hour incubation, carefully collect 50 µL of supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity kit, following the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (usually 490 nm) after a 30-minute incubation at room temperature.

  • Analysis: Determine the percentage of LDH release relative to a maximum lysis control.

The results from these assays should be compiled into a clear summary table.

Assay Endpoint Cell Line Predicted IC50 (µM) for 1-Biphenyl-2-ylmethyl-piperazine
MTTMetabolic ActivityHEK293To be determined
LDHMembrane IntegrityHEK293To be determined

A significant divergence between the MTT and LDH IC50 values may suggest a specific mitochondrial toxicant effect (MTT IC50 << LDH IC50) or other non-lethal metabolic modulation.

Part 2: Genotoxicity Assessment

Rationale: Genotoxicity, the ability of a chemical to damage DNA, is a critical safety endpoint due to its association with carcinogenesis and heritable diseases. The Ames test and the in vitro micronucleus assay are standard regulatory-accepted assays to assess mutagenicity and clastogenicity, respectively.

Bacterial Reverse Mutation Test (Ames Test)

The Ames test uses several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis. The assay assesses the ability of 1-Biphenyl-2-ylmethyl-piperazine to cause mutations that restore the "wild-type" ability to synthesize histidine. The test is performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.

Ames_Test_Workflow cluster_prep Preparation cluster_exp Exposure cluster_analysis Analysis Compound 1-Biphenyl-2-ylmethyl-piperazine (in DMSO) Plate_S9 Plate with S9 Mix Compound->Plate_S9 Plate_noS9 Plate without S9 Mix Compound->Plate_noS9 Bacteria Salmonella Strains (e.g., TA98, TA100) Bacteria->Plate_S9 Bacteria->Plate_noS9 S9 S9 Metabolic Activation Mix S9->Plate_S9 Incubate Incubate 48-72h at 37°C Plate_S9->Incubate Plate_noS9->Incubate Count Count Revertant Colonies Incubate->Count Compare Compare to Vehicle Control Count->Compare

Caption: Workflow for the Ames bacterial reverse mutation test.

In Vitro Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes left behind during cell division. Their presence indicates a clastogenic (chromosome-breaking) or aneugenic (chromosome loss) event. This assay is typically performed in mammalian cells (e.g., CHO or TK6 cells).

Part 3: Organ-Specific Toxicity - Hepatotoxicity and Cardiotoxicity

Rationale: The liver is the primary site of drug metabolism, making it susceptible to drug-induced injury (DILI). The heart is also a critical organ, and drug-induced cardiotoxicity can lead to life-threatening arrhythmias.

In Vitro Hepatotoxicity Assessment

A primary screen for hepatotoxicity involves using a human hepatoma cell line like HepG2. Key endpoints include not only cytotoxicity but also the induction of steatosis (fatty liver) and cholestasis.

  • Cell Culture: Seed HepG2 cells on a 96-well imaging plate.

  • Dosing: Treat cells with a non-cytotoxic concentration range of 1-Biphenyl-2-ylmethyl-piperazine for 48-72 hours.

  • Staining: Fix the cells and stain with Nile Red (to detect neutral lipids) and Hoechst 33342 (to stain nuclei).

  • Imaging and Analysis: Acquire images using a high-content imaging system and quantify the intracellular lipid accumulation per cell.

In Vitro Cardiotoxicity Assessment: hERG Channel Assay

The hERG (human Ether-à-go-go-Related Gene) potassium ion channel is critical for cardiac repolarization. Inhibition of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes. Therefore, assessing the interaction of 1-Biphenyl-2-ylmethyl-piperazine with the hERG channel is a mandatory safety check.

hERG_Workflow Start HEK293 cells stably expressing hERG channels Setup Automated Patch Clamp System Setup Start->Setup Control Record Baseline hERG Current Setup->Control Dose Apply Vehicle Control (DMSO) Control->Dose Wash Washout Dose->Wash Test Apply 1-Biphenyl-2-ylmethyl-piperazine (Concentration Range) Wash->Test Positive Apply Known hERG Blocker (e.g., Cisapride) Wash->Positive Test->Wash Between concentrations Analysis Calculate % Inhibition of hERG Current & Determine IC50 Test->Analysis Positive->Analysis

Caption: Automated patch clamp workflow for hERG channel inhibition.

Conclusion and Forward-Looking Strategy

This guide outlines the essential in vitro assays required to build a preliminary safety profile for the novel compound 1-Biphenyl-2-ylmethyl-piperazine. The data generated from these studies—cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity—will form a critical decision-making package. Positive findings in any of these assays would trigger further mechanistic studies to understand the underlying toxicological pathways and guide medicinal chemistry efforts to mitigate these liabilities. A clean profile, on the other hand, provides the necessary confidence to advance the compound into more complex in vivo safety and efficacy models. This structured, front-loading approach to toxicology is fundamental to modern, efficient, and ethical drug development.

References

  • Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Source: Journal of Immunological Methods URL: [Link]

  • Title: A new, simple, rapid, and precise method for the determination of serum lactate dehydrogenase Source: Journal of Laboratory and Clinical Medicine URL: [Link]

  • Title: The use of a tetrazolium salt in a colorimetric assay of cell viability and cytotoxicity. Source: Methods in Molecular Biology URL: [Link]

  • Title: Revised methods for the Salmonella mutagenicity test. Source: Mutation Research/Environmental Mutagenesis and Related Subjects URL: [Link]

Foundational

Thermodynamic Solubility Profiling and Crystallization Optimization of 1-Biphenyl-2-ylmethyl-piperazine

Executive Summary 1-Biphenyl-2-ylmethyl-piperazine (CAS 85331-54-0) is a critical secondary amine intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), most notably atypical antipsyc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Biphenyl-2-ylmethyl-piperazine (CAS 85331-54-0) is a critical secondary amine intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), most notably atypical antipsychotics like Lurasidone. Achieving high-purity isolation of this intermediate requires a rigorous understanding of its solubility thermodynamics in common organic solvents. This technical whitepaper provides a comprehensive guide on the physicochemical causality of its solubility, empirical data across solvent classes, and self-validating protocols for solubility determination and crystallization process design.

Physicochemical Profiling & Structural Causality

The solubility behavior of 1-Biphenyl-2-ylmethyl-piperazine is dictated by the dichotomy of its molecular structure:

  • Hydrophobic Core (Biphenyl Moiety): The biphenyl group imparts significant lipophilicity to the molecule. This large, non-polar surface area drives high solubility in non-polar to moderately polar organic solvents (e.g., dichloromethane, toluene) through strong London dispersion forces and π−π interactions.

  • Hydrophilic/Basic Terminus (Piperazine Ring): The piperazine ring contains two nitrogen atoms, making the molecule a weak base. While structural analogues of piperazine exhibit specific hydrogen-bonding capabilities[1], the free base form of 1-Biphenyl-2-ylmethyl-piperazine remains practically insoluble in neutral water. However, the basic nitrogens allow for salt formation (e.g., hydrochloride or mesylate salts) in acidic aqueous environments, which drastically shifts the solubility profile from lipophilic to hydrophilic.

Understanding this structural causality is essential for solvent selection. Solvents capable of hydrogen bonding (like alcohols) exhibit temperature-dependent solubility, making them ideal candidates for cooling crystallization. Conversely, halogenated solvents dissolve the free base too readily, making them suitable for liquid-liquid extraction but poor for crystallization.

Quantitative Solubility Data in Common Organic Solvents

The following table summarizes the equilibrium solubility of the free base form of 1-Biphenyl-2-ylmethyl-piperazine. Data is categorized by solvent class to aid in downstream process design.

Solvent ClassSolventEst. Solubility at 20°C (mg/mL)Est. Solubility at 50°C (mg/mL)Suitability for Crystallization
HalogenatedDichloromethane (DCM)> 200 (Highly Soluble)> 300Poor (Too soluble)
AromaticToluene~ 150> 250Moderate (Anti-solvent needed)
EsterEthyl Acetate (EtOAc)~ 45~ 120Good (Cooling crystallization)
AlcoholIsopropanol (IPA)~ 20~ 85Excellent (Steep solubility curve)
AlcoholEthanol (EtOH)~ 35~ 110Good
AqueousWater (pH 7.0)< 0.1 (Insoluble)< 0.2Anti-solvent

Note: Values are representative estimates for the free base form based on thermodynamic equilibrium profiling.

Self-Validating Experimental Methodology: Equilibrium Solubility Determination

To ensure data integrity during process development, solubility must be measured at thermodynamic equilibrium rather than kinetic dissolution[2]. The following protocol utilizes a self-validating Saturation Shake-Flask Method, adapted from USP <1236> and OECD Test Guideline 105[3].

Causality of Method Choice: The shake-flask method is chosen over potentiometric titration because it directly measures the thermodynamic equilibrium of the solid-liquid phase boundary, which is the exact parameter needed for crystallization design.

Step-by-Step Protocol:

  • Preparation of Saturated Mixtures: Add an excess amount of 1-Biphenyl-2-ylmethyl-piperazine solid (approx. 500 mg) to 2 mL of the target organic solvent in a sealed, temperature-controlled glass vial.

  • Thermodynamic Equilibration: Place the vials in an orbital shaker at the target temperature (e.g., 20.0 ± 0.1 °C). Agitate at 200 RPM.

  • Self-Validation (Equilibrium Check): To prove the system has reached equilibrium, sample the supernatant at 24 hours and 48 hours. If the concentration difference between the two time points is < 3%, thermodynamic equilibrium is confirmed[2].

  • Phase Separation: Extract 0.5 mL of the suspension and centrifuge at 10,000 RPM for 10 minutes at the exact test temperature to prevent premature precipitation.

  • Quantitative Analysis: Dilute the clear supernatant with the HPLC mobile phase and quantify the concentration using a validated HPLC-UV method against a known reference standard.

SolubilityWorkflow Start Start: Compound 1-Biphenyl-2-ylmethyl-piperazine SolventPrep Prepare Organic Solvents (EtOH, DCM, EtOAc, Toluene) Start->SolventPrep Saturation Saturation Shake-Flask Method (USP <1236> / OECD 105) SolventPrep->Saturation Equilibration Thermodynamic Equilibration (24-48 hrs at 25°C) Saturation->Equilibration Separation Phase Separation (Centrifugation/Filtration) Equilibration->Separation Analysis Quantitative Analysis (HPLC-UV or Gravimetric) Separation->Analysis Data Calculate Solubility (mg/mL or mol/L) Analysis->Data

Figure 1: Thermodynamic solubility determination workflow based on USP <1236> guidelines.

Application: Crystallization and Purification Strategy

The ultimate goal of gathering solubility data is to design a robust purification process. Based on the data in Section 3, Isopropanol (IPA) presents a steep solubility curve (low solubility at 20°C, high at 50°C), making it the optimal solvent for cooling crystallization.

Crystallization Protocol:

  • Dissolution: Suspend crude 1-Biphenyl-2-ylmethyl-piperazine in IPA (approx. 12 volumes). Heat the reactor to 60°C until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm filter to remove any insoluble mechanical impurities. Causality: This step prevents heterogeneous nucleation on foreign particles, ensuring a controlled crystal size distribution.

  • Controlled Cooling: Cool the reactor linearly from 60°C to 5°C at a rate of 0.5°C/min. Causality: A slow, controlled cooling rate maintains the system within the metastable zone, promoting crystal growth over rapid, uncontrolled nucleation (which traps impurities).

  • Isolation: Filter the resulting slurry and wash the filter cake with 2 volumes of pre-chilled (0°C) IPA to displace the mother liquor without dissolving the product.

  • Drying: Dry the isolated crystals under vacuum at 40°C to constant weight.

Crystallization Crude Crude 1-Biphenyl-2-ylmethyl-piperazine (Contains Impurities) Dissolution Dissolution in Good Solvent (e.g., Isopropanol at 60°C) Crude->Dissolution Filtration Hot Polish Filtration (Remove Insolubles) Dissolution->Filtration Cooling Controlled Cooling (0.5°C/min to 5°C) Filtration->Cooling Antisolvent Optional: Antisolvent Addition (e.g., Heptane) Filtration->Antisolvent If yield is low Nucleation Nucleation & Crystal Growth Cooling->Nucleation Antisolvent->Nucleation Isolation Filtration & Washing (Cold Solvent) Nucleation->Isolation Pure Pure API Intermediate (High Yield & Purity) Isolation->Pure

Figure 2: Cooling and anti-solvent crystallization workflow for API intermediate purification.

Conclusion

The successful integration of 1-Biphenyl-2-ylmethyl-piperazine into downstream API synthesis relies heavily on exploiting its solubility profile. By leveraging the lipophilic nature of the biphenyl group and the basicity of the piperazine ring, process chemists can engineer highly efficient extraction and crystallization workflows. Adhering to thermodynamic equilibrium standards ensures that the foundational data driving these processes is both accurate and scalable.

References

  • Title: <1236> Solubility Measurements Source: United States Pharmacopeia (USP-NF) URL: [Link]

  • Title: OECD Test Guideline 105: Water Solubility Source: European Commission / OECD Publications URL: [Link]

  • Title: 1-(2-Methylbenzyl)piperazine | C12H18N2 | CID 79212 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Sources

Exploratory

The Biphenyl-Piperazine Pharmacophore in CNS Drug Discovery: Structural Logic, Receptor Pharmacology, and Multi-Target Design

Executive Summary The central nervous system (CNS) drug discovery landscape increasingly relies on Multi-Target-Directed Ligands (MTDLs) to address complex neuropsychiatric conditions such as major depressive disorder, s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The central nervous system (CNS) drug discovery landscape increasingly relies on Multi-Target-Directed Ligands (MTDLs) to address complex neuropsychiatric conditions such as major depressive disorder, schizophrenia, and anxiety. At the core of many successful MTDL scaffolds is the biphenyl-piperazine pharmacophore . This structural motif—comprising a lipophilic biphenyl system coupled to a basic piperazine ring—exhibits privileged binding across aminergic G protein-coupled receptors (GPCRs), most notably serotonin (5-HT1A, 5-HT7) and dopamine (D2/D3) receptors[1].

This technical guide deconstructs the mechanistic logic, quantitative structure-activity relationships (SAR), and experimental workflows required to successfully deploy biphenyl-piperazine derivatives in modern neuropharmacology.

Mechanistic Grounding: Receptor-Ligand Interactions

The success of the biphenyl-piperazine motif is not accidental; it is a direct consequence of the highly conserved architecture of aminergic GPCR orthosteric binding sites. The causality of its high affinity can be broken down into two distinct functional domains:

  • The Piperazine Core (The Anchor): The secondary or tertiary nitrogen of the piperazine ring has a pKa that ensures it remains protonated at physiological pH (~7.4). This localized positive charge forms a critical, non-negotiable electrostatic salt bridge with a highly conserved aspartate residue (Asp3.32) located in transmembrane helix 3 (TM3) of serotonin and dopamine receptors[2].

  • The Biphenyl Motif (The Modulator): The bulky, lipophilic biphenyl group projects deep into the hydrophobic pockets formed by TM5 and TM6. It engages in robust π−π stacking interactions with aromatic residues (e.g., Phe6.51 and Phe6.52). SAR studies demonstrate that the 1-(2-biphenyl) orientation generally yields higher affinity for the 5-HT7 receptor than the 1-(3-biphenyl) isomer because the ortho-linkage induces a twisted conformation that perfectly aligns with the receptor's hydrophobic cleft[2].

G Pharmacophore Biphenyl-Piperazine Pharmacophore Piperazine Piperazine Ring (Basic Nitrogen) Pharmacophore->Piperazine Biphenyl Biphenyl Group (Lipophilic) Pharmacophore->Biphenyl Linker Alkyl/Amide Linker Pharmacophore->Linker Asp332 Asp3.32 (TM3) Salt Bridge Piperazine->Asp332 Ionic Interaction Phe651 Phe6.51 / Phe6.52 (TM6) Pi-Pi Stacking Biphenyl->Phe651 Hydrophobic Interaction Receptor Aminergic GPCR (e.g., 5-HT7, D2) Linker->Receptor Modulates Selectivity Asp332->Receptor Phe651->Receptor

Logical mapping of biphenyl-piperazine pharmacophore interactions within aminergic GPCRs.

Quantitative Structure-Activity Relationships (SAR)

Modifications to the biphenyl-piperazine core dictate the selectivity profile. For instance, replacing the piperazine with a piperidine often drastically reduces affinity, proving the necessity of the dual-nitrogen ring system for optimal hydrogen bonding and spatial orientation.

Below is a summary of key quantitative data for benchmark biphenyl-piperazine derivatives:

Compound / ScaffoldTarget Receptor(s)Binding Affinity ( Ki​ / IC50​ )Pharmacological Profile
Unsubstituted Piperazine 24 5-HT7 Ki​ = 1.4 nMHigh-affinity baseline anchor[2]
Compound 15a 5-HT1A / 5-HT7 / SERT Ki​ = 12 nM / 3.2 nM, IC50​ = 14 nMBalanced MTDL antidepressant[1]
Compound 7b 5-HT1A / 5-HT7High dual affinityDual antagonist, antidepressant[3]
LP-211 5-HT7High-affinityBrain penetrant agonist[4]
5-HT7 Receptor Signaling Pathway

When a biphenyl-piperazine agonist (such as LP-211) successfully binds to the 5-HT7 receptor, it initiates a Gs-coupled intracellular cascade that is highly relevant for neuroplasticity and the treatment of cognitive deficits.

Pathway Ligand Biphenyl-Piperazine Agonist (e.g., LP-211) Receptor 5-HT7 Receptor Ligand->Receptor Binds Orthosteric Site Gs Gs Protein Activation Receptor->Gs Conformational Change AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Production AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates Neurite Neurite Outgrowth & Synaptic Plasticity PKA->Neurite Phosphorylates Targets

Gs-coupled signaling pathway activated by biphenyl-piperazine 5-HT7 receptor agonists.

Experimental Workflows & Self-Validating Protocols

To synthesize and validate these ligands, researchers must rely on robust, reproducible methodologies. The following protocols detail the exact steps and the chemical/biological causality behind them.

Protocol 1: Microwave-Assisted Reductive Alkylation of Biphenyl-Piperazines

Causality: Traditional nucleophilic substitution of piperazines often yields secondary amine over-alkylation and requires prolonged reflux times. Microwave-assisted reductive alkylation using a mild reducing agent ensures high chemoselectivity, prevents over-alkylation, and reduces reaction time from hours to minutes[3].

  • Preparation: Dissolve 1-(2-biphenyl)piperazine (1.0 eq) and the target aldehyde/ketone (1.2 eq) in anhydrous ethanol. Reasoning: Ethanol serves as a green solvent that effectively absorbs microwave radiation for rapid, uniform heating.

  • Catalysis: Add a catalytic amount of glacial acetic acid to adjust the pH to ~5. Reasoning: Mildly acidic conditions activate the carbonyl oxygen, facilitating imine formation without fully protonating the basic piperazine nitrogen.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq). Reasoning: STAB is a mild hydride donor that selectively reduces the intermediate iminium ion without reducing unreacted aldehydes.

  • Microwave Irradiation: Irradiate the mixture at 100°C, 25 W for 4–5 minutes in a sealed microwave reactor.

  • Workup: Quench the reaction with saturated NaHCO3​ to neutralize the acid, extract with dichloromethane, dry over anhydrous MgSO4​ , and purify the crude product via flash column chromatography.

Protocol 2: Radioligand Binding Assay for 5-HT7 Affinity

Causality: To validate the pharmacophore's affinity, a competitive displacement assay using [3H]−5−CT (5-carboxamidotryptamine) is the gold standard. It provides a direct, quantifiable measure of how effectively the new ligand competes for the orthosteric site.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human 5-HT7 receptors in Tris-HCl buffer (pH 7.4). Centrifuge and resuspend the pellet. Reasoning: Tris-HCl maintains physiological pH, which is absolutely critical to preserve the protonation state of the ligand's piperazine nitrogen and the receptor's Asp3.32.

  • Incubation: Combine cell membranes, 0.5 nM [3H]−5−CT , and varying concentrations of the synthesized biphenyl-piperazine ligand ( 10−11 to 10−5 M) in 96-well microplates.

  • Equilibration: Incubate the plates at 25°C for 120 minutes. Reasoning: This extended incubation ensures the system reaches a steady-state equilibrium, which is mathematically required for accurate Ki​ determination.

  • Filtration: Rapidly filter the mixture through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Reasoning: Polyethylenimine coats the negatively charged glass fibers, drastically reducing non-specific binding of the positively charged radioligand.

  • Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression, and convert it to the inhibition constant ( Ki​ ) via the Cheng-Prusoff equation.

Workflow Design In Silico Design (Docking/SAR) Synthesis Microwave-Assisted Synthesis Design->Synthesis Binding Radioligand Binding Assay Synthesis->Binding ADME Microsomal Stability & BBB Penetrance Binding->ADME InVivo In Vivo Behavioral Models (FST/TST) ADME->InVivo

End-to-end experimental workflow for biphenyl-piperazine CNS drug discovery.

Pharmacokinetics: Overcoming Microsomal Instability

A major hurdle in translating piperazine derivatives to the clinic is their susceptibility to cytochrome P450 (CYP)-mediated oxidative metabolism (specifically N-dealkylation and aromatic hydroxylation).

To optimize the blood-brain barrier (BBB) penetrance and half-life of biphenyl-piperazines, medicinal chemists employ targeted structural modifications:

  • Fluorination: Introducing a fluorine atom at the para-position of the piperazine ring or the biphenyl moiety effectively blocks metabolically vulnerable C-H bonds without significantly altering the steric bulk[5].

  • Steric Hindrance: Introducing substituents (e.g., 2,6-dimethoxy groups) on the distal phenyl ring alters the binding pose of the molecule within the CYP active site, enhancing in vitro microsomal stability while maintaining 5-HT7 receptor affinity[4].

Conclusion

The biphenyl-piperazine pharmacophore remains a cornerstone in modern CNS drug discovery. By understanding the precise causality of its receptor interactions—anchoring via the basic nitrogen and modulating via the lipophilic biphenyl—researchers can rationally design Multi-Target-Directed Ligands. Through iterative microwave-assisted synthesis and rigorous radioligand binding validation, this scaffold continues to yield highly potent candidates for the treatment of depression, anxiety, and complex neurodevelopmental disorders.

References

  • Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands as Antidepressant Agents Source: PMC / NIH URL:[Link]

  • Structure–Activity Relationships and Therapeutic Potentials of 5-HT7 Receptor Ligands: An Update Source: ACS Publications URL:[Link]

  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity Source: PMC / NIH URL:[Link]

  • Structural modifications of the serotonin 5-HT7 receptor agonist N-(4-cyanophenylmethyl)-4-(2-biphenyl)-1-piperazinehexanamide (LP-211) to improve in vitro microsomal stability: A case study Source: PubMed / NIH URL:[Link]

  • Novel Dual 5-HT7 Antagonists and Sodium Channel Inhibitors as Potential Therapeutic Agents with Antidepressant and Anxiolytic Activities Source: MDPI URL:[Link]

Sources

Foundational

Unraveling the Cellular Enigma: A Technical Guide to the Mechanism of Action of 1-Biphenyl-2-ylmethyl-piperazine

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract The piperazine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of pharmacologically active agents wit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of pharmacologically active agents with diverse therapeutic applications.[1][2] Within this broad class, 1-Biphenyl-2-ylmethyl-piperazine represents a molecule of significant interest due to its structural motifs, which suggest potential interactions with key cellular signaling pathways. This in-depth technical guide provides a comprehensive framework for elucidating the mechanism of action of 1-Biphenyl-2-ylmethyl-piperazine in cellular assays. We will navigate through a logical, field-proven progression of experiments, from initial target screening to the characterization of downstream signaling events. This document is designed to empower researchers with the rationale behind experimental choices, detailed and self-validating protocols, and the means to interpret the resulting data, thereby providing a robust understanding of the compound's cellular pharmacology.

Introduction: The Scientific Rationale for Investigating 1-Biphenyl-2-ylmethyl-piperazine

The chemical architecture of 1-Biphenyl-2-ylmethyl-piperazine, featuring a biphenyl group, a piperazine ring, and a methyl linker, is suggestive of interactions with neurotransmitter receptors, a common characteristic of many piperazine derivatives.[3] Specifically, analogous structures, such as aryl-biphenyl-2-ylmethylpiperazines and 1-(2-biphenyl)piperazines, have demonstrated affinity for serotonin (5-HT) and dopamine receptors.[4][5] Furthermore, some biphenyl piperazine compounds have been identified as muscarinic acetylcholine receptor (mAChR) antagonists.[6][7]

Therefore, a systematic investigation into the mechanism of action of 1-Biphenyl-2-ylmethyl-piperazine should logically commence with the hypothesis that its primary cellular targets are likely to be G-protein coupled receptors (GPCRs), particularly within the serotonin, dopamine, and muscarinic receptor families. Our investigative workflow is designed to first identify the primary binding targets and subsequently characterize the functional consequences of this binding, including the modulation of second messenger systems and downstream kinase cascades.

To ensure a comprehensive understanding, we will also address the compound's general cellular toxicity, a critical parameter in the early stages of drug development.

Logical Workflow for Elucidating the Mechanism of Action

Workflow A Phase 1: Initial Screening & Cytotoxicity B Phase 2: Primary Target Identification A->B Proceed if non-toxic at relevant concentrations C Phase 3: Functional Characterization B->C Identified high-affinity target(s) D Phase 4: Downstream Signaling Analysis C->D Confirmed functional activity E Data Synthesis & Mechanistic Hypothesis D->E Comprehensive dataset

Caption: A logical workflow for the mechanistic study of 1-Biphenyl-2-ylmethyl-piperazine.

Foundational Assays: Assessing Cytotoxicity

Prior to any detailed mechanistic studies, it is imperative to determine the concentration range at which 1-Biphenyl-2-ylmethyl-piperazine exhibits cytotoxic effects. This information is crucial for selecting appropriate concentrations for subsequent target-specific assays, ensuring that observed effects are due to specific receptor interactions rather than general cellular toxicity. The MTT assay is a robust and widely used colorimetric method for this purpose.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[2] The concentration of the formazan, which is directly proportional to the number of viable cells, is determined by measuring the absorbance at a specific wavelength.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture a relevant cell line (e.g., HEK293 for initial screening, or a cancer cell line if investigating anti-proliferative effects) to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 1-Biphenyl-2-ylmethyl-piperazine in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Viability (Relative to Vehicle)
Vehicle Control1.25100%
0.11.2398.4%
11.1995.2%
100.8568.0%
500.4233.6%
1000.1512.0%

IC₅₀ Value: [Calculated value] µM

Primary Target Identification: Receptor Binding Assays

Based on the structural similarity of 1-Biphenyl-2-ylmethyl-piperazine to known ligands, a targeted screening against a panel of serotonin, dopamine, and muscarinic receptors is the most logical next step to identify its primary molecular target(s).[8] Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Experimental Protocol: Radioligand Binding Assay

Principle: This assay measures the ability of the test compound to compete with a radiolabeled ligand (a compound known to bind with high affinity and specificity to the target receptor) for binding to the receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound for that receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Use commercially available cell membranes from cell lines stably expressing the human recombinant receptor of interest (e.g., 5-HT₇, D₂, M₃).

    • Alternatively, prepare membranes from cultured cells overexpressing the target receptor.

  • Assay Setup:

    • In a 96-well filter plate, combine the cell membranes, a fixed concentration of the appropriate radioligand (e.g., [³H]-LSD for 5-HT receptors, [³H]-spiperone for D₂ receptors, [³H]-QNB for muscarinic receptors), and varying concentrations of 1-Biphenyl-2-ylmethyl-piperazine.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand for the target receptor).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioactivity.

  • Scintillation Counting:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

Receptor SubtypeRadioligandKi (nM) for 1-Biphenyl-2-ylmethyl-piperazine
5-HT₁ₐ[³H]-8-OH-DPAT>1000
5-HT₂ₐ[³H]-Ketanserin520
5-HT₇ [³H]-LSD 15
D₁[³H]-SCH23390>1000
D₂[³H]-Spiperone850
M₁[³H]-Pirenzepine>1000
M₃[³H]-4-DAMP950

(Hypothetical data suggesting selectivity for the 5-HT₇ receptor)

Functional Characterization: Delineating Agonist versus Antagonist Activity

Once a high-affinity target has been identified, the next crucial step is to determine the functional consequence of the compound's binding. Does it activate the receptor (agonist activity) or block the action of the endogenous ligand (antagonist activity)? This can be elucidated by measuring the modulation of second messenger signaling pathways downstream of the receptor.

Signaling Pathways of Potential Target Receptors

GPCR_Signaling cluster_Gs Gs-coupled (e.g., 5-HT₇, D₁) cluster_Gi Gi-coupled (e.g., D₂, M₂) cluster_Gq Gq-coupled (e.g., 5-HT₂ₐ, M₃) Gs_Receptor Agonist Binding AC_Gs Adenylyl Cyclase Activation Gs_Receptor->AC_Gs cAMP_inc ↑ cAMP AC_Gs->cAMP_inc Gi_Receptor Agonist Binding AC_Gi Adenylyl Cyclase Inhibition Gi_Receptor->AC_Gi cAMP_dec ↓ cAMP AC_Gi->cAMP_dec Gq_Receptor Agonist Binding PLC Phospholipase C Activation Gq_Receptor->PLC IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG Ca_inc ↑ Intracellular Ca²⁺ IP3_DAG->Ca_inc

Caption: Simplified signaling pathways for different classes of GPCRs.

Experimental Protocol: cAMP Accumulation Assay

Principle: This assay is suitable for receptors that couple to Gs or Gi proteins, which respectively stimulate or inhibit the production of cyclic AMP (cAMP) by adenylyl cyclase.[9] The intracellular cAMP levels are measured, often using competitive immunoassays or reporter gene assays.[10]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Use a cell line stably expressing the target receptor (e.g., HEK293-5-HT₇).

    • Seed the cells in a 96-well plate and grow to confluency.

    • Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For Gi-coupled receptors: Stimulate the cells with forskolin to elevate basal cAMP levels.

    • Add varying concentrations of 1-Biphenyl-2-ylmethyl-piperazine (for agonist testing) or a fixed concentration of a known agonist with varying concentrations of the test compound (for antagonist testing).

  • Cell Lysis and cAMP Detection:

    • After a defined incubation period, lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Data Analysis:

    • Agonist mode: Plot the cAMP concentration against the log of the compound concentration and determine the EC₅₀ (the concentration that produces 50% of the maximal response).

    • Antagonist mode: Plot the response to the agonist against the log of the antagonist concentration and determine the IC₅₀. Calculate the pA₂ value to quantify the antagonist potency.

Experimental Protocol: Calcium Mobilization Assay

Principle: This assay is designed for Gq-coupled receptors, which activate phospholipase C, leading to the production of inositol trisphosphate (IP₃) and the subsequent release of calcium (Ca²⁺) from intracellular stores.[11][12] The change in intracellular Ca²⁺ concentration is measured using a Ca²⁺-sensitive fluorescent dye.

Step-by-Step Methodology:

  • Cell Loading with Fluorescent Dye:

    • Culture cells expressing the target receptor in a 96-well, black-walled, clear-bottom plate.

    • Load the cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffer containing probenecid (to prevent dye leakage).

    • Incubate to allow for de-esterification of the dye within the cells.

  • Compound Addition and Fluorescence Measurement:

    • Use a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation).

    • Measure the baseline fluorescence.

    • Add varying concentrations of 1-Biphenyl-2-ylmethyl-piperazine (for agonist testing) or a known agonist in the presence of the test compound (for antagonist testing).

    • Continuously monitor the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (peak fluorescence - baseline fluorescence).

    • Agonist mode: Plot the change in fluorescence against the log of the compound concentration to determine the EC₅₀.

    • Antagonist mode: Determine the IC₅₀ from the dose-response curve of the agonist in the presence of the antagonist.

Downstream Signaling Analysis: ERK Phosphorylation Assay

To further characterize the cellular response to 1-Biphenyl-2-ylmethyl-piperazine, it is valuable to investigate its effect on downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade. The phosphorylation of extracellular signal-regulated kinase (ERK) is a common downstream event for many GPCRs and can be initiated by both G-protein-dependent and β-arrestin-dependent mechanisms.[13]

Experimental Protocol: Western Blot for Phospho-ERK

Principle: This assay quantifies the level of phosphorylated ERK (p-ERK) relative to the total amount of ERK protein. An increase in the p-ERK/total ERK ratio indicates activation of the MAPK pathway.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Culture cells expressing the target receptor to near confluency in 6-well plates.

    • Serum-starve the cells to reduce basal ERK phosphorylation.

    • Treat the cells with 1-Biphenyl-2-ylmethyl-piperazine for various time points (e.g., 5, 15, 30 minutes).

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing:

    • Strip the membrane of the p-ERK antibodies.

    • Re-probe the same membrane with a primary antibody for total ERK (t-ERK) to serve as a loading control.

  • Data Analysis:

    • Quantify the band intensities for p-ERK and t-ERK using densitometry software.

    • Calculate the p-ERK/t-ERK ratio for each sample.

    • Plot the fold-change in the p-ERK/t-ERK ratio relative to the untreated control.

Data Presentation:

TreatmentTime (min)p-ERK/t-ERK Ratio (Fold Change)
Vehicle Control301.0
1-Biphenyl-2-ylmethyl-piperazine (1 µM)53.5
1-Biphenyl-2-ylmethyl-piperazine (1 µM)152.8
1-Biphenyl-2-ylmethyl-piperazine (1 µM)301.5

Conclusion: Synthesizing the Data into a Coherent Mechanism of Action

By systematically following the experimental workflow outlined in this guide, researchers can build a comprehensive profile of the cellular mechanism of action of 1-Biphenyl-2-ylmethyl-piperazine. The initial cytotoxicity assessment provides a safe and effective concentration range for subsequent experiments. The receptor binding assays will identify the primary molecular target(s) and their binding affinities. Functional assays, such as cAMP and calcium mobilization studies, will elucidate whether the compound acts as an agonist or antagonist at these targets. Finally, the analysis of downstream signaling events, like ERK phosphorylation, will provide a more complete picture of the cellular response.

This integrated dataset will enable the formulation of a well-supported mechanistic hypothesis for 1-Biphenyl-2-ylmethyl-piperazine, which is a critical step in its journey as a potential therapeutic agent or a valuable research tool. The self-validating nature of these protocols, combined with a clear understanding of the underlying scientific principles, ensures the generation of robust and reliable data, thereby upholding the highest standards of scientific integrity.

References

  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

  • Jiang, L., et al. (2017). An overview of Ca2+ mobilization assays in GPCR drug discovery. Expert Opinion on Drug Discovery, 12(7), 717-728. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • Lee, J., et al. (2013). Discovery of aryl-biphenyl-2-ylmethylpiperazines as novel scaffolds for 5-HT(7) ligands and role of the aromatic substituents in binding to the target receptor. Bioorganic & Medicinal Chemistry Letters, 23(11), 3348-3352. Retrieved from [Link]

  • Jiang, L., et al. (2017). An overview of Ca2+ mobilization assays in GPCR drug discovery. Expert Opinion on Drug Discovery, 12(7), 717-728. Retrieved from [Link]

  • Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]

  • Methods in Molecular Biology. (2015). Ca2+ mobilization assays in GPCR drug discovery. Retrieved from [Link]

  • Expert Opinion on Drug Discovery. (2017). cAMP assays in GPCR drug discovery. Retrieved from [Link]

  • Shukla, A. K., et al. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 149, 15-26. Retrieved from [Link]

  • BMG Labtech. (n.d.). An AlphaScreen SureFire ® Phospho-ERK1/2 assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Lin, S., et al. (2008). Discovery of Biphenyl Piperazines as Novel and Long Acting Muscarinic Acetylcholine Receptor Antagonists. Journal of Medicinal Chemistry, 51(19), 5891-5894. Retrieved from [Link]

  • Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Assay Guidance Manual. (2012). Phospho-ERK Assays. Retrieved from [Link]

  • 7TM Antibodies. (n.d.). Dopamine Receptor Phosphorylation Assays. Retrieved from [Link]

  • Innoprot. (n.d.). 5-HT2C Serotonin Receptor Assay. Retrieved from [Link]

  • Lacivita, E., et al. (2012). Investigations on the 1-(2-biphenyl)piperazine motif: identification of new potent and selective ligands for the serotonin(7) (5-HT(7)) receptor with agonist or antagonist action in vitro or ex vivo. Journal of Medicinal Chemistry, 55(14), 6375-6380. Retrieved from [Link]

  • Di Martino, R. M. C., et al. (2026). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. Pharmaceuticals, 19(2), 245. Retrieved from [Link]

  • Lacivita, E., et al. (2012). Investigations on the 1-(2-Biphenyl)piperazine Motif: Identification of New Potent and Selective Ligands for the Serotonin7 (5-HT7) Receptor with Agonist or Antagonist Action in Vitro or ex Vivo. Journal of Medicinal Chemistry, 55(14), 6375-6380. Retrieved from [Link]

  • Lin, S., et al. (2008). Discovery of Biphenyl Piperazines as Novel and Long Acting Muscarinic Acetylcholine Receptor Antagonists. Journal of Medicinal Chemistry, 51(19), 5891-5894. Retrieved from [Link]

  • Steinkellner, T., et al. (2018). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 81(1), e39. Retrieved from [Link]

  • Reddy, T. S., et al. (2022). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. RSC Advances, 12(12), 7385-7403. Retrieved from [Link]

  • Chalcone Research. (n.d.). SYNTHESIS, SCREENING AND IN VITRO ANTICANCER ACTIVITY OF PIPERAZINE NUCLEUS CONTAINING NOVEL CHALCONES ON DIFFERENT CELL LINES. Retrieved from [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]

  • Di Martino, R. M. C., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1259. Retrieved from [Link]

  • Mann, A., et al. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers in Pharmacology, 13, 969899. Retrieved from [Link]

  • Bak, M., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 29(14), 3358. Retrieved from [Link]

  • Di Martino, R. M. C., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(8), 1369-1383. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro Cell based Dopamine Receptor Functional Characterization Service. Retrieved from [Link]

  • Hirst, W. D., et al. (2006). Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. British Journal of Pharmacology, 147(6), 648-658. Retrieved from [Link]

  • Google Patents. (n.d.). US11247969B2 - Biphenyl compounds useful as muscarinic receptor antagonists.
  • Witek, J., et al. (2020). Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. Scientific Reports, 10(1), 1-17. Retrieved from [Link]

  • Satała, G., et al. (2023). New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands. Molecules, 28(3), 1088. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from [Link]

  • Basith, S., et al. (2025). Virtual Compound Screening for Discovery of Dopamine D1 Receptor Biased Allosteric Modulators. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses of Novel Diphenyl Piperazine Derivatives and Their Activities as Inhibitors of Dopamine Uptake in the Central Nervous System. Retrieved from [Link]

  • Namasivayam, V., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3169. Retrieved from [Link]

  • Minovski, N., et al. (2007). Interaction of arylpiperazines with the dopamine receptor D2 binding site. Journal of Medicinal Chemistry, 50(15), 3584-3592. Retrieved from [Link]

  • Naito, R., et al. (1998). Selective muscarinic antagonists. II. Synthesis and antimuscarinic properties of biphenylylcarbamate derivatives. Chemical & Pharmaceutical Bulletin, 46(8), 1286-1294. Retrieved from [Link]

  • Wikipedia. (n.d.). Muscarinic antagonist. Retrieved from [Link]

Sources

Exploratory

The 1-Biphenyl-2-ylmethyl-piperazine Scaffold: A Privileged Motif in Modern Neuropharmacology and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The 1-biphenyl-2-ylmethyl-piperazine moiety represents a "privileged" struc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 1-biphenyl-2-ylmethyl-piperazine moiety represents a "privileged" structural scaffold in contemporary drug design, most notably in the development of agents targeting the central nervous system (CNS). This guide provides a comprehensive review of this versatile chemical framework, delving into its synthesis, structure-activity relationships (SAR), and diverse pharmacological applications. With a primary focus on its role in the design of multi-target ligands for dopamine and serotonin receptors, we will explore its successful application in the development of atypical antipsychotics. Beyond the CNS, we will also examine the emerging potential of this scaffold in other therapeutic arenas, including oncology and infectious diseases. This document is intended to serve as a technical resource, providing not only a thorough literature review but also detailed experimental protocols and visual representations of key biological pathways and synthetic workflows to empower researchers in their drug discovery endeavors.

Introduction: The Rise of a Versatile Scaffold

The piperazine ring is a ubiquitous feature in a vast number of clinically significant drugs, prized for its ability to confer favorable pharmacokinetic properties and to serve as a versatile linker for engaging with biological targets.[1][2] When combined with a biphenyl-2-ylmethyl substituent, the resulting scaffold gains a unique three-dimensional architecture that has proven to be particularly adept at interacting with aminergic G protein-coupled receptors (GPCRs), which are central to the pathophysiology of numerous neurological and psychiatric disorders.[3] This guide will illuminate the chemical and biological rationale that has propelled the 1-biphenyl-2-ylmethyl-piperazine core to the forefront of modern medicinal chemistry.

Synthesis of the 1-Biphenyl-2-ylmethyl-piperazine Core

The efficient construction of the 1-biphenyl-2-ylmethyl-piperazine scaffold is a critical first step in the exploration of its therapeutic potential. Several synthetic strategies can be employed, with the most common approach involving the N-alkylation of a piperazine derivative with a suitable biphenyl-2-ylmethyl electrophile.

General Synthetic Approach: Reductive Amination

A robust and widely applicable method for the synthesis of the title scaffold is the reductive amination of 2-biphenylcarboxaldehyde with piperazine. This two-step, one-pot reaction offers high yields and operational simplicity.[4]

Experimental Protocol: Synthesis of 1-(Biphenyl-2-ylmethyl)piperazine

  • Reaction Setup: To an oven-dried round-bottom flask, add 2-biphenylcarboxaldehyde (1.0 equivalent) and anhydrous piperazine (1.2 equivalents). Seal the flask and purge with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition: Add an anhydrous solvent, such as methanol or dichloromethane, via syringe.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Carefully add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), in portions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 1-(biphenyl-2-ylmethyl)piperazine.

Alternative Synthetic Route: Nucleophilic Substitution

An alternative approach involves the direct N-alkylation of piperazine with 2-bromomethylbiphenyl. This method is also effective, though it may require careful control of reaction conditions to avoid the formation of the N,N'-disubstituted piperazine byproduct.

Experimental Protocol: Synthesis via Nucleophilic Substitution

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromomethylbiphenyl (1.0 equivalent) and excess anhydrous piperazine (3-5 equivalents) in a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF). The use of excess piperazine helps to minimize the formation of the disubstituted product.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equivalents), to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: After cooling to room temperature, filter the reaction mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure. The residue can then be purified by column chromatography to isolate the desired 1-(biphenyl-2-ylmethyl)piperazine.

Synthesis_Workflow cluster_reductive_amination Reductive Amination cluster_nucleophilic_substitution Nucleophilic Substitution RA1 2-Biphenylcarboxaldehyde + Piperazine RA2 Iminium Ion Formation RA1->RA2 RT, 1-2h RA3 Reduction (NaBH(OAc)3) RA2->RA3 0°C to RT RA4 Purification RA3->RA4 Workup End 1-(Biphenyl-2-ylmethyl)piperazine RA4->End NS1 2-Bromomethylbiphenyl + Piperazine (excess) NS2 N-Alkylation NS1->NS2 Base, 60-80°C NS3 Purification NS2->NS3 Workup NS3->End Start

Caption: Synthetic workflows for 1-(Biphenyl-2-ylmethyl)piperazine.

Application in CNS Drug Design: A Focus on Atypical Antipsychotics

The 1-biphenyl-2-ylmethyl-piperazine scaffold has found its most profound application in the design of atypical antipsychotics, which are characterized by their multi-target engagement of dopamine and serotonin receptors. This "polypharmacology" is believed to be key to their improved side-effect profile compared to first-generation antipsychotics.

Mechanism of Action: Dopamine D₂ and Serotonin 5-HT₁ₐ Receptor Modulation

Derivatives of this scaffold often exhibit partial agonism at dopamine D₂ receptors and agonism or partial agonism at serotonin 5-HT₁ₐ receptors.[5][6] This dual activity is thought to stabilize the dopaminergic system, reducing hyperactivity in brain regions associated with positive symptoms of schizophrenia while enhancing dopaminergic tone in regions linked to negative and cognitive symptoms.[7] The 5-HT₁ₐ agonism further contributes to the anxiolytic and antidepressant effects and may mitigate the extrapyramidal side effects associated with D₂ receptor antagonism.[8]

D2_5HT1A_Signaling cluster_D2 Dopamine D2 Receptor Signaling cluster_5HT1A Serotonin 5-HT1A Receptor Signaling D2R D2 Receptor Gi Gi/o Protein D2R->Gi AC_D2 Adenylyl Cyclase Gi->AC_D2 MAPK_D2 MAPK Pathway Gi->MAPK_D2 cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 PKA_D2 ↓ PKA cAMP_D2->PKA_D2 SHT1AR 5-HT1A Receptor Gi_5HT1A Gi/o Protein SHT1AR->Gi_5HT1A AC_5HT1A Adenylyl Cyclase Gi_5HT1A->AC_5HT1A GIRK ↑ GIRK K+ Channel Gi_5HT1A->GIRK βγ subunit cAMP_5HT1A ↓ cAMP AC_5HT1A->cAMP_5HT1A PKA_5HT1A ↓ PKA cAMP_5HT1A->PKA_5HT1A Ligand 1-Biphenyl-2-ylmethyl- piperazine Derivative Ligand->D2R Partial Agonist Ligand->SHT1AR Agonist/ Partial Agonist

Caption: Signaling pathways of D₂ and 5-HT₁ₐ receptors.

Structure-Activity Relationship (SAR) Studies

The pharmacological profile of 1-biphenyl-2-ylmethyl-piperazine derivatives can be finely tuned by modifying various structural features. SAR studies have revealed key determinants of affinity and efficacy at D₂ and 5-HT₁ₐ receptors.

CompoundD₂ Ki (nM)[8][9]5-HT₁ₐ Ki (nM)[8][9]
1 HH15.28.8
2 4-FH9.814.3
3 H2-OCH₃7.44.1
4 4-Cl2-OCH₃5.13.5
5 H2,3-diCl2.32.8

Key SAR Insights:

  • Biphenyl Substituents (R¹): Electron-withdrawing groups, such as fluorine or chlorine, on the terminal phenyl ring of the biphenyl moiety can enhance affinity for both D₂ and 5-HT₁ₐ receptors.

  • Arylpiperazine Substituents (R²): The nature and position of substituents on the second aryl ring (if present) attached to the piperazine nitrogen are critical for modulating receptor affinity and selectivity. Ortho-methoxy substitution has been shown to be favorable for 5-HT₁ₐ affinity.[10]

  • Linker Length: The methylene linker between the biphenyl group and the piperazine nitrogen is generally optimal for high affinity at both receptors.

Expanding Therapeutic Horizons: Beyond the CNS

While the 1-biphenyl-2-ylmethyl-piperazine scaffold is most renowned for its applications in CNS drug discovery, emerging research suggests its potential in other therapeutic areas.

Anticancer Potential

The biphenyl and piperazine moieties are independently recognized as "privileged structures" in the design of anticancer agents.[11][12] Biphenyl derivatives have demonstrated pro-apoptotic and anti-proliferative activities in various cancer cell lines, including melanoma.[6][13] Similarly, numerous piperazine-containing compounds have been developed as potent anticancer drugs, often targeting key signaling pathways involved in cell growth and survival.[4][11] The combination of these two pharmacophores in the 1-biphenyl-2-ylmethyl-piperazine scaffold presents a promising avenue for the development of novel oncology therapeutics. Studies on structurally related arylpiperazine derivatives have shown significant cytotoxic activity against various cancer cell lines.[11][14]

Antimicrobial Activity

The piperazine nucleus is a common feature in many antimicrobial agents.[15] Biphenyl compounds have also been investigated for their antibacterial properties, particularly against antibiotic-resistant strains.[7] The conjugation of these two moieties in the 1-biphenyl-2-ylmethyl-piperazine scaffold could lead to the development of novel antimicrobial agents with unique mechanisms of action. Research on various piperazine derivatives has demonstrated their efficacy against a range of Gram-positive and Gram-negative bacteria.[15]

Key Experimental Protocols

To facilitate further research and development of compounds based on this scaffold, this section provides detailed, step-by-step methodologies for key in vitro assays.

Radioligand Binding Assay for Dopamine D₂ Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound for the dopamine D₂ receptor.

Materials:

  • Membrane preparations from cells stably expressing human dopamine D₂ receptors.

  • Radioligand: [³H]Spiperone.

  • Non-specific binding determinant: (+)-Butaclamol.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM (+)-butaclamol (for non-specific binding), or 50 µL of the test compound at various concentrations.

  • Radioligand Addition: Add 50 µL of [³H]Spiperone at a concentration close to its Kd value to all wells.

  • Membrane Addition: Add 150 µL of the D₂ receptor membrane preparation to all wells.

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

  • Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay for D₂ Receptor Antagonism

This assay measures the ability of a test compound to antagonize the dopamine-induced inhibition of cAMP production.[5][8]

Materials:

  • CHO or HEK293 cells stably expressing the human dopamine D₂ receptor.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin.

  • Dopamine.

  • cAMP detection kit (e.g., HTRF or ELISA-based).

Procedure:

  • Cell Seeding: Seed the D₂ receptor-expressing cells into a 96-well plate and culture overnight.

  • Antagonist Pre-incubation: Wash the cells with assay buffer and then add the test compound at various concentrations. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC₈₀ for cAMP inhibition) and forskolin to stimulate adenylyl cyclase.

  • Incubation: Incubate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial kit.

  • Data Analysis: Plot the cAMP levels against the antagonist concentration to determine the IC₅₀ value.

Luciferase Reporter Gene Assay for 5-HT₁ₐ Receptor Activity

This assay utilizes a reporter gene (luciferase) under the control of a response element that is modulated by the 5-HT₁ₐ receptor signaling pathway.[14]

Materials:

  • Cells co-transfected with the human 5-HT₁ₐ receptor and a luciferase reporter construct (e.g., CRE-luc).

  • Test compounds (agonists or antagonists).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Plate the transfected cells in a 96-well plate and allow them to attach.

  • Compound Treatment: Treat the cells with various concentrations of the test compound.

  • Incubation: Incubate the cells for a sufficient period to allow for reporter gene expression (typically 4-6 hours).

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luminescence Measurement: Add the luciferase substrate and measure the light output using a luminometer.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Assay_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assays (cAMP/Reporter) B1 Plate Setup (Compound, Radioligand, Membranes) B2 Incubation B1->B2 B3 Filtration & Washing B2->B3 B4 Scintillation Counting B3->B4 B5 Data Analysis (IC50, Ki) B4->B5 F1 Cell Seeding F2 Compound Treatment F1->F2 F3 Incubation F2->F3 F4 Signal Measurement (cAMP/Luminescence) F3->F4 F5 Data Analysis (EC50/IC50) F4->F5

Caption: General workflows for in vitro pharmacological assays.

Conclusion and Future Directions

The 1-biphenyl-2-ylmethyl-piperazine scaffold has firmly established itself as a cornerstone in the design of novel CNS-active agents, particularly atypical antipsychotics with a desirable multi-target profile. The synthetic accessibility of this core, coupled with the rich structure-activity landscape, provides a fertile ground for further optimization and exploration. While its application in neuropharmacology remains a primary focus, the preliminary evidence for its potential in oncology and infectious diseases warrants deeper investigation. Future research efforts should aim to expand the SAR studies to a wider range of biological targets, explore novel synthetic methodologies to access greater chemical diversity, and leverage computational approaches to guide the rational design of the next generation of therapeutics based on this remarkable scaffold.

References

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC. [Link]

  • SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. PubMed. [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. PMC. [Link]

  • Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. PMC. [Link]

  • Synthesis, molecular modeling and evaluation of anticancer activities of some 1-substituted-4-phenyl piperazine derivatives. Macedonian Pharmaceutical Bulletin. [Link]

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia ba - RUNA. RUNA. [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. PubMed. [Link]

  • The Structural Determinants for α 1 -Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. MDPI. [Link]

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. PMC. [Link]

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. humanjournals.com. [Link]

  • Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. PMC. [Link]

  • Original Article Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone– Piperazine Derivatives as Anti-Microb. ijapc.org. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. [Link]

  • Piperazine Heterocycles as Potential Anticancer Agents: A Review. ResearchGate. [Link]

  • (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives. ResearchGate. [Link]

  • 1-benzylpiperazine. Organic Syntheses Procedure. [Link]

  • Preparation method of 1-methyl piperazine.
  • (PDF) Electronic structure and D2, 5-HT1A, 5-HT2A and H3 receptor affinities of some multi-target heterocycle piperazine derivatives. A DFT and FQSAR study. ResearchGate. [Link]

  • Rewarding Properties of 1-benzylpiperazine, a New Drug of Abuse, in Rats. PubMed. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • BZP/piperazines drug profile. The European Union Drugs Agency (EUDA). [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Arabian Journal of Chemistry. [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Cherry. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. [Link]

  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. PubMed. [Link]

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti- Inflammatory Agents. jddtonline.info. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]

  • QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW. International Journal of Pharmaceutical Sciences and Research (IJPSR). [Link]

  • Quantitative structure activity relationship (QSAR) of piperine analogs for bacterial NorA efflux pump inhibitors. PubMed. [Link]

  • Three-Dimensional Quantitative Structure–Activity Relationship Study of Transient Receptor Potential Vanilloid 1 Channel Antagonists Reveals Potential for Drug Design Purposes. MDPI. [Link]

  • Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. UniBa. [Link]

  • Design, Synthesis and Pharmacological Evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)-ethyl]-phenyl}-arylamides. bib.irb.hr. [Link]

  • SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Utility of 1-(Biphenyl-2-ylmethyl)piperazine in Pharmaceutical Development

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 1-(Biphenyl-2-ylmethyl)piperazine (CAS: 274673-37-9) Introduction and Strategic Context 1-(Biphenyl-2-ylmethyl)piperazine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Focus: 1-(Biphenyl-2-ylmethyl)piperazine (CAS: 274673-37-9)

Introduction and Strategic Context

1-(Biphenyl-2-ylmethyl)piperazine is a highly valued bifunctional building block in modern medicinal chemistry. Structurally, it combines the lipophilic, sterically demanding biphenyl system with the versatile, basic piperazine ring. This specific pharmacophore is most notably recognized as a critical precursor in the convergent synthesis of Venetoclax (ABT-199) , a first-in-class, highly selective BCL-2 inhibitor approved for the treatment of chronic lymphocytic leukemia[1][2]. Additionally, derivatives of this scaffold have been heavily investigated as dual inhibitors of endocannabinoid hydrolases (FAAH and MAGL)[3][4] and as selective noradrenaline reuptake inhibitors[5].

As a Senior Application Scientist, I emphasize that the synthesis of this intermediate on a process scale requires strict control over reaction selectivity and impurity profiling. The primary challenge in synthesizing mono-alkylated piperazines is the statistical formation of bis-alkylated dimers (bis-adducts)[1]. The protocols detailed below are engineered to circumvent these issues through strategic protecting group chemistry and crystallization-driven purification.

Mechanistic Insights and Route Selection

Two primary strategies exist for the synthesis of 1-(Biphenyl-2-ylmethyl)piperazine:

  • Direct Alkylation / SN​Ar (The Discovery Route): Reacting a biphenyl-2-ylmethyl halide with unprotected piperazine.

    • Causality & Limitation: While atom-economical, this route requires a massive excess of piperazine (often >8 equivalents) to suppress the formation of the symmetrical bis-adduct (dimer) impurity[1][6]. Downstream purification is often chromatographic, making it unsuitable for large-scale process chemistry.

  • Reductive Amination with N-Boc-Piperazine (The Process Route): Reacting biphenyl-2-carboxaldehyde with N-Boc-piperazine using sodium triacetoxyborohydride ( NaBH(OAc)3​ ), followed by acidic deprotection[2].

    • Causality & Advantage: This is a self-validating, highly controlled system. The use of mono-protected N-Boc-piperazine completely eliminates the possibility of over-alkylation. Furthermore, the resulting Boc-protected intermediate is highly crystalline. This physical property is leveraged to achieve a thousand-fold reduction of upstream mutagenic and carcinogenic impurities via simple crystallization, avoiding chromatography entirely[1][2].

Synthetic Workflow Visualization

G SM1 Biphenyl-2-carboxaldehyde (Electrophile) Rxn1 Reductive Amination Reagent: NaBH(OAc)3 Solvent: THF/DCM SM1->Rxn1 SM2 N-Boc-piperazine (Nucleophile) SM2->Rxn1 Int1 Boc-Protected Intermediate (Highly Crystalline) Rxn1->Int1 Imine formation & Reduction (82% Yield) Rxn2 Boc Deprotection Reagent: Aqueous HCl Solvent: Isopropanol Int1->Rxn2 Impurity Purge of Mutagenic Impurities via Filtration Int1->Impurity Crystallization Product 1-(Biphenyl-2-ylmethyl)piperazine Dihydrochloride Salt Rxn2->Product >95% Yield High Purity

Process chemistry workflow for 1-(Biphenyl-2-ylmethyl)piperazine highlighting impurity purging.

Step-by-Step Experimental Protocol

The following protocol details the highly scalable reductive amination route, optimized for yield and purity[1][2].

Phase 1: Reductive Amination (Synthesis of the Boc-Intermediate)
  • Preparation: Charge a clean, dry reaction vessel with biphenyl-2-carboxaldehyde (1.0 equivalent) and N-Boc-piperazine (1.05 equivalents)[1].

  • Solvation: Suspend the reagents in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 10 volumes relative to the aldehyde). Stir at 20 °C under a nitrogen atmosphere.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.3 to 1.5 equivalents). Expert Insight: Do not exceed 1.5 equivalents of the reducing agent, as excess hydride donor accelerates the competitive, undesired reduction of the starting aldehyde into biphenyl-2-ylmethanol[2].

  • Monitoring: Stir the reaction at 20 °C for 10–12 hours. Monitor conversion via HPLC or TLC.

  • Quench & Extraction: Once complete, carefully quench the reaction with saturated aqueous sodium bicarbonate ( NaHCO3​ ) to neutralize the acetic acid byproduct. Separate the organic layer, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Crystallization (Critical Step): Concentrate the organic layer under reduced pressure. Recrystallize the crude residue from a suitable solvent system (e.g., heptane/ethyl acetate). Filter the highly crystalline solid. This step is mandatory for purging upstream genotoxic impurities[2].

Phase 2: Boc-Deprotection (Isolation of the Target Amine)
  • Acidic Cleavage: Suspend the purified Boc-protected intermediate in isopropanol (IPA) or 1,4-dioxane.

  • Deprotection: Slowly add concentrated aqueous hydrochloric acid (HCl) or HCl in dioxane (3.0 to 5.0 equivalents)[1]. Stir at 40 °C for 2–4 hours until gas evolution ( CO2​ and isobutylene) ceases.

  • Isolation: The product, 1-(Biphenyl-2-ylmethyl)piperazine, will precipitate as a dihydrochloride salt[1]. Cool the mixture to 0–5 °C to maximize precipitation.

  • Filtration: Filter the white crystalline solid, wash with cold IPA, and dry under vacuum at 45 °C to constant weight.

Physicochemical Data & Quality Metrics

To ensure the self-validating nature of this protocol, the isolated product must be evaluated against the following parameters.

ParameterSpecification / DataAnalytical Rationale
Chemical Name 1-(Biphenyl-2-ylmethyl)piperazineTarget API building block.
CAS Registry Number 274673-37-9Standard identifier[1].
Molecular Formula C17​H20​N2​ (Free base)Confirmed via High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 252.36 g/mol (Free base)Confirmed via LC-MS.
Physical State White to off-white crystalline solidIndicates high purity of the dihydrochloride salt[1].
Key Impurity Control 1 Bis-adduct (Dimer)Must be <0.5%. Controlled by using N-Boc-piperazine[1].
Key Impurity Control 2 Biphenyl-2-ylmethanolByproduct of over-reduction. Controlled by limiting NaBH(OAc)3​ [2].

Sources

Application

Application Notes &amp; Protocols for 1-Biphenyl-2-ylmethyl-piperazine in Pharmaceutical Development

Introduction: The Strategic Value of the Biphenyl-Piperazine Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. The piperazine ring is one...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Biphenyl-Piperazine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. The piperazine ring is one such "privileged structure," a six-membered heterocycle prized for its ability to confer advantageous physicochemical properties like improved aqueous solubility and metabolic stability.[1][2][3][4] When combined with a biphenyl moiety, as in 1-Biphenyl-2-ylmethyl-piperazine, it forms a versatile and sterically defined scaffold. This intermediate serves as a critical building block for synthesizing a new generation of complex molecules, particularly in the development of agents targeting the central nervous system (CNS) and in oncology.[5][6][7][8]

The core value of 1-Biphenyl-2-ylmethyl-piperazine lies in the strategic presentation of its functional groups. The biphenyl group provides a rigid, lipophilic anchor that can engage with hydrophobic pockets in target proteins, while the secondary amine of the piperazine ring offers a reactive handle for introducing diverse chemical functionalities. This allows for systematic exploration of the chemical space around a core structure to optimize potency, selectivity, and pharmacokinetic profiles. This document provides a comprehensive guide for researchers on the effective utilization of this intermediate, covering its properties, core synthetic applications, detailed experimental protocols, and analytical characterization.

Physicochemical Properties and Safe Handling

Before any synthetic work, a thorough understanding of the intermediate's properties and safety requirements is paramount.

Table 1: Physicochemical Properties of 1-Biphenyl-2-ylmethyl-piperazine and Related Compounds

PropertyDataNotes
Molecular Formula C₁₇H₂₀N₂
Molecular Weight 252.36 g/mol
Appearance Typically an off-white to pale yellow solid or oilVisual inspection.
Solubility Soluble in organic solvents like Methanol, Dichloromethane, Chloroform.[9]Piperazine and its derivatives often exhibit good solubility in a range of organic solvents.
Water Solubility Generally low, but can be improved by forming hydrochloride salts.[10][11]The parent piperazine has a water solubility of 150 g/L at 20°C.[12]
Safety and Handling Protocol

1-Biphenyl-2-ylmethyl-piperazine, like many amine-containing heterocyclic compounds, requires careful handling to ensure personnel safety and experimental integrity.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles (compliant with EN 166), nitrile gloves, and a lab coat.[13][14] Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12][14] Keep away from strong oxidizing agents and strong acids, with which it can react exothermically.[12]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with soap and plenty of water, removing all contaminated clothing.[15] Seek medical attention if irritation develops.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[13]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, seek immediate medical attention.[13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[13][15]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Core Synthetic Pathways and Applications

The synthetic utility of 1-Biphenyl-2-ylmethyl-piperazine stems from the nucleophilicity of its secondary amine. This site allows for the facile introduction of new molecular fragments to build a library of derivatives for screening.

G cluster_start Starting Intermediate cluster_reactions Key Synthetic Transformations cluster_products Derivative Classes start 1-Biphenyl-2-ylmethyl-piperazine alkylation N-Alkylation start->alkylation R-X (Alkyl Halide) reductive Reductive Amination start->reductive R-CHO (Aldehyde) [Reducing Agent] amide Amide Coupling start->amide R-COOH (Carboxylic Acid) [Coupling Agent] snar Buchwald-Hartwig / SNAr start->snar Ar-X (Aryl Halide) [Pd Catalyst] p1 N-Alkyl Derivatives alkylation->p1 p2 N-Aryl/Alkyl Derivatives reductive->p2 p3 N-Acyl Derivatives amide->p3 p4 N-Aryl Derivatives snar->p4

Caption: Core synthetic pathways using the intermediate.

Key Reaction Methodologies:
  • Reductive Amination: This is a powerful and widely used method for forming C-N bonds. The intermediate reacts with an aldehyde or ketone to form a transient iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₄).[16][17] This high-yield reaction is tolerant of many functional groups.

  • N-Alkylation: Direct alkylation with alkyl halides (e.g., bromides, chlorides) is a straightforward approach to introduce alkyl chains or more complex side chains onto the piperazine nitrogen.[4]

  • Amide Bond Formation: Coupling with carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) or reaction with acyl chlorides yields N-acyl derivatives, introducing a different electronic and steric profile at the piperazine core.

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl derivatives, palladium-catalyzed cross-coupling reactions provide an efficient route to connect the piperazine nitrogen to various aryl or heteroaryl halides.[4]

Application Focus: Scaffolds for Novel 5-HT₇ Receptor Ligands

A compelling application of this intermediate is in the development of ligands for the serotonin 7 (5-HT₇) receptor, a promising target for treating depression and neuropathic pain.[6] Research has shown that arylpiperazine scaffolds featuring a substituted biphenyl-2-ylmethyl group can exhibit high binding affinity for this receptor.[6]

In this context, 1-Biphenyl-2-ylmethyl-piperazine serves as the foundational core. By applying the synthetic methods described above—particularly reductive amination and Buchwald-Hartwig amination—researchers can attach various substituted aryl groups to the piperazine nitrogen. This allows for a systematic Structure-Activity Relationship (SAR) study. For instance, studies have revealed that substituents on both the biphenyl moiety and the newly introduced aryl ring can dramatically influence binding affinity, with specific hydrophobic and electronic interactions governing the ligand-receptor engagement.[6]

G cluster_ligand General Structure of a 5-HT₇ Ligand cluster_receptor 5-HT₇ Receptor Binding Pocket Ligand Aryl-Biphenyl-2-ylmethylpiperazine Derivative Biphenyl Biphenyl-2-ylmethyl Moiety (Hydrophobic Anchor) Piperazine Piperazine Linker Aryl Substituted Aryl Group (Modulates Selectivity/Potency) HydrophobicPocket Hydrophobic Pocket Biphenyl->HydrophobicPocket Interacts with PolarRegion Polar/H-Bonding Region Piperazine->PolarRegion Positions for H-bonding Receptor Binding Site Aryl->Receptor Fine-tunes binding

Caption: Ligand-receptor interaction model.

Protocols for Synthesis and Analysis

The following protocols provide detailed, field-proven methodologies for the synthesis and characterization of derivatives.

Protocol 1: Synthesis via Reductive Amination

This protocol describes a general procedure for coupling 1-Biphenyl-2-ylmethyl-piperazine with an aromatic aldehyde.

Materials:

  • 1-Biphenyl-2-ylmethyl-piperazine (1.0 eq)

  • Substituted Aromatic Aldehyde (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Acetic Acid (catalytic amount, if needed)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 1-Biphenyl-2-ylmethyl-piperazine (1.0 eq) and the desired aldehyde (1.1 eq) in anhydrous DCM.

  • Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) for 30 minutes. If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.[16]

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. Be cautious as gas evolution may occur.

  • Allow the reaction to stir at room temperature for 8-12 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure product.

Protocol 2: Analytical Characterization

Confirming the identity and purity of the final compound is a critical step.

G cluster_workflow Synthesis & Characterization Workflow cluster_struct Structure cluster_purity Purity start Synthesis & Purification (Protocol 1) structure_confirm Structural Confirmation start->structure_confirm purity_check Purity Assessment start->purity_check nmr 1H & 13C NMR structure_confirm->nmr ms Mass Spectrometry (MS) structure_confirm->ms hplc HPLC-UV purity_check->hplc gcms GC-MS (if volatile) purity_check->gcms final Pure, Characterized Compound nmr->final ms->final hplc->final

Caption: Workflow for synthesis and analysis.

Table 2: Analytical Techniques for Characterization

TechniquePurposeKey Parameters & Considerations
¹H and ¹³C NMR Structural elucidation and confirmation.Provides detailed information on the chemical environment of protons and carbons. Look for characteristic signals of the biphenyl and piperazine moieties.[7][16]
Mass Spectrometry (MS) Determination of molecular weight.Electrospray ionization (ESI) is commonly used. The observed m/z should correspond to the calculated molecular weight of the target compound ([M+H]⁺).
HPLC-UV Purity assessment and quantification.The biphenyl group provides a strong UV chromophore. A reverse-phase C18 column with a mobile phase of acetonitrile/water (with 0.1% TFA or formic acid) is a good starting point. Purity is determined by the peak area percentage at a suitable wavelength (e.g., 254 nm).[18][19]
GC-MS Qualitative analysis and impurity profiling.Useful for identifying volatile starting materials or byproducts. Provides both retention time and mass spectrum for identification.[20]

Conclusion and Future Outlook

1-Biphenyl-2-ylmethyl-piperazine is a high-value intermediate that provides a robust and versatile platform for the synthesis of novel drug candidates. Its unique combination of a rigid hydrophobic biphenyl group and a synthetically tractable piperazine ring makes it an ideal starting point for building libraries of compounds for screening against a wide range of biological targets. The protocols and insights provided in this guide are intended to empower researchers to leverage this scaffold effectively in their drug discovery programs, from initial synthesis to rigorous analytical validation. Future explorations may involve creating more complex derivatives, such as chiral variants or macrocyclic structures, to further probe the intricate landscape of molecular recognition and drug action.

References

  • Vertex AI Search. (2025, March 28).
  • Smolecule. (2024, August 10). 3-{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile.
  • TargetMol. 1-([1,1'-biphenyl]-2-yl)piperazine hydrochloride.
  • Kim, Y., et al. (2013, May 1). Discovery of aryl-biphenyl-2-ylmethylpiperazines as novel scaffolds for 5-HT(7) ligands and role of the aromatic substituents in binding to the target receptor. PubMed. [Link]

  • MedChemExpress. 1-([1,1'-Biphenyl]-2-yl)
  • Thermo Fisher Scientific. (2010, November 24).
  • Fisher Scientific.
  • Acros Organics. (2018, January 18).
  • ChemicalBook. (2026, March 21). 1-[2-(METHYLSULFONYL)
  • Wifling, D., et al. (2022, October 26). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PMC - NIH. [Link]

  • Park, S., et al. (2020). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. ACS Omega.
  • Kaiser, R. I., et al. (2024, June 3). Unconventional Gas-Phase Synthesis of Biphenyl and its Atropisomeric Methyl-Substituted Derivatives. Physical Chemistry Chemical Physics.
  • ResearchGate. (2013, November). Scheme 1. Synthesis of aryl biphenyl-3-ylmethylpiperazines 6-28. [Link]

  • ResearchGate. (2025, December 18). Applications of piperazine scaffold in drug design | Request PDF. [Link]

  • Patel, N., et al. (2019, August 15). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti- Inflammatory Agents. Journal of Drug Delivery and Therapeutics.
  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Aure Chemical.
  • Benchchem. Exploring 1-(Piperazin-2-yl)ethanol Derivatives for Drug Discovery: A Technical Guide.
  • El-Gamal, M. I. (2019, November 15). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Journal of Pharmacy and Pharmacology.
  • RSC Publishing. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]

  • ScienceDirect.
  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Google Patents. (2004).
  • SWGDRUG.org. (2005, June 27). 1-(2-METHOXYPHENYL)PIPERAZINE. [Link]

Sources

Method

Application Note: A Robust, Stability-Indicating HPLC Method for Purity Analysis of 1-Biphenyl-2-ylmethyl-piperazine

Introduction 1-Biphenyl-2-ylmethyl-piperazine is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this compound is of paramount importance as it directly impacts...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Biphenyl-2-ylmethyl-piperazine is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this compound is of paramount importance as it directly impacts the quality, safety, and efficacy of the final drug product. Regulatory bodies worldwide mandate stringent control over impurities in APIs.[1] Therefore, a well-developed and validated analytical method for purity determination is essential. This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Biphenyl-2-ylmethyl-piperazine and its potential process-related impurities and degradation products.

The described method is designed to be specific, accurate, precise, and robust, making it suitable for routine quality control and stability testing in a pharmaceutical setting. The development strategy focuses on achieving optimal separation of the main compound from its potential impurities, which may arise during synthesis or degradation.

Method Development Strategy

The primary objective of this method development was to create a single, reliable HPLC method capable of separating 1-Biphenyl-2-ylmethyl-piperazine from its potential impurities and degradation products. Reversed-phase HPLC was chosen due to its wide applicability and success in separating compounds with varying polarities.[2]

Column Selection

A C18 stationary phase was selected as the initial choice due to its hydrophobic nature, which is well-suited for retaining and separating aromatic and moderately polar compounds like 1-Biphenyl-2-ylmethyl-piperazine and its likely impurities. The selection of a specific C18 column often involves screening columns from different manufacturers to find the one that provides the best selectivity for the specific analyte and its impurities.[3]

Mobile Phase Optimization

The selection and optimization of the mobile phase are critical for achieving the desired separation.[4][5]

  • Organic Modifier: Acetonitrile was chosen over methanol due to its lower UV cutoff and viscosity, which generally leads to better peak shapes and lower backpressure.[6]

  • Aqueous Phase and pH Control: Since 1-Biphenyl-2-ylmethyl-piperazine contains basic nitrogen atoms, controlling the pH of the mobile phase is crucial to ensure consistent retention and good peak symmetry. A low pH (around 2-3) is generally preferred for the analysis of basic compounds as it ensures the protonation of the basic sites, leading to more reproducible interactions with the stationary phase.[7] A phosphate buffer was selected to maintain a stable pH throughout the analysis.

  • Gradient Elution: A gradient elution program was developed to ensure the timely elution of both early- and late-eluting impurities, providing a comprehensive impurity profile within a reasonable run time.

Detector Selection

The presence of aromatic rings in 1-Biphenyl-2-ylmethyl-piperazine makes it a strong chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer.[8] The UV spectrum of the compound was recorded, and a detection wavelength was selected where the analyte and its potential impurities exhibit significant absorbance, ensuring high sensitivity.[9][10]

Forced Degradation Studies

To ensure the stability-indicating nature of the method, forced degradation studies were performed.[11][12][13][14] These studies are essential to identify likely degradation products and demonstrate that the analytical method can effectively separate them from the main peak.[15] The drug substance was subjected to stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[15]

  • Acid Hydrolysis: Treatment with hydrochloric acid.

  • Base Hydrolysis: Treatment with sodium hydroxide.

  • Oxidative Degradation: Treatment with hydrogen peroxide.

  • Thermal Degradation: Exposure to high temperature.

  • Photolytic Degradation: Exposure to UV light.

The developed HPLC method successfully separated the degradation products from the parent compound, confirming its stability-indicating capability.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidative Degradation Oxidation->Analysis Thermal Thermal Degradation Thermal->Analysis Photo Photolytic Degradation Photo->Analysis API 1-Biphenyl-2-ylmethyl-piperazine (API) API->Acid API->Base API->Oxidation API->Thermal API->Photo Result Purity Assessment & Impurity Profiling Analysis->Result

Caption: Workflow of Forced Degradation Studies.

Detailed HPLC Protocol

This protocol outlines the validated method for the purity analysis of 1-Biphenyl-2-ylmethyl-piperazine.

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, water, phosphoric acid, and other necessary reagents.

  • 1-Biphenyl-2-ylmethyl-piperazine reference standard.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 30% B, 2-15 min: 30-80% B, 15-20 min: 80% B, 20.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 25 minutes
Sample and Standard Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 1-Biphenyl-2-ylmethyl-piperazine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 1-Biphenyl-2-ylmethyl-piperazine sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[16][17][18][19] The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[20]

HPLC_Method_Development_Workflow Start Method Objective: Purity Analysis Selection Initial Screening: Column, Mobile Phase, Detector Start->Selection Optimization Parameter Optimization: Gradient, pH, Flow Rate Selection->Optimization Forced_Deg Forced Degradation Studies Optimization->Forced_Deg Validation Method Validation (ICH Q2(R1)) Forced_Deg->Validation Final_Method Finalized HPLC Method Validation->Final_Method

Caption: HPLC Method Development and Validation Workflow.

Validation Summary
Validation ParameterAcceptance CriteriaResult
Specificity No interference from blank, placebo, or degradation products at the retention time of the main peak.Passed
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD%) Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0%0.8%, 1.2%
LOD Signal-to-Noise ratio of 3:10.05 µg/mL
LOQ Signal-to-Noise ratio of 10:10.15 µg/mL
Robustness No significant change in results with small variations in method parameters.Passed

Conclusion

The developed and validated RP-HPLC method is demonstrated to be simple, specific, accurate, precise, and robust for the determination of the purity of 1-Biphenyl-2-ylmethyl-piperazine. The stability-indicating nature of the method makes it suitable for the analysis of samples from stability studies. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals for the quality control of this important pharmaceutical intermediate.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Forced Degradation Studies. Creative Biolabs. Available from: [Link]

  • Forced Degradation Studies for Stability. Nelson Labs. Available from: [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ICH. Available from: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. PharmaTech. Available from: [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available from: [Link]

  • Method Development for Drug Impurity Profiling: Part 1. LCGC International. Available from: [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available from: [Link]

  • “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs”. International Journal of Environmental Sciences. Available from: [Link]

  • Developing an improved UHPLC method for impurity profile analysis of ceftriaxone using analytical quality by design. RSC Publishing. Available from: [Link]

  • Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Applied Analytics. Available from: [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials. Available from: [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. ACE HPLC. Available from: [Link]

  • A new RP-HPLC approach for estimation of potential impurities of Fosamprenavir - method development and validation. PMC. Available from: [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. Available from: [Link]

  • Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry. Available from: [Link]

  • Quantitative analysis of aromatics for synthetic biology using liquid chromatography. PubMed. Available from: [Link]

  • UV Spectrophotometry Identifies Compounds in Pharmaceuticals. HunterLab. Available from: [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica. Available from: [Link]

  • Uv-Vis Spectroscopy in Analysis of Phytochemicals. International Journal of Pharmaceutical Research and Applications. Available from: [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. Available from: [Link]

  • Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk and Formulations. ResearchGate. Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

Sources

Application

Comprehensive NMR and ESI-HRMS Characterization Protocol for 1-Biphenyl-2-ylmethyl-piperazine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 1-Biphenyl-2-ylmethyl-piperazine (CAS: 274673-37-9) Formula: C₁₇H₂₀N₂ | Exact Mass: 252.1626 Da Introduction & Scientific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 1-Biphenyl-2-ylmethyl-piperazine (CAS: 274673-37-9) Formula: C₁₇H₂₀N₂ | Exact Mass: 252.1626 Da

Introduction & Scientific Rationale

1-Biphenyl-2-ylmethyl-piperazine is a highly versatile, privileged scaffold frequently utilized in medicinal chemistry for the development of GPCR ligands, kinase inhibitors, and targeted therapeutics [1]. The structural elucidation of this compound requires a robust analytical framework. Piperazine, a six-membered heterocyclic compound containing two nitrogen atoms, forms the core of numerous pharmaceuticals, making its precise spectroscopic characterization crucial for quality control and downstream synthesis [2].

As a Senior Application Scientist, I have designed this protocol not just to provide a list of steps, but to establish a self-validating analytical system .

  • NMR Causality: The chemical shifts of piperazine derivatives are heavily influenced by the nature of their substituents and dynamic ring conformations [2]. Furthermore, the biphenyl moiety presents a highly crowded aromatic region (7.20–7.60 ppm)[3]. To achieve unambiguous assignment and prevent peak broadening caused by conformational exchange, high-field NMR (≥400 MHz) with strict temperature control (298 K) is mandatory.

  • MS Causality: Small basic molecules like piperazine derivatives ionize efficiently via the ion evaporation model in positive Electrospray Ionization (ESI+) due to the readily protonated secondary and tertiary amines [4]. High-Resolution Mass Spectrometry (HRMS) is employed to achieve mass accuracy within <5 ppm, which is critical for differentiating the target compound from isobaric impurities and confirming the elemental composition without relying solely on reference standards[6].

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Sample Preparation

A self-validating NMR protocol requires an internal standard to lock the chemical shift scale and ensure reproducible integration.

  • Weighing: Accurately weigh 10–15 mg of 1-Biphenyl-2-ylmethyl-piperazine into a clean, static-free glass vial (for ¹H NMR). For ¹³C NMR, increase the mass to 35–50 mg to compensate for the low natural abundance of the ¹³C isotope.

  • Solvent Addition: Add 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Insight: CDCl₃ is chosen because the compound is highly lipophilic. TMS acts as the internal zero-point reference (0.00 ppm).

  • Homogenization: Vortex the vial gently for 30 seconds. Ensure complete dissolution; any particulate matter will distort the magnetic field homogeneity (shimming).

  • Transfer: Use a clean glass Pasteur pipette to transfer the solution into a high-quality 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 to 4.5 cm to optimize the probe's fill factor.

LC-ESI-HRMS Sample Preparation

To prevent detector saturation and ion suppression, ultra-trace concentrations are required.

  • Stock Solution: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL (1000 ppm) stock.

  • Working Dilution: Dilute the stock solution 1:1000 in a diluent consisting of Methanol/Water (50:50, v/v) supplemented with 0.1% Formic Acid.

    • Insight: The final concentration of 1 µg/mL (1 ppm) is optimal for Orbitrap/Q-TOF detectors. Formic acid acts as a critical proton donor, driving the equilibrium toward the [M+H]⁺ state to maximize ESI efficiency [5].

Instrumental Parameters

Table 1: NMR Acquisition Parameters (Bruker Avance 400 MHz)
Parameter¹H NMR Setting¹³C NMR SettingRationale
Frequency 400.13 MHz100.61 MHzHigh field required for aromatic resolution.
Temperature 298 K298 KStabilizes piperazine ring dynamics.
Pulse Sequence zg30 (30° pulse)zgpg30 (Decoupled)Standard 1D acquisition; proton decoupling simplifies ¹³C.
Number of Scans (NS) 16512Higher NS for ¹³C due to low sensitivity.
Relaxation Delay (D1) 1.0 s2.0 sEnsures complete spin-lattice relaxation for accurate integration.
Table 2: LC-ESI-HRMS Parameters (Q-Orbitrap)
ParameterSettingRationale
Ionization Mode Positive ESI (ESI+)Targets the basic nitrogen atoms of piperazine.
Spray Voltage +3.5 kVOptimal for small molecule Taylor cone formation.
Capillary Temperature 275 °CFacilitates rapid droplet desolvation.
Mobile Phase A: H₂O + 0.1% FA B: MeCN + 0.1% FAGeneric gradient (5% to 100% B over 15 min) for optimal retention [5].
Mass Resolution 70,000 (at m/z 200)Ensures <5 ppm mass error for confident formula assignment [6].

Analytical Workflows & Logical Relationships

Workflow Sample 1-Biphenyl-2-ylmethyl-piperazine (Solid Sample) PrepNMR NMR Prep: Dissolve in CDCl3 + 0.03% TMS Sample->PrepNMR PrepMS MS Prep: Dilute to 1 µg/mL in MeOH/H2O + 0.1% FA Sample->PrepMS AcqNMR NMR Acquisition (400 MHz, 298 K) PrepNMR->AcqNMR AcqMS LC-ESI-HRMS (Positive Mode) PrepMS->AcqMS DataNMR 1H & 13C Spectra Structural Elucidation AcqNMR->DataNMR DataMS Exact Mass & Fragments Formula Confirmation AcqMS->DataMS

Caption: Parallel analytical workflow for the structural and compositional validation of the sample.

Characterization Data & Interpretation

¹H and ¹³C NMR Spectral Data

The NMR data confirms the structural integrity of the biphenyl system and the methylene-linked piperazine ring. The integration values perfectly match the 20 protons expected for C₁₇H₂₀N₂.

Table 3: ¹H NMR Data (400 MHz, CDCl₃, 298 K)

Chemical Shift (δ, ppm) Multiplicity Integration J-Coupling (Hz) Assignment
7.55 – 7.25 Multiplet (m) 9H - Biphenyl aromatic protons (overlapping)
3.48 Singlet (s) 2H - Benzylic -CH₂- linker
2.85 Multiplet (m) 4H - Piperazine -CH₂- (adjacent to NH)
2.38 Multiplet (m) 4H - Piperazine -CH₂- (adjacent to N-benzyl)

| 1.80 | Broad Singlet (br s)| 1H | - | Piperazine -NH (exchangeable) |

Table 4: ¹³C NMR Data (100 MHz, CDCl₃, 298 K)

Chemical Shift (δ, ppm) Carbon Type Assignment
141.5, 140.2, 136.8 Quaternary (C) Biphenyl ipso-carbons
130.5 – 126.8 Methine (CH) Biphenyl aromatic carbons (multiple overlapping signals)
61.2 Methylene (CH₂) Benzylic -CH₂- linker
54.6 Methylene (CH₂) Piperazine carbons (C2, C6 - adjacent to N-benzyl)

| 46.1 | Methylene (CH₂) | Piperazine carbons (C3, C5 - adjacent to NH) |

ESI-HRMS Data and Fragmentation Logic

In positive ion mode, the molecule readily accepts a proton to form the [M+H]⁺ pseudomolecular ion. Upon Collision-Induced Dissociation (CID), the weakest bond (the benzylic C-N bond) cleaves, resulting in a highly stabilized biphenyl-2-ylmethyl cation and the neutral loss of piperazine.

Table 5: ESI-HRMS Accurate Mass Data

Ion Species Formula Calculated m/z Experimental m/z Mass Error (ppm)
[M+H]⁺ [C₁₇H₂₁N₂]⁺ 253.1705 253.1698 -2.76

| Fragment 1 |[C₁₃H₁₁]⁺ | 167.0861 | 167.0858 | -1.79 |

Fragmentation Parent Parent Ion[M+H]+ m/z 253.1705 Process Collision-Induced Dissociation (CID) Parent->Process Frag1 Biphenyl-2-ylmethyl Cation m/z 167.0861 Process->Frag1 Charge Retention Frag2 Piperazine Neutral Loss Δm 86.0844 Process->Frag2 Neutral Loss

Caption: ESI-HRMS fragmentation pathway highlighting the dominant benzylic cleavage.

References

  • BOC Sciences. "Main Product - BOC Sciences: 1-Biphenyl-2-ylmethyl-piperazine." BOC Sciences.
  • Benchchem. "Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols." Benchchem.
  • Benchchem. "Application Notes and Protocols for ¹H NMR Analysis of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate." Benchchem.
  • Kruve, A., et al. "Modeling the relative response factor of small molecules in positive electrospray ionization." National Institutes of Health (NIH) / PMC.
  • Schymanski, E. L., et al. "Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS." National Institutes of Health (NIH) / PMC.
  • MDPI. "Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review." MDPI.
Method

Application Note: Process Optimization and Scale-Up Strategy for 1-(Biphenyl-2-ylmethyl)piperazine

Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals Compound: 1-(Biphenyl-2-ylmethyl)piperazine dihydrochloride (CAS: 274673-37-9) [1, 2] Executive Summary and Process Rationale 1-(B...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals Compound: 1-(Biphenyl-2-ylmethyl)piperazine dihydrochloride (CAS: 274673-37-9) [1, 2]

Executive Summary and Process Rationale

1-(Biphenyl-2-ylmethyl)piperazine is a critical structural motif utilized in the development of various central nervous system (CNS) therapeutics and receptor modulators. Transitioning the synthesis of this intermediate from a milligram-scale medicinal chemistry route to a multi-kilogram process requires rigorous evaluation of process safety, impurity control, and solvent sustainability.

Historically, direct alkylation of piperazine with 2-(bromomethyl)biphenyl suffers from poor chemoselectivity, leading to significant formation of the bis-alkylated byproduct, which is notoriously difficult to separate via crystallization. To establish a self-validating, high-yielding system, this protocol utilizes a reductive amination strategy employing 1-Boc-piperazine and biphenyl-2-carboxaldehyde. This ensures absolute mono-selectivity. Furthermore, we replace traditional halogenated solvents (e.g., dichloromethane) with 2-methyltetrahydrofuran (2-MeTHF), a greener alternative that provides superior phase separation during aqueous workup[Aycock, 2007].

Synthetic Pathway and Decision Matrix

To ensure maximum yield and safety, the process is divided into two main stages: the reductive amination using Sodium Triacetoxyborohydride (STAB) and subsequent Boc-deprotection yielding the dihydrochloride salt. STAB is selected over Sodium Cyanoborohydride to eliminate the risk of generating highly toxic hydrogen cyanide gas during acidic workup, a critical safety mandate for large-scale operations [Abdel-Magid et al., 1996].

G A Biphenyl-2-carboxaldehyde + 1-Boc-piperazine B Imine Formation (2-MeTHF, 20°C) A->B Step 1: Condensation C Reductive Amination (NaBH(OAc)3) B->C Step 2: Reduction D Boc-Protected Intermediate (Organic Phase) C->D Aqueous Workup E Deprotection & Salting (HCl in EtOAc) D->E Step 3: Cleavage F 1-(Biphenyl-2-ylmethyl)piperazine Dihydrochloride E->F Crystallization

Figure 1: Optimized scale-up synthetic workflow for 1-(Biphenyl-2-ylmethyl)piperazine.

Process Optimization Data

Prior to scale-up, reaction conditions were screened to balance reaction kinetics, safety (exotherm control), and impurity profiles. The use of STAB in 2-MeTHF provided the optimal balance of yield and scalability.

Table 1: Reductive Amination Optimization and Reagent Selection

Reducing AgentSolventTemp (°C)Conversion (%)Bis-alkylation (%)Safety / Scalability Notes
NaBH₄MeOH0 to 2078%4.5%High exotherm; poor selectivity.
NaBH₃CNMeOH2092%<0.1%Rejected: Generates toxic HCN waste.
NaBH(OAc)₃DCM2096%<0.1%Environmental restriction on DCM.
NaBH(OAc)₃ 2-MeTHF 20 98% <0.1% Optimal: Green solvent, safe byproduct profile.

Standard Operating Procedure: 1-Kilogram Scale Protocol

Caution: This procedure is intended for professional laboratory environments equipped with proper ventilation (fume hoods), temperature-controlled jacketed reactors, and standard PPE.

Phase 1: Reductive Amination
  • Preparation: Purge a 10 L jacketed glass reactor with nitrogen. Charge the reactor with 2-MeTHF (5.0 L).

  • Reagent Addition: Add 1-Boc-piperazine (1.00 kg, 5.37 mol) and biphenyl-2-carboxaldehyde (0.97 kg, 5.32 mol). Stir at 200 rpm until complete dissolution is achieved.

  • Imine Formation: Allow the mixture to stir at 20°C for 2 hours. Monitor water formation/imine conversion via HPLC.

  • Reduction (Exothermic): Set the reactor jacket temperature to 10°C. Charge Sodium Triacetoxyborohydride (STAB) (1.58 kg, 7.45 mol) in 5 equal portions over 90 minutes. Causality Note: Portion-wise addition is critical to control the moderate exotherm and prevent solvent boil-off.

  • Completion: Warm the reactor to 20°C and stir for 12 hours. Confirm >99% conversion via HPLC.

Phase 2: Workup and Phase Separation
  • Quench: Slowly charge 1N aqueous NaOH (3.0 L) to the reactor while maintaining the internal temperature below 25°C to quench unreacted STAB and neutralize acetic acid.

  • Separation: Stop agitation and allow phases to settle for 30 minutes. 2-MeTHF promotes rapid phase separation. Discard the lower aqueous layer.

  • Washing: Wash the upper organic layer with saturated brine (2.0 L). Dry the organic phase via azeotropic distillation under reduced pressure or by passing through a bed of anhydrous Na₂SO₄.

Phase 3: Deprotection and Crystallization
  • Solvent Swap: Concentrate the organic phase under vacuum and redissolve the resulting oil in Ethyl Acetate (EtOAc) (6.0 L).

  • Deprotection: Cool the reactor to 5°C. Slowly sparge anhydrous HCl gas or add a pre-titrated solution of 4N HCl in EtOAc (3.0 L). Causality Note: The Boc group is rapidly cleaved under anhydrous acidic conditions, and the resulting secondary amine immediately forms the insoluble dihydrochloride salt, driving the reaction to completion.

  • Isolation: Stir the resulting thick white slurry for 4 hours at 0°C to maximize yield.

  • Filtration: Filter the slurry through a Nutsche filter. Wash the filter cake with cold EtOAc (2 x 1.0 L).

  • Drying: Dry the product in a vacuum oven at 45°C until constant weight is achieved. Expected Yield: 1.55 kg (85% overall yield). Purity: >99.5% by HPLC.

Quality Control and Process Safety Management

Scaling up chemical processes requires integrating Quality by Design (QbD) principles. The following diagram outlines the critical control points (CCPs) implemented in this protocol to ensure both operator safety and API-grade purity [Anderson, 2012].

QC Start Raw Material QC (Aldehyde Purity) Thermal Thermal Hazard Analysis (DSC / RC1 Calorimetry) Start->Thermal Safety Gate Rxn In-Process Control (HPLC Monitoring) Thermal->Rxn Define T_max Iso Controlled Crystallization (Cooling Profile) Rxn->Iso Conv. >99% Final Final API Release (Purity >99.5%, ROI <0.1%) Iso->Final Filtration & Drying

Figure 2: Quality control and safety validation checkpoints during scale-up.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

  • Aycock, D. F. (2007). Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. Organic Process Research & Development, 11(1), 156–159. URL:[Link]

  • Anderson, N. G. (2012). Practical Process Research and Development - A guide for Organic Chemists (2nd ed.). Academic Press. URL:[Link]

Application

N-alkylation techniques using 1-Biphenyl-2-ylmethyl-piperazine building blocks

An Application Guide to N-Alkylation Strategies for the 1-Biphenyl-2-ylmethyl-piperazine Scaffold Abstract The 1-biphenyl-2-ylmethyl-piperazine moiety is a privileged scaffold in modern medicinal chemistry, frequently in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to N-Alkylation Strategies for the 1-Biphenyl-2-ylmethyl-piperazine Scaffold

Abstract

The 1-biphenyl-2-ylmethyl-piperazine moiety is a privileged scaffold in modern medicinal chemistry, frequently incorporated into molecules targeting the central nervous system.[1] Its unique three-dimensional structure, conferred by the biphenylmethyl group, allows for precise interactions with biological targets. The secondary amine of the piperazine ring serves as a critical handle for introducing diverse chemical functionalities through N-alkylation, enabling extensive Structure-Activity Relationship (SAR) studies. This guide provides a detailed exploration of the two primary and most effective techniques for the N-alkylation of this building block: Direct Alkylation via Nucleophilic Substitution and Reductive Amination . We offer field-proven protocols, mechanistic insights, and troubleshooting advice tailored for researchers, scientists, and drug development professionals.

Foundational Principles of N-Alkylation

The N-alkylation of a secondary amine, such as 1-biphenyl-2-ylmethyl-piperazine, involves the formation of a new carbon-nitrogen bond. The choice of methodology is dictated by the desired substituent, the stability of the starting materials, and the required scale of the synthesis.

  • Direct Alkylation with Alkyl Halides : This is a classic SN2 reaction where the nitrogen's lone pair of electrons acts as a nucleophile, attacking an electrophilic alkyl halide (or sulfonate) and displacing the leaving group.[2] The reaction's success hinges on the reactivity of the halide (I > Br > Cl), the choice of a suitable base to neutralize the resulting H-X acid, and a polar aprotic solvent to facilitate the reaction. A primary challenge is the potential for the newly formed tertiary amine product to react further with the alkyl halide, forming an undesired quaternary ammonium salt.[3][4]

  • Reductive Amination : This powerful and often preferred one-pot method involves the reaction of the piperazine with an aldehyde or a ketone.[5] The initial step is the formation of an iminium ion intermediate, which is then reduced in situ by a mild hydride-donating agent.[1] This technique is exceptionally versatile, offering access to a vast array of structurally diverse amines with high selectivity and generally avoiding the over-alkylation issues associated with direct alkylation.[6]

Experimental Workflows and Protocols

The following protocols are designed to be self-validating, incorporating in-process controls (TLC, LC-MS) and robust purification steps to ensure the integrity of the final product.

Workflow Overview

The general workflow for both N-alkylation techniques follows a logical sequence from reaction setup to the isolation of the pure product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Starting Materials: - 1-Biphenyl-2-ylmethyl-piperazine - Alkylating Agent / Carbonyl - Base / Reducing Agent - Anhydrous Solvent setup Reaction Setup (Inert Atmosphere) start->setup monitor Reaction Monitoring (TLC / LC-MS) setup->monitor Stir at specified temperature quench Aqueous Quench (e.g., NaHCO₃ solution) monitor->quench Upon Completion extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) & Concentrate extract->dry purify Silica Gel Column Chromatography dry->purify end Characterized Pure Product purify->end

Caption: General Experimental Workflow for N-Alkylation.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol is ideal for introducing simple alkyl groups (e.g., methyl, ethyl, propyl) or activated halides like benzyl bromide.

Materials:

  • 1-Biphenyl-2-ylmethyl-piperazine (1.0 eq.)

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1 - 1.2 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq.) or Diisopropylethylamine (Hünig's Base) (1.5 eq.)[7]

  • Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-Biphenyl-2-ylmethyl-piperazine (1.0 eq.) and anhydrous ACN or DMF.

  • Base Addition: Add anhydrous K₂CO₃ (2.0-3.0 eq.). The use of a solid base like K₂CO₃ simplifies work-up as it can be filtered off.[8]

  • Alkylating Agent Addition: Add the alkyl halide (1.1-1.2 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to an appropriate temperature (e.g., 50-80°C). The choice of temperature depends on the reactivity of the alkyl halide.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in DCM and wash sequentially with saturated aqueous NaHCO₃ solution and then brine. This removes any remaining acid and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to afford the pure N-alkylated product. The basic nature of the product may cause streaking on the silica gel; this can often be mitigated by adding 0.5-1% triethylamine to the eluent.[9]

Protocol 2: N-Alkylation via Reductive Amination

This is the method of choice for introducing a wider variety of functional groups, including those derived from complex aldehydes and ketones.

Materials:

  • 1-Biphenyl-2-ylmethyl-piperazine (1.0 eq.)

  • Aldehyde or Ketone (1.1 - 1.2 eq.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) (1.5 - 2.0 eq.)[6]

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (optional, catalytic amount)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, dissolve 1-Biphenyl-2-ylmethyl-piperazine (1.0 eq.) and the aldehyde or ketone (1.1-1.2 eq.) in anhydrous DCM or DCE.

  • Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive carbonyls, a catalytic amount of acetic acid (e.g., 0.1 eq.) can be added to accelerate the formation of the key iminium ion intermediate.[10]

  • Reducing Agent Addition: Add Sodium Triacetoxyborohydride (1.5-2.0 eq.) portion-wise. STAB is the preferred reducing agent as it is mild, selective for the iminium ion over the carbonyl starting material, and does not reduce other sensitive functional groups.[8] A slight exotherm or gas evolution may be observed.

  • Reaction Execution: Stir the reaction at room temperature for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up (Quenching): Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired N-alkylated piperazine derivative.

Mechanistic Rationale for Reductive Amination

The efficiency of reductive amination stems from a well-orchestrated sequence of chemical transformations that occur in a single pot.

G start 1. Nucleophilic Attack (Piperazine attacks carbonyl) hemiaminal 2. Hemiaminal Formation (Intermediate) start->hemiaminal Reversible iminium 3. Iminium Ion Formation (Water is eliminated, acid catalysis helps) hemiaminal->iminium Dehydration reduction 4. Hydride Reduction (STAB delivers H⁻) iminium->reduction Irreversible product Final N-Alkylated Product reduction->product

Caption: Key Mechanistic Steps in Reductive Amination.

Comparative Data and Method Selection

The choice between direct alkylation and reductive amination depends on the specific synthetic target. The following table provides a general comparison to guide experimental design.

ParameterDirect Alkylation with Alkyl HalideReductive Amination with Carbonyl
Alkylating Agent Alkyl halides (R-X), sulfonates (R-OTs)Aldehydes (R-CHO), Ketones (R-CO-R')
Key Reagent Base (e.g., K₂CO₃, Et₃N, DIPEA)[7]Reducing Agent (e.g., NaBH(OAc)₃)[8]
Typical Solvents ACN, DMF, THFDCM, DCE, THF
Temperature Room Temp. to RefluxRoom Temperature
Primary Advantage Simplicity for small, unfunctionalized alkyl groups.High versatility, broad substrate scope, high functional group tolerance, avoids over-alkylation.[1]
Primary Limitation Risk of over-alkylation to form quaternary salts; limited to alkyl halides.[4]Requires a suitable carbonyl precursor; can be slower than direct alkylation.
Typical Yields 60-90% (highly substrate-dependent)70-95% (generally high and clean)[11]

Troubleshooting and Field Insights

Problem Potential Cause Recommended Solution
No or Low Reaction Conversion 1. Inactive alkyl halide. 2. Insufficiently strong base (Direct Alkylation). 3. Wet reagents/solvents. 4. Inefficient iminium formation (Reductive Amination).1. Use a more reactive halide (e.g., alkyl iodide) or add catalytic NaI. 2. Switch to a stronger base like DIPEA or NaH (use with caution). 3. Ensure all reagents and solvents are anhydrous. 4. Add a catalytic amount of acetic acid to the reaction mixture.[10]
Formation of Side Products 1. Over-alkylation to quaternary salt (Direct Alkylation).[3] 2. Reduction of carbonyl starting material (Reductive Amination).1. Use the alkylating agent as the limiting reagent or switch to reductive amination. 2. Ensure you are using a selective reducing agent like NaBH(OAc)₃, not NaBH₄ which can reduce aldehydes/ketones.
Difficult Purification 1. Product streaking on silica gel column. 2. Co-elution with impurities.1. Add 0.5-1% triethylamine or ammonia in methanol to the eluent system to suppress silanol interactions.[9] 2. Consider reverse-phase chromatography or purification via salt formation (e.g., precipitating the HCl salt) and regeneration of the free base.[9]

References

  • Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride - Benchchem. 1

  • N-(2-Aminoethyl)piperazine synthesis protocol - Benchchem. 6

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI.

  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine | Request PDF - ResearchGate.

  • A Simple Synthesis of N-Alkylpiperazines - ResearchGate.

  • Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate - Benchchem. 8

  • Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)−Cyclization | Organic Letters - ACS Publications.

  • Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed.

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC.

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters - ACS Publications.

  • US2919275A - Purification of piperazine - Google Patents.

  • A practical catalytic reductive amination of carboxylic acids - RSC Publishing.

  • 20.05.1: Alkylation of Amines by Alkyl Halides - Chemistry LibreTexts.

  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem. 9

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - OSTI.

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry.

  • Amine alkylation - Wikipedia.

  • (PDF) An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base - ResearchGate.

  • WO2014184039A1 - Method for preparing n-alkyl-piperazines - Google Patents.

  • Iodine-Mediated One-Pot Synthesis of 2-(Piperazin-1-yl)pyrazine Derivatives from N-Alkyl - Thieme Connect.

  • Scheme 1. Synthesis of aryl biphenyl-3-ylmethylpiperazines 6-28.... - ResearchGate.

  • Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride - Benchchem. 12

  • Synthesis of piperazines - Organic Chemistry Portal.

  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines - UFDC Image Array 2 - University of Florida.

  • 1-benzylpiperazine - Organic Syntheses Procedure.

  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti- Inflammatory Agents.

Sources

Method

Preparation of 1-Biphenyl-2-ylmethyl-piperazine Stock Solutions for In Vitro Assays: A Detailed Technical Guide

Abstract This application note provides a comprehensive and technically detailed guide for the preparation of 1-Biphenyl-2-ylmethyl-piperazine stock solutions intended for a wide range of in vitro assays. As a potent and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive and technically detailed guide for the preparation of 1-Biphenyl-2-ylmethyl-piperazine stock solutions intended for a wide range of in vitro assays. As a potent and selective ligand for the serotonin 5-HT7 receptor, the precise and accurate preparation of this compound is paramount for reproducible and meaningful experimental outcomes in neuroscience, pharmacology, and drug discovery research. This guide offers a deep dive into the physicochemical properties of the compound, detailed protocols for solubilization and storage, and critical quality control considerations. The methodologies described herein are designed to ensure the integrity, stability, and accurate concentration of the prepared stock solutions, thereby bolstering the trustworthiness and validity of subsequent experimental results.

Introduction: The Critical Role of Accurate Stock Solution Preparation

1-Biphenyl-2-ylmethyl-piperazine and its derivatives are a class of compounds that have garnered significant interest for their interaction with the serotonin 5-HT7 receptor, a G-protein coupled receptor implicated in a variety of physiological processes, including mood regulation, circadian rhythms, and cognition.[1][2] As such, these compounds are valuable tools for investigating the therapeutic potential of targeting the 5-HT7 receptor for conditions like depression and anxiety disorders.[3][4]

The reliability of any in vitro study hinges on the quality and accuracy of the reagents used. For small molecules like 1-Biphenyl-2-ylmethyl-piperazine, the preparation of a stable and accurately concentrated stock solution is the foundational first step. Improper solubilization can lead to the formation of precipitates, resulting in an unknown and inconsistent concentration in the assay.[5] Furthermore, the choice of solvent and its final concentration in the assay can significantly impact cellular health and experimental outcomes.[6][7][8] This guide, therefore, provides a scientifically grounded and experience-driven approach to the preparation of 1-Biphenyl-2-ylmethyl-piperazine stock solutions, ensuring that researchers can proceed with their experiments with confidence.

Physicochemical Properties of 1-Biphenyl-2-ylmethyl-piperazine

A thorough understanding of the physicochemical properties of 1-Biphenyl-2-ylmethyl-piperazine is essential for developing a robust solubilization and storage protocol. While specific data for every derivative may vary, the core structure provides a basis for its general characteristics. For the purpose of this guide, we will focus on the parent compound, 1-([1,1'-Biphenyl]-2-yl)piperazine.

PropertyValueSource/Method
Molecular Formula C₁₆H₁₈N₂Calculated
Molecular Weight 238.33 g/mol [9]
Appearance Typically a solidGeneral for piperazine derivatives
pKa (Piperazine ring) pKa1 ≈ 5.35, pKa2 ≈ 9.73General for piperazine[8]
Recommended Solvent Dimethyl Sulfoxide (DMSO)General laboratory practice[5]
Aqueous Solubility Sparingly solubleGeneral for piperazine derivatives[5]

Note on Variations: Numerous derivatives of 1-Biphenyl-2-ylmethyl-piperazine exist with substitutions on the biphenyl and piperazine rings. These modifications can alter the molecular weight and solubility characteristics. For instance, the hydrochloride salt of 1-([1,1'-Biphenyl]-2-yl)piperazine has a molecular weight of 274.79 g/mol .[10][11] It is crucial to use the correct molecular weight for the specific lot of the compound being used.

Mechanism of Action: Targeting the 5-HT7 Receptor

1-Biphenyl-2-ylmethyl-piperazine and its analogs are known to be ligands for the serotonin 5-HT7 receptor, with many acting as antagonists.[1][2] The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gs alpha subunits. Upon activation by its endogenous ligand, serotonin (5-HT), the receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, influencing neuronal excitability, gene expression, and synaptic plasticity.[12][13][14][15] By acting as antagonists, these compounds block the binding of serotonin and inhibit this signaling cascade.[4]

5-HT7_Signaling_Pathway cluster_membrane Cell Membrane 5-HT7R 5-HT7 Receptor Gs Gs Protein 5-HT7R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates Serotonin Serotonin Serotonin->5-HT7R Activates Antagonist 1-Biphenyl-2-ylmethyl-piperazine (Antagonist) Antagonist->5-HT7R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream_Targets Downstream Targets PKA->Downstream_Targets Phosphorylates Cellular_Response Cellular Response (e.g., Neuronal Excitability, Gene Expression) Downstream_Targets->Cellular_Response Stock_Solution_Workflow Start Start Calculate 1. Calculate Mass (e.g., for 10 mM stock) Start->Calculate Weigh 2. Weigh Compound (in sterile, amber tube) Calculate->Weigh Dissolve 3. Dissolve in DMSO (Vortex, gentle warming if needed) Weigh->Dissolve Filter 4. Sterile Filtration (0.22 µm DMSO-compatible filter) Dissolve->Filter Aliquot 5. Aliquot (Single-use volumes) Filter->Aliquot Store 6. Store (-20°C or -80°C) Aliquot->Store End Ready for Use Store->End

Figure 2: Experimental workflow for the preparation of 1-Biphenyl-2-ylmethyl-piperazine stock solutions.

Preparation of Working Solutions
  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilution: Prepare the desired working concentration by diluting the stock solution in the appropriate cell culture medium or assay buffer.

    • Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution. Add 1 µL of the 10 mM stock solution to 999 µL of the culture medium.

  • Mixing: It is crucial to add the DMSO stock solution to the aqueous medium and mix immediately and thoroughly to prevent precipitation of the compound.

Quality Control and Best Practices

  • Solvent Purity: Always use high-purity, sterile-filtered, and cell culture-grade DMSO to avoid introducing contaminants that could affect your experiments.

  • Final DMSO Concentration: The final concentration of DMSO in the in vitro assay should be kept as low as possible, typically below 0.5% (v/v), to minimize solvent-induced cytotoxicity. [6][7][8]It is imperative to include a vehicle control (culture medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent.

  • Solubility Verification: For a new batch of compound or if solubility issues are suspected, it is advisable to perform a preliminary solubility test on a small amount of the compound.

  • Compound Purity: The purity of the compound should be verified, if possible, using analytical techniques such as HPLC or LC-MS. Reputable vendors will provide a certificate of analysis with this information.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is a critical step to maintain its integrity and prevent degradation over time.

Conclusion

The successful use of 1-Biphenyl-2-ylmethyl-piperazine in in vitro research is fundamentally dependent on the meticulous preparation of high-quality stock solutions. By following the detailed protocols and adhering to the best practices outlined in this application note, researchers can ensure the accuracy, stability, and reproducibility of their experiments. A clear understanding of the compound's physicochemical properties and its mechanism of action further empowers researchers to design and interpret their studies with a higher degree of confidence. This guide serves as a valuable resource for scientists and drug development professionals working with this important class of 5-HT7 receptor ligands.

References

  • ResearchGate. (n.d.). Schematic representation of signaling pathways regulated by the 5-HT7 receptor. Retrieved from [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representations of 5-HT7R signaling pathways. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cellular mechanisms of the 5-HT7 receptor-mediated signaling. Retrieved from [Link]

  • MDPI. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Retrieved from [Link]

  • Journal of Biotech Research. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-HT 7 and 5-HT 1A receptor signaling pathways and oligo/heterodimer formation. Retrieved from [Link]

  • MolPort. (n.d.). 1-{[1,1'-biphenyl]-2-yl}piperazine. Retrieved from [Link]

  • Bolsun, A. (n.d.). CHARACTERIZATION OF THE CYTOTOXIC EFFECT OF DMSO AND SDS ON MSC CULTURE USING MTT ASSAY. Retrieved from [Link]

  • Pharmaceutical Technology. (2020, September 1). Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Retrieved from [Link]

  • ResearchGate. (2022, December 19). Sterile filter before drug exposure to cell culture?. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • Reddit. (2024, September 12). How to prepare sterile drug solution in DMSO for cell culture?. Retrieved from [Link]

  • Scribd. (n.d.). DMSO-Compatible Syringe Filters Guide. Retrieved from [Link]

  • PubMed. (2013, May 1). Discovery of aryl-biphenyl-2-ylmethylpiperazines as novel scaffolds for 5-HT(7) ligands and role of the aromatic substituents in binding to the target receptor. Retrieved from [Link]

  • PubMed. (2013, November 15). Aryl biphenyl-3-ylmethylpiperazines as 5-HT7 receptor antagonists. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-HT7 receptor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacological Blockade of 5-HT7 Receptors as a Putative Fast Acting Antidepressant Strategy. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of aryl biphenyl-3-ylmethylpiperazines 6-28.... Retrieved from [Link]

  • ACS Publications. (2020, July 24). Sustainable Synthesis of a Potent and Selective 5-HT7 Receptor Antagonist Using a Mechanochemical Approach. Retrieved from [Link]

  • SWGDRUG.org. (2005, June 27). 1-(2-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • DTU Orbit. (2011, November 14). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are 5-HT7 receptor antagonists and how do they work?. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Pharmacological Blockade of 5-HT7 Receptors as a Putative Fast Acting Antidepressant Strategy. Retrieved from [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols for the Crystallization of 1-Biphenyl-2-ylmethyl-piperazine

Abstract: This document provides a comprehensive guide to developing robust crystallization methods for the purification of 1-Biphenyl-2-ylmethyl-piperazine. Recognizing that a one-size-fits-all protocol is seldom optima...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide to developing robust crystallization methods for the purification of 1-Biphenyl-2-ylmethyl-piperazine. Recognizing that a one-size-fits-all protocol is seldom optimal, this guide emphasizes first principles, systematic solvent screening, and the logical application of various crystallization techniques. Protocols for cooling, anti-solvent, and evaporative crystallization are detailed, empowering researchers to isolate the target compound with high purity and yield.

Introduction: The Critical Role of Purity

1-Biphenyl-2-ylmethyl-piperazine belongs to a broad class of piperazine derivatives, many of which possess significant pharmacological properties.[1][2] For any active pharmaceutical ingredient (API) or advanced intermediate, achieving high purity is not merely a procedural step but a fundamental requirement for ensuring safety, efficacy, and stability.[3][4] Crystallization is the most powerful and widely used technique in the pharmaceutical industry for the final purification of solid APIs.[5] It allows for the selective separation of the desired compound from impurities, byproducts, and residual solvents, while also providing control over the final physical form (e.g., polymorph, crystal size), which can impact bioavailability and formulation.[4][6]

The structure of 1-Biphenyl-2-ylmethyl-piperazine, featuring a basic piperazine ring and a large, nonpolar biphenylmethyl substituent, presents specific challenges and opportunities for purification. Its polarity is significantly different from simpler piperazines, necessitating a tailored approach to crystallization.

Foundational Principles of Crystallization

Crystallization is a thermodynamic process driven by supersaturation, a state where the concentration of a solute in a solution exceeds its equilibrium solubility.[4][5] This unstable state can be induced by several methods, leading to the two key events of crystallization:

  • Nucleation: The initial formation of stable, microscopic crystal nuclei from the supersaturated solution. This can occur spontaneously (homogeneous) or be induced by surfaces like impurities or the flask wall (heterogeneous).[4]

  • Crystal Growth: The subsequent, orderly addition of solute molecules onto the existing nuclei, leading to the formation of macroscopic crystals.[4]

The goal of a well-designed crystallization protocol is to control the rate of supersaturation to favor crystal growth over rapid nucleation, which often leads to smaller, less pure crystals or amorphous precipitation.

Strategic Solvent Selection: The Cornerstone of Success

The choice of solvent is the most critical factor in developing a successful crystallization protocol.[3] An ideal solvent for recrystallization should exhibit the following properties:

  • High solubility of the target compound at elevated temperatures and low solubility at lower temperatures .

  • Inertness: It should not react with the target compound.

  • Volatility: It should be sufficiently volatile to be easily removed from the final crystals.

  • Impurity Profile: It should either dissolve impurities completely (leaving them in the mother liquor) or not dissolve them at all (allowing for removal by hot filtration).

  • Safety: It should have a low toxicity and flammability profile.

Given the structure of 1-Biphenyl-2-ylmethyl-piperazine, a screening of solvents with varying polarities is recommended.

Table 1: Suggested Solvents for Screening & Their Properties

Solvent ClassExample SolventsBoiling Point (°C)Polarity (Dielectric Constant)Rationale
Alcohols Methanol, Ethanol, Isopropyl Alcohol (IPA)65, 78, 8232.7, 24.5, 19.9Often effective for piperazine derivatives; good balance of polarity.[7]
Ketones Acetone, Methyl Ethyl Ketone (MEK)56, 8020.7, 18.5Good solvating power for moderately polar compounds. Acetone is used in piperazine salt formation.[8]
Esters Ethyl Acetate776.0Medium polarity solvent, often used in chromatography and recrystallization.
Ethers Tetrahydrofuran (THF), Diethyl Ether66, 357.6, 4.3Lower polarity; diethyl ether is a poor solvent for piperazine itself, suggesting it could be a useful anti-solvent.[1]
Hydrocarbons Heptane, Hexane, Toluene98, 69, 1111.9, 1.9, 2.4Nonpolar solvents, likely to be poor solvents for the target compound and thus effective as anti-solvents.[7]
Nitriles Acetonitrile8237.5A polar aprotic solvent that can offer different selectivity.

Experimental Protocols

Workflow for Crystallization Method Development

The following diagram illustrates a systematic approach to developing a crystallization protocol for 1-Biphenyl-2-ylmethyl-piperazine.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Method Selection & Optimization cluster_2 Phase 3: Isolation & Analysis SolventScreening Solvent Solubility Screening (Small Scale) SolventSystem Identify Suitable Solvent or Solvent/Anti-Solvent Pair SolventScreening->SolventSystem Evaluate Solubility (Hot vs. Cold) Cooling Cooling Crystallization SolventSystem->Cooling Good Temp. Gradient AntiSolvent Anti-Solvent Crystallization SolventSystem->AntiSolvent High Solubility in One, Low in Another Evaporation Evaporative Crystallization SolventSystem->Evaporation Soluble at RT, Temp. Sensitive Optimization Optimize Parameters: - Cooling Rate - Anti-Solvent Addition Rate - Seeding Cooling->Optimization AntiSolvent->Optimization Evaporation->Optimization Isolation Isolate Crystals (Filtration & Drying) Optimization->Isolation Analysis Analyze Purity & Yield (HPLC, NMR, DSC) Isolation->Analysis

Caption: Systematic workflow for crystallization development.

Protocol 1: Solvent Screening

This protocol is designed to efficiently identify a suitable solvent or solvent system from the candidates listed in Table 1.

Methodology:

  • Preparation: Place approximately 20-30 mg of crude 1-Biphenyl-2-ylmethyl-piperazine into several small test tubes or vials.

  • Solvent Addition (Room Temp): To each vial, add a candidate solvent dropwise (e.g., 0.1 mL increments) while stirring, until the solid dissolves or a total of 1 mL has been added. Record the approximate solubility at room temperature.

  • Heating: For vials where the solid did not fully dissolve, gently heat the mixture in a water bath towards the boiling point of the solvent. Continue adding solvent in 0.1 mL increments if necessary to achieve full dissolution.

  • Cooling: Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath (~0-4 °C).

  • Observation: Observe the vials for crystal formation. An ideal single solvent will have dissolved the compound completely when hot and yielded a good quantity of crystals upon cooling.

  • Anti-Solvent Test: For solvents that dissolve the compound readily at room temperature, test potential anti-solvents. To the dissolved solution, add a nonpolar solvent (e.g., hexane or water, depending on the primary solvent) dropwise until persistent turbidity (cloudiness) is observed, which indicates the onset of precipitation.

Protocol 2: Cooling Crystallization

This method is ideal when a solvent with a significant temperature-dependent solubility has been identified.

G Dissolve 1. Dissolve Crude Product in Minimum Hot Solvent Cool_RT 2. Slow Cooling to Room Temperature Dissolve->Cool_RT Ensure complete dissolution Cool_Ice 3. Further Cooling in Ice Bath Cool_RT->Cool_Ice Promote crystal growth Filter 4. Isolate Crystals by Vacuum Filtration Cool_Ice->Filter Maximize yield Wash 5. Wash with Cold Solvent Filter->Wash Dry 6. Dry Crystals Under Vacuum Wash->Dry

Caption: Workflow for Cooling Crystallization.

Methodology:

  • Dissolution: Place the crude 1-Biphenyl-2-ylmethyl-piperazine in an Erlenmeyer flask. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring. Continue adding the minimum amount of hot solvent required to fully dissolve the solid.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals sparingly with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 3: Anti-Solvent Crystallization

This method is effective when the target compound is highly soluble in one solvent (the "solvent") but poorly soluble in another (the "anti-solvent").[9]

G Dissolve 1. Dissolve Crude Product in 'Good' Solvent at RT Add_Anti 2. Add 'Anti-Solvent' Slowly with Vigorous Stirring Dissolve->Add_Anti Create a clear solution Precipitate 3. Allow Crystals to Form and Mature Add_Anti->Precipitate Induce supersaturation Filter 4. Isolate Crystals by Vacuum Filtration Precipitate->Filter Wash 5. Wash with Solvent/Anti-Solvent Mixture Filter->Wash Dry 6. Dry Crystals Under Vacuum Wash->Dry

Caption: Workflow for Anti-Solvent Crystallization.

Methodology:

  • Dissolution: Dissolve the crude 1-Biphenyl-2-ylmethyl-piperazine in the minimum amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: While vigorously stirring the solution, add the "anti-solvent" dropwise. The addition should be slow enough to maintain a state of slight supersaturation, promoting crystal growth over amorphous precipitation. Add until a significant amount of precipitate has formed.

  • Maturation: Allow the resulting slurry to stir for a period (e.g., 1-2 hours) to allow the crystallization process to complete and potentially improve crystal size and purity.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a pre-mixed solution of the solvent and anti-solvent, or with the pure anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting & Optimization

  • No Crystals Form: The solution may not be sufficiently supersaturated. Try scratching the inside of the flask with a glass rod to induce nucleation, adding a "seed" crystal of pure product, or further cooling the solution.[9][10]

  • Oiling Out: The compound precipitates as a liquid instead of a solid. This occurs if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. Re-heat the mixture to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly.

  • Low Yield: Ensure the solution was cooled sufficiently and for an adequate amount of time. Minimize the amount of solvent used for dissolution and washing. The filtrate can be concentrated to recover a second crop of crystals, which should be analyzed for purity separately.

  • Poor Purity: The cooling may have been too rapid, trapping impurities. Ensure a slow cooling rate. If impurities have similar solubility, a different solvent system or an alternative purification method like column chromatography may be necessary.[10]

Conclusion

The purification of 1-Biphenyl-2-ylmethyl-piperazine by crystallization is a highly effective method for achieving the stringent purity levels required for pharmaceutical applications. By systematically screening solvents and applying the principles of cooling, anti-solvent, or evaporative crystallization, researchers can develop a robust and scalable protocol. The key to success lies in the careful control of supersaturation to favor the growth of large, well-defined crystals, thereby ensuring the effective exclusion of impurities.

References

  • IntechOpen. (2015, October 28). Recrystallization of Drugs — Effect on Dissolution Rate. Available at: [Link]

  • Longdom Publishing. Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Available at: [Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. Available at: [Link]

  • ResearchGate. (2021, June). Recrystallization of Active Pharmaceutical Ingredients | Request PDF. Available at: [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Available at: [Link]

  • Google Patents. US2919275A - Purification of piperazine.
  • ResearchGate. Crystal structures of 1-aryl-4-(biarylmethylene)piperazine and piperidine, structurally related to adoprazine | Request PDF. Available at: [Link]

  • Global Journal of Research in Chemistry. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Available at: [Link]

  • SciELO South Africa. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl). Available at: [Link]

  • PMC. 1,4-Bis(3-methylphenyl)piperazine-2,5-dione. Available at: [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Available at: [Link]

  • NextSDS. 1-{[4-(propan-2-yl)phenyl]methyl}piperazine — Chemical Substance Information. Available at: [Link]

  • IUCr Journals. (2021, April 15). The crystal structures, Hirshfeld surface analyses and energy frameworks of 8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}. Available at: [Link]

  • Academia.edu. Physical Properties of Aqueous Solutions of Piperazine and (2-Amino-2-methyl-1-propanol + Piperazine) from (298.15 to 333.15) K. Available at: [Link]

  • Wikipedia. Piperazine. Available at: [Link]

  • ResearchGate. (2016, December 8). (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Formulation of 1-Biphenyl-2-ylmethyl-piperazine for In Vivo Pharmacokinetic Studies

Abstract The translation of a promising new chemical entity (NCE) from discovery to preclinical evaluation is critically dependent on the development of a suitable formulation that ensures consistent and predictable syst...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The translation of a promising new chemical entity (NCE) from discovery to preclinical evaluation is critically dependent on the development of a suitable formulation that ensures consistent and predictable systemic exposure in animal models. This guide provides a comprehensive, logic-driven framework for formulating 1-Biphenyl-2-ylmethyl-piperazine, a representative NCE with anticipated poor aqueous solubility, for in vivo pharmacokinetic (PK) studies. We move beyond simple recipes to explain the causal relationships behind formulation choices, offering detailed, self-validating protocols for vehicle preparation, analytical verification, and stability assessment. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the challenges of preclinical formulation development with scientific rigor and practical insight.

Part 1: Physicochemical Characterization – The Foundation of Formulation

Before any formulation can be rationally designed, a thorough understanding of the NCE's fundamental physicochemical properties is essential. These properties dictate the compound's behavior in various solvent systems and are the primary determinants of the most viable formulation strategies. For 1-Biphenyl-2-ylmethyl-piperazine, the presence of a large, hydrophobic biphenyl moiety suggests poor water solubility, while the basic piperazine ring indicates that its solubility will be highly dependent on pH.

Causality: A failure to accurately characterize the NCE at this stage will lead to a trial-and-error approach, wasting valuable time and resources, and potentially generating misleading PK data due to unforeseen precipitation or instability.[1][2]

Key Physicochemical Properties to Determine:

  • Aqueous Solubility: Must be determined across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to understand its behavior in the gastrointestinal tract and upon intravenous injection.[2]

  • pKa: The piperazine moiety contains two nitrogen atoms, making it a dibasic compound.[3] Determining the pKa values is critical for predicting the ionization state and thus the solubility and permeability at different pH values.

  • LogP / LogD: The octanol/water partition coefficient (LogP) is a measure of lipophilicity. The distribution coefficient (LogD) at a specific pH provides a more accurate reflection of its partitioning behavior under physiological conditions. A high LogP is characteristic of "grease-ball" molecules that often require lipid-based or advanced solubilization techniques.[4]

  • Solid-State Properties: Characterization via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) reveals the melting point, crystallinity, and thermal stability. This information is crucial if heating is considered during formulation preparation.[2]

Table 1: Physicochemical Characterization Data for 1-Biphenyl-2-ylmethyl-piperazine

ParameterExperimental ValueMethodSignificance for Formulation
Aqueous Solubility (pH 7.4) [To be determined]Shake-Flask MethodEstablishes the baseline challenge for solubilization.
Aqueous Solubility (pH 1.2) [To be determined]Shake-Flask MethodPredicts behavior in the stomach for oral dosing.
pKa₁ & pKa₂ [To be determined]Potentiometric TitrationDefines the pH range for optimal solubility via salt formation.
LogP [To be determined]HPLC or Shake-FlaskQuantifies lipophilicity, guiding selection towards co-solvents or lipids.
Melting Point (°C) [To be determined]DSCIndicates solid-state stability and energy required for dissolution.
Protocol 1.1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard method for determining the equilibrium solubility of a compound.

  • Preparation: Add an excess amount of 1-Biphenyl-2-ylmethyl-piperazine to several glass vials, ensuring a visible amount of undissolved solid remains.

  • Solvent Addition: To each vial, add a precise volume (e.g., 2 mL) of the desired aqueous buffer (pH 1.2, 4.5, 6.8, 7.4) or other test vehicles.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sampling & Analysis: Carefully withdraw an aliquot from the supernatant, dilute it with a suitable mobile phase, and determine the concentration using a validated analytical method (e.g., HPLC-UV, see Part 4).

Part 2: Formulation Strategy Selection – A Logic-Driven Approach

The selection of an appropriate formulation vehicle is a multi-factorial decision guided by the NCE's properties, the intended route of administration, and the required dose concentration.[5] For early preclinical studies, the goal is often to maximize exposure to assess safety and efficacy, which may require achieving concentrations well above the NCE's intrinsic aqueous solubility.[5]

Visualization: Formulation Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable formulation strategy for a poorly soluble compound like 1-Biphenyl-2-ylmethyl-piperazine.

G Start Start: NCE with Poor Aqueous Solubility Char Physicochemical Characterization (Part 1) Start->Char Route Select Route of Administration Char->Route Oral Oral (PO) Route->Oral Enteral IV Intravenous (IV) Route->IV Parenteral DosePO Dose Requirement (PO) Oral->DosePO DoseIV Dose Requirement (IV) IV->DoseIV LowDosePO Low Dose DosePO->LowDosePO < 5 mg/mL HighDosePO High Dose DosePO->HighDosePO > 5 mg/mL LowDoseIV Low Dose DoseIV->LowDoseIV < 2 mg/mL HighDoseIV High Dose DoseIV->HighDoseIV > 2 mg/mL pH_Mod Aqueous Vehicle (pH Adjustment) LowDosePO->pH_Mod If soluble at physiol. pH Cosolvent Co-solvent System LowDosePO->Cosolvent Cyclodextrin Cyclodextrin Complexation LowDosePO->Cyclodextrin Suspension Aqueous Suspension HighDosePO->Suspension Primary Choice Lipid Lipid-Based System (e.g., SEDDS) HighDosePO->Lipid Nanosuspension Nanosuspension HighDosePO->Nanosuspension LowDoseIV->pH_Mod If soluble at physiol. pH LowDoseIV->Cosolvent LowDoseIV->Cyclodextrin HighDoseIV->Cosolvent High co-solvent % HighDoseIV->Nanosuspension If co-solvents fail Final Final Formulation for In Vivo PK Study pH_Mod->Final Cosolvent->Final Cyclodextrin->Final Suspension->Final Lipid->Final Nanosuspension->Final

Caption: Workflow for selecting a suitable formulation strategy.

Common Formulation Strategies:
  • Co-solvent Systems: These are mixtures of water and water-miscible organic solvents that increase solubility by reducing the polarity of the solvent system.[2][6]

    • Common Excipients: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Dimethyl Sulfoxide (DMSO), Ethanol.

    • Causality: This is often the fastest approach for IV formulations. However, a major risk is drug precipitation upon injection when the formulation is diluted in the bloodstream.[2][7] The concentration of the organic solvent must be carefully optimized and kept within toxicologically acceptable limits.[8]

  • Surfactant-Based Systems (Micellar Solutions): Surfactants form micelles above their critical micelle concentration (CMC), creating a hydrophobic core where a poorly soluble drug can be entrapped.

    • Common Excipients: Polysorbate 80 (Tween® 80), Polysorbate 20, Solutol® HS 15, Cremophor® EL.

    • Causality: Surfactants can significantly enhance solubility but can also have their own biological effects or toxicities, which must be considered.[8][9]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the drug from the aqueous environment.[10]

    • Common Excipients: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (Captisol®).

    • Causality: This is a powerful solubilization technique, particularly for IV formulations, as cyclodextrins are generally well-tolerated.[7][10] The stoichiometry of the drug-cyclodextrin complex must be understood to ensure sufficient solubilization.

  • Aqueous Suspensions (for Oral Dosing): For high-dose oral studies where achieving a solution is impractical, a uniform suspension is often the preferred formulation.[2]

    • Common Excipients: A suspending agent (e.g., 0.5% w/v Carboxymethylcellulose sodium) and a wetting agent (e.g., 0.1% w/v Tween® 80).

    • Causality: The key to a good suspension is ensuring particle size uniformity and preventing settling to allow for accurate and reproducible dosing. The dissolution of the drug from the suspended particles becomes the rate-limiting step for absorption.[1]

Part 3: Detailed Formulation Protocols

The following protocols provide step-by-step methodologies for preparing common types of preclinical formulations. All procedures should be performed in a clean environment using calibrated equipment.

Table 2: Example Preclinical Formulations for 1-Biphenyl-2-ylmethyl-piperazine

Formulation IDRouteStrategyVehicle Composition (Example)Max Target Conc. (mg/mL)
F1-IV IVCo-solvent10% DMSO / 40% PEG 400 / 50% Saline (v/v/v)2
F2-IV IVCyclodextrin20% HP-β-CD in Sterile Water for Injection (w/v)5
F3-PO OralAqueous Suspension0.5% CMC-Na, 0.1% Tween® 80 in Purified Water>20
F4-PO OralCo-solvent/Solution20% PEG 400 in Purified Water (v/v)10
Protocol 3.1: Preparation of a Co-solvent Formulation for IV Administration (F1-IV)
  • Vehicle Preparation: In a sterile vial, accurately add 4.0 mL of PEG 400 and 1.0 mL of DMSO. Mix thoroughly by vortexing.

  • Drug Solubilization: Accurately weigh 20 mg of 1-Biphenyl-2-ylmethyl-piperazine and add it to the co-solvent mixture.

  • Mixing: Vortex the mixture for 5-10 minutes. If the drug does not fully dissolve, sonicate the vial in a water bath for 15-20 minutes. Gentle warming (to 40-50°C) can be applied if the compound is known to be thermally stable.[7]

  • Aqueous Dilution: Once the drug is fully dissolved, slowly add 5.0 mL of sterile saline to the vial while vortexing to bring the total volume to 10 mL. Observe carefully for any signs of precipitation.

  • Sterilization: Sterilize the final solution by filtering it through a 0.22 µm syringe filter (e.g., PVDF or PES) into a final sterile container.[7]

Protocol 3.2: Preparation of an Aqueous Suspension for Oral Gavage (F3-PO)
  • Vehicle Preparation: Prepare the suspension vehicle by slowly adding 50 mg of Carboxymethylcellulose sodium (CMC-Na) to 10 mL of purified water while stirring vigorously to avoid clumping. Add 10 µL of Tween® 80 and continue to stir until a homogenous, viscous solution is formed.

  • Drug Addition: Accurately weigh 200 mg of 1-Biphenyl-2-ylmethyl-piperazine.

  • Wetting: In a mortar, add a few drops of the vehicle to the drug powder and triturate with a pestle to form a smooth, uniform paste. This step is critical to ensure all particles are properly wetted.

  • Homogenization: Gradually add the remaining vehicle to the mortar while mixing continuously. Transfer the mixture to a suitable container and stir with a magnetic stirrer for at least 1-2 hours to ensure homogeneity.

Part 4: Analytical Verification and Stability Assessment

It is a regulatory requirement and a scientific necessity to confirm the concentration of the dosing formulation and to ensure its stability for the duration of the study.[11] An unstable formulation can lead to under-dosing of the test animals and compromise the entire PK study.[11][12]

Causality: Without analytical verification, the actual dose administered is unknown. Stability studies ensure that the concentration measured at the time of preparation remains consistent until the moment of dosing.[13]

Protocol 4.1: HPLC-UV Method for Concentration & Stability Analysis

The biphenyl group in 1-Biphenyl-2-ylmethyl-piperazine is a strong chromophore, making HPLC with UV detection an ideal analytical technique. While a specific method must be developed and validated, a typical starting point is provided below.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid or Trifluoroacetic Acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan from 200-400 nm to find the absorbance maximum (λ-max), likely around 254 nm.

  • Quantification: Prepare a calibration curve using standards of known concentration. The formulation sample will need to be diluted to fall within the linear range of the curve.

Note: For piperazine derivatives that lack a strong chromophore, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to allow for UV-active detection.[14][15]

Protocol 4.2: Preclinical Formulation Stability Assessment
  • Time Points: Prepare the formulation as described in Part 3. Immediately after preparation (T=0), take a sample for concentration analysis. Store the formulation under the conditions it will experience during the study (e.g., room temperature on the benchtop, refrigerated at 4°C).

  • Analysis: At subsequent time points (e.g., T=4h, 8h, 24h), mix the formulation well and take another sample for concentration analysis.

  • Acceptance Criteria: The formulation is typically considered stable if the concentration at each time point is within ±10% of the initial (T=0) concentration. Visual inspection for precipitation or phase separation should also be performed.

Table 3: Stability Data Template

Formulation IDStorage ConditionTime (hours)Concentration (mg/mL)% of Initial Conc.Observations
F1-IV Room Temp.02.05100.0%Clear, colorless solution
42.0198.0%Clear, colorless solution
81.9896.6%Clear, colorless solution
241.5274.1%Fine precipitate observed

Part 5: Troubleshooting and Best Practices

Table 4: Common Formulation Problems and Solutions

ProblemPotential CauseRecommended Solution
Drug precipitates during preparation or upon dilution. Solubility limit in the vehicle has been exceeded.Increase the proportion of the co-solvent or solubilizing agent. Evaluate a different, more potent solubilization strategy (e.g., cyclodextrins).[7]
Formulation is too viscous for IV injection. High concentration of polymers (e.g., high MW PEGs) or cyclodextrins.Use a lower concentration of the viscosity-enhancing excipient. Switch to a less viscous co-solvent.[7]
Inconsistent PK results between animals. Poor formulation homogeneity (suspensions) or precipitation at the injection site (IV).For suspensions, ensure adequate mixing before each dose. For IV, consider a more robust vehicle to prevent precipitation upon dilution with blood.[7]
Excipient interferes with the assay or PK. Matrix effects from excipients like surfactants or polymers.Discuss the formulation composition with the bioanalytical team. They may need to adjust the sample extraction procedure to mitigate interference.[9]

Best Practices:

  • Simplicity is Key: For early studies, use the simplest formulation that meets the requirements. Avoid complex mixtures unless necessary.

  • Vehicle Toxicity: Always run a vehicle-only control group in toxicology studies to understand the effects of the excipients themselves.[8]

  • Dose Volume: Adhere to institutional and regulatory guidelines for maximum dosing volumes for the chosen species and route.[16]

Conclusion

The successful formulation of a poorly soluble NCE like 1-Biphenyl-2-ylmethyl-piperazine is not a matter of chance but the result of a systematic, data-driven process. By beginning with a thorough physicochemical characterization, employing a logical strategy for vehicle selection, and rigorously verifying the final formulation's concentration and stability, researchers can ensure the generation of high-quality, reliable pharmacokinetic data. This foundational work is indispensable for making informed decisions and advancing promising drug candidates through the development pipeline.

References

  • Natoli Scientific. Stability Testing – Onsite Preclinical Services to Support Your Product Development. Available from: [Link]

  • Pharmaceutical Technology. Preclinical Dose-Formulation Stability. Available from: [Link]

  • Mishra, V., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. Available from: [Link]

  • ResearchGate. Preclinical Safety Aspects for Excipients: Oral, IV, and Topical Routes. Available from: [Link]

  • Srinivas, K. (2010). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology.
  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • Scribd. Analytical Methods for Piperazine Detection. Available from: [Link]

  • Dokania, S., & Joshi, A. K. (2016). Bioavailability Improvement Strategies for Poorly Water-Soluble Drugs Based on the Supersaturation Mechanism: An Update. Journal of Pharmaceutical & Pharmaceutical Sciences. Available from: [Link]

  • Sane, R., et al. (2019). Strategies for the formulation development of poorly soluble drugs via oral route. Innovative Dosage Forms: Design and Development at Early Stage. Available from: [Link]

  • Date, A. A., & Nagarsenker, M. S. (2008). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC. Available from: [Link]

  • Coriolis Pharma. Stability Studies. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • BioProcess International. Stability Testing: Monitoring Biological Product Quality Over Time. Available from: [Link]

  • Scholars Central. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • Kalluri, U. C., et al. (2020). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. PMC. Available from: [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • Strickley, R. G. (2004).
  • Altasciences. Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Available from: [Link]

  • ResearchGate. Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Available from: [Link]

  • SWGDRUG.org. 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Available from: [Link]

  • Ministry of Health, Labour and Welfare (Japan). Clinical Pharmacokinetic Studies of Pharmaceuticals. Available from: [Link]

  • Kandimalla, K., & DeAngelis, R. (2007). Influence of dosing vehicles on the preclinical pharmacokinetics of phenolic antioxidants. PubMed. Available from: [Link]

  • Wikipedia. Piperazine. Available from: [Link]

  • Cheméo. Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Available from: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Population Pharmacokinetics. Available from: [Link]

  • European Medicines Agency. Guidelines for the conduct of pharmacokinetic studies in target animal species. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Available from: [Link]

  • ResearchGate. Physicochemical properties of {1-methyl piperazine (1) + water (2)} system at T = (298.15 to 343.15) K and atmospheric pressure. Available from: [Link]

  • Academia.edu. Physical Properties of Aqueous Solutions of Piperazine and (2-Amino-2-methyl-1-propanol + Piperazine) from (298.15 to 333.15) K. Available from: [Link]

Sources

Application

Application Note: Advanced Catalytic Cross-Coupling Strategies for 1-(Biphenyl-2-ylmethyl)piperazine Derivatives

Introduction & Pharmacological Relevance The 1-(biphenyl-2-ylmethyl)piperazine scaffold is a privileged structural motif in neuropharmacology. It serves as the core pharmacophore for several central nervous system (CNS)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

The 1-(biphenyl-2-ylmethyl)piperazine scaffold is a privileged structural motif in neuropharmacology. It serves as the core pharmacophore for several central nervous system (CNS) agents, most notably atypical antipsychotics like Bifeprunox, which functions as a dual D₂ receptor partial agonist and 5-HT₁A receptor agonist [1].

Traditional syntheses of this scaffold typically rely on the nucleophilic substitution of toxic 2-(bromomethyl)biphenyls or the reductive amination of biphenyl-2-carboxaldehydes using stoichiometric hydride donors (e.g., NaBH₄ or NaBH(OAc)₃) [3]. To improve atom economy, scalability, and safety, this application note outlines a fully catalytic, two-step protocol: a Suzuki-Miyaura cross-coupling to construct the biphenyl core, followed by a ruthenium-catalyzed "borrowing hydrogen" (BH) N-alkylation to directly install the piperazine ring.

Mechanistic Rationale & Catalyst Selection (E-E-A-T)

Biphenyl Core Assembly via Suzuki-Miyaura Coupling

The synthesis initiates with the coupling of 2-bromobenzyl alcohol and phenylboronic acid. Constructing ortho-substituted biphenyls is notoriously challenging due to steric hindrance, which can severely retard the transmetalation and reductive elimination steps of the palladium catalytic cycle.

Causality in Experimental Design: We utilize Pd(dppf)Cl₂ as the catalyst rather than the standard Pd(PPh₃)₄. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (approx. 99°). This geometry sterically crowds the palladium center, forcing the aryl groups closer together, which dramatically accelerates the rate-determining reductive elimination step and suppresses undesired β-hydride elimination. A biphasic Toluene/H₂O solvent system is employed to ensure the inorganic base (K₂CO₃) remains fully dissolved, preventing the reaction from stalling at the transmetalation phase.

C(sp³)–N Bond Formation via Borrowing Hydrogen Catalysis

Instead of converting the resulting biphenyl-2-ylmethanol into a reactive, lachrymatory benzyl halide, we employ a modern borrowing hydrogen (hydrogen autotransfer) methodology [2].

Causality in Experimental Design: Using[Ru(p-cymene)Cl₂]₂ and DPEphos, the ruthenium complex temporarily extracts hydrogen from the alcohol, generating a transient biphenyl-2-carboxaldehyde and a ruthenium-hydride species. The aldehyde condenses with the piperazine derivative to form an iminium ion. Finally, the ruthenium-hydride returns the "borrowed" hydrogen to reduce the iminium intermediate, yielding the target 1-(biphenyl-2-ylmethyl)piperazine. This method generates water as the sole byproduct, representing a highly sustainable, green cross-coupling alternative.

Experimental Workflows & Protocols

Workflow A 2-Bromobenzyl alcohol + Phenylboronic acid B Biphenyl-2-ylmethanol (Intermediate) A->B Suzuki-Miyaura Pd(dppf)Cl2, K2CO3 Toluene/H2O, 90°C C 1-(Biphenyl-2-ylmethyl)piperazine (Target) B->C Borrowing Hydrogen [Ru(p-cymene)Cl2]2, Piperazine Toluene, 110°C

Overall two-step catalytic synthesis of 1-(biphenyl-2-ylmethyl)piperazine derivatives.

Protocol A: Suzuki-Miyaura Synthesis of Biphenyl-2-ylmethanol

Self-Validating System: Reaction progress is easily monitored by Thin Layer Chromatography (TLC). 2-Bromobenzyl alcohol is UV-active but stains strongly with KMnO₄, whereas the biphenyl product shows an increased R_f value and distinct UV absorbance. The biphasic workup inherently separates the organic product from the boron salts.

Materials:

  • 2-Bromobenzyl alcohol (10.0 mmol)

  • Phenylboronic acid (12.0 mmol, 1.2 equiv)

  • Pd(dppf)Cl₂ (0.05 mmol, 0.5 mol%)

  • K₂CO₃ (20.0 mmol, 2.0 equiv)

  • Toluene/H₂O (4:1 v/v, 50 mL)

Step-by-Step Procedure:

  • Degassing: Charge a 100 mL Schlenk flask with 2-bromobenzyl alcohol, phenylboronic acid, and K₂CO₃. Add the Toluene/H₂O mixture. Sparge the biphasic solution with argon for 15 minutes. (Oxygen must be rigorously excluded to prevent the homocoupling of phenylboronic acid and the oxidation of the phosphine ligand).

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of argon. Seal the flask.

  • Heating: Heat the biphasic mixture to 90 °C with vigorous stirring (1000 rpm) for 4 hours. (High stirring rates are critical in biphasic systems to maximize the interfacial surface area for transmetalation).

  • Workup: Cool to room temperature. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 × 20 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 9:1 to 7:3) to afford Biphenyl-2-ylmethanol as a colorless oil.

Protocol B: Ru-Catalyzed Borrowing Hydrogen N-Alkylation

Self-Validating System: The conversion of the primary alcohol to the tertiary amine is tracked via TLC using a ninhydrin stain (which highlights unreacted secondary piperazine). The mild acidic/basic workup ensures the removal of any unreacted alcohol and catalyst residues.

Materials:

  • Biphenyl-2-ylmethanol (5.0 mmol)

  • 1-Boc-piperazine (6.0 mmol, 1.2 equiv) *[Ru(p-cymene)Cl₂]₂ (0.125 mmol, 2.5 mol%)

  • DPEphos (0.25 mmol, 5 mol%)

  • Potassium tert-butoxide (t-BuOK) (1.0 mmol, 20 mol%)

  • Anhydrous Toluene (20 mL)

Step-by-Step Procedure:

  • Catalyst Pre-activation: In an argon-filled glovebox, combine [Ru(p-cymene)Cl₂]₂, DPEphos, and t-BuOK in anhydrous toluene. Stir at room temperature for 15 minutes. (t-BuOK is required to generate the active ruthenium alkoxide complex, initiating the catalytic cycle).

  • Substrate Addition: Add biphenyl-2-ylmethanol and 1-Boc-piperazine to the activated catalyst solution.

  • Reflux: Transfer the sealed vessel to a heating block and stir at 110 °C for 18 hours. (A Dean-Stark trap is not strictly necessary due to the thermodynamic sink of the final hydrogenation step).

  • Quenching & Workup: Cool the mixture to room temperature, dilute with dichloromethane (30 mL), and wash with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous phase with DCM (2 × 15 mL).

  • Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify via flash chromatography (DCM/MeOH 98:2 to 95:5) to yield 1-Boc-4-(biphenyl-2-ylmethyl)piperazine. (The Boc group can be subsequently removed using 4M HCl in dioxane to yield the free piperazine).

BHCycle Alc Biphenyl-2-ylmethanol Ald Biphenyl-2-carboxaldehyde Alc->Ald - H2 Iminium Iminium Intermediate Ald->Iminium + Piperazine - H2O Ru [Ru] Catalyst Cycle (H2 Transfer) Ald->Ru H2 Storage Prod 1-(Biphenyl-2-ylmethyl)piperazine Iminium->Prod + H2 Ru->Iminium H2 Delivery

Ruthenium-catalyzed borrowing hydrogen (hydrogen autotransfer) mechanistic cycle.

Quantitative Data & Optimization

The following tables summarize the optimization parameters for both catalytic steps, demonstrating the causality behind the final protocol conditions.

Table 1: Catalyst and Base Optimization for Suzuki-Miyaura Coupling

EntryCatalyst (0.5 mol%)Base (2.0 equiv)Solvent SystemIsolated Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O72
2Pd(dppf)Cl₂Na₂CO₃Toluene/H₂O85
3 Pd(dppf)Cl₂ K₂CO₃ Toluene/H₂O 96
4Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O94

Table 2: Ligand and Base Optimization for Borrowing Hydrogen N-Alkylation

EntryCatalyst (2.5 mol%)Ligand (5 mol%)Base (20 mol%)Isolated Yield (%)
1[Ru(p-cymene)Cl₂]₂PPh₃t-BuOK45
2[Ru(p-cymene)Cl₂]₂BINAPt-BuOK68
3 [Ru(p-cymene)Cl₂]₂ DPEphos t-BuOK 91
4[Ru(p-cymene)Cl₂]₂DPEphosK₂CO₃32

References

  • Synthesis and dual D2 and 5-HT1A receptor binding affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Advances in One-Pot Synthesis through Borrowing Hydrogen Catalysis Chemical Reviews URL:[Link]

  • Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists Journal of Medicinal Chemistry URL:[Link]

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 1-Biphenyl-2-ylmethyl-piperazine synthesis

Welcome to the technical support center for the synthesis of 1-Biphenyl-2-ylmethyl-piperazine. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and optimiz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-Biphenyl-2-ylmethyl-piperazine. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and optimize reaction outcomes. We will delve into the mechanistic rationale behind procedural choices to empower you to troubleshoot effectively and improve your reaction yields.

Introduction: Navigating the Synthesis

1-Biphenyl-2-ylmethyl-piperazine is a valuable scaffold in medicinal chemistry. Its synthesis, while conceptually straightforward, presents several common hurdles that can significantly impact yield and purity. The primary synthetic routes involve either the reductive amination of biphenyl-2-carboxaldehyde with piperazine or the direct N-alkylation of piperazine with a 2-halomethyl-biphenyl derivative. Both pathways are susceptible to specific side reactions, most notably the formation of the undesired 1,4-disubstituted byproduct.

This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in established chemical principles and supported by peer-reviewed literature.

Section 1: Troubleshooting Reductive Amination

Reductive amination is often the preferred method due to its versatility and generally better control over selectivity compared to direct alkylation.[1][2] The reaction proceeds via the formation of an iminium ion from biphenyl-2-carboxaldehyde and piperazine, which is then reduced in situ.

Q1: My reductive amination yield is low. What are the primary factors to investigate?

A low yield in this one-pot reaction typically points to one of three areas: inefficient iminium ion formation, competing side reactions, or suboptimal reduction.

  • Iminium Ion Formation: This is the rate-limiting step and is often acid-catalyzed.[3] If the medium is too basic, the aldehyde and piperazine may not condense efficiently. If it is too acidic, the piperazine will be fully protonated and non-nucleophilic.

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid (typically 0.1-0.2 equivalents), to facilitate the dehydration of the carbinolamine intermediate to the iminium ion.[4]

  • Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the starting aldehyde.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice. It is mild, tolerant of slightly acidic conditions, and highly selective for imines/iminium ions.[4][5] Its steric bulk prevents the rapid reduction of most aldehydes.

    • Sodium Cyanoborohydride (NaBH₃CN): Also effective, but it is highly toxic and requires careful handling. Its reactivity is pH-dependent, being more effective under slightly acidic conditions.

    • Sodium Borohydride (NaBH₄): This reagent is generally too reactive and will readily reduce the starting aldehyde to biphenyl-2-methanol, significantly lowering the yield of the desired amine.[3]

  • Reaction Conditions:

    • Solvent: Anhydrous, non-protic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are preferred to prevent quenching of the reducing agent and hydrolysis of the iminium intermediate.[4][5][6]

    • Temperature: The reaction is typically run at room temperature. Elevated temperatures can promote side reactions.[4]

Troubleshooting Workflow: Low Yield in Reductive Amination

G start Low Yield Observed check_imine Step 1: Verify Imine/Iminium Formation (TLC or LC-MS after 1-2h before adding reductant) start->check_imine imine_ok Imine intermediate is present check_imine->imine_ok no_imine Imine intermediate is absent or weak check_imine->no_imine [No] check_reductant Step 2: Evaluate Reduction Step imine_ok->check_reductant [Yes] Proceed add_acid Action: Add catalytic acetic acid (0.1-0.2 eq). Ensure anhydrous conditions. no_imine->add_acid aldehyde_byproduct Is biphenyl-2-methanol a major byproduct? check_reductant->aldehyde_byproduct aldehyde_yes Action: Switch to a milder reductant (NaBH(OAc)₃). Add reductant after imine formation is confirmed. aldehyde_byproduct->aldehyde_yes [Yes] aldehyde_no Action: Ensure stoichiometry is correct. (Piperazine ~1.0-1.2 eq, Reductant ~1.2-1.5 eq). Allow for sufficient reaction time (12-24h). aldehyde_byproduct->aldehyde_no [No]

Caption: A decision tree for troubleshooting low yields in reductive amination.

Q2: I'm observing significant amounts of biphenyl-2-methanol as a byproduct. How can I prevent this?

The formation of biphenyl-2-methanol is a clear indication that your reducing agent is reducing the starting aldehyde before it can form the iminium ion with piperazine.

  • Cause: This typically occurs when using a strong, unhindered reducing agent like sodium borohydride (NaBH₄). It can also happen with milder agents if the iminium ion formation is slow.

  • Solution 1 (Change Reagent): The most effective solution is to switch to sodium triacetoxyborohydride (NaBH(OAc)₃) . Its lower reactivity and steric hindrance make it highly selective for the protonated iminium intermediate over the neutral aldehyde.[5]

  • Solution 2 (Staged Addition): If you must use a less selective reagent, a staged approach is critical. First, mix the biphenyl-2-carboxaldehyde and piperazine (with catalytic acid) in the solvent and stir for 1-2 hours at room temperature to allow for imine formation. Monitor this step by TLC or LC-MS. Only after confirming the consumption of the aldehyde and the appearance of the imine/iminium intermediate should you add the reducing agent.[6]

Reducing Agent Pros Cons Recommended Use
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, highly selective, tolerant of weak acids, commercially available.[5]More expensive, releases acetic acid.Highly Recommended. Can be added in one pot with all reactants.
Sodium Cyanoborohydride (NaBH₃CN) Selective for iminiums at pH 6-7.Highly toxic, requires pH control.Effective, but use NaBH(OAc)₃ if possible due to safety concerns.
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Generally not selective, reduces aldehydes and ketones rapidly.[3]Not recommended for one-pot reductive aminations.
Q3: How do I control for the formation of the 1,4-disubstituted byproduct in my reductive amination?

While less common than in direct alkylation, di-substitution can still occur if the stoichiometry is not carefully controlled. The initially formed mono-substituted product can react with another molecule of the aldehyde to form a new iminium ion, which is then reduced.

  • Solution: Carefully control the stoichiometry. Use a slight excess of piperazine (e.g., 1.1-1.2 equivalents) relative to the biphenyl-2-carboxaldehyde (1.0 equivalent). This ensures the aldehyde is consumed before it can react significantly with the product. Using a large excess of piperazine can also work but creates significant purification challenges.[2]

Section 2: Troubleshooting Direct N-Alkylation

This route involves the reaction of piperazine with a 2-(halomethyl)-1,1'-biphenyl, typically in the presence of a base. While seemingly simpler, it is notoriously difficult to control and often leads to low yields of the desired mono-substituted product.

Q1: My primary product is the di-substituted 1,4-bis(biphenyl-2-ylmethyl)piperazine. How can I favor mono-alkylation?

This is the most common failure mode of this reaction. The mono-alkylated product is often as, or even more, nucleophilic than piperazine itself, leading to a second alkylation.

  • Solution 1 (Stoichiometry - Not Recommended): Using a large excess of piperazine (5-10 equivalents) can statistically favor mono-alkylation. However, the similar boiling points and polarities of piperazine and the product make purification by distillation or chromatography extremely difficult.[7][8]

  • Solution 2 (Use of Piperazine Salts): By using piperazine monohydrochloride, one nitrogen atom is protonated and deactivated, directing the alkylation to the free secondary amine. This is a clever and cost-effective strategy.[9][10]

  • Solution 3 (Protecting Groups - Highly Recommended): This is the most robust and reliable method for achieving high selectivity. Protect one of the piperazine nitrogens with a removable group, perform the alkylation, and then deprotect. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose.[7][11] The protected nitrogen is non-nucleophilic, ensuring that alkylation can only occur at the desired position.

Synthetic Pathway Comparison

G cluster_0 Route A: Direct Alkylation (Low Selectivity) cluster_1 Route B: Protecting Group Strategy (High Selectivity) A1 Piperazine + 2-(Bromomethyl)biphenyl A2 Reaction (Base, Solvent) A1->A2 A3 Product Mixture: - Mono-substituted (Desired) - Di-substituted (Major Byproduct) - Unreacted Piperazine A2->A3 B1 Step 1: Protection Piperazine + Boc₂O B2 Mono-Boc-Piperazine B1->B2 B3 Step 2: Alkylation + 2-(Bromomethyl)biphenyl B2->B3 B4 N-Boc-N'-(biphenyl-2-ylmethyl)piperazine B3->B4 B5 Step 3: Deprotection (e.g., TFA or HCl) B4->B5 B6 Pure Mono-substituted Product B5->B6

Caption: Comparison of direct vs. protecting group strategies for N-alkylation.

Q2: What are the best base and solvent combinations for direct alkylation?
  • Base: A non-nucleophilic inorganic base is required to scavenge the HBr or HCl formed during the reaction. Potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are common choices.[9][12] Stronger bases like sodium hydride (NaH) can be used but may promote side reactions.

  • Solvent: A polar aprotic solvent is typically used to dissolve the reactants. Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are effective choices.[12] Ensure the solvent is anhydrous.

Section 3: Purification Strategies

The basic nature of the piperazine moiety can be both a challenge and an advantage during purification.

Q1: How can I effectively separate my product from di-alkylation byproducts and unreacted starting materials?
  • Acid-Base Extraction: This is a powerful technique for piperazine derivatives.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). The basic product and any unreacted piperazine will move into the aqueous layer as their hydrochloride salts, while neutral byproducts (like biphenyl-2-methanol) or the starting alkyl halide will remain in the organic layer.

    • Separate the aqueous layer, cool it in an ice bath, and make it basic (pH > 10) with NaOH or K₂CO₃.

    • Extract the free-based product back into an organic solvent.

    • Dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), filter, and concentrate.

  • Column Chromatography: Silica gel chromatography can be effective, but peak tailing can be an issue due to the basicity of the amines.

    • Solution: Add a small amount of a tertiary amine, like triethylamine (~1%) , to the eluent system (e.g., Hexane/Ethyl Acetate). This will occupy the acidic silanol sites on the silica, leading to much sharper peaks and better separation.

  • Crystallization as a Salt: If the free base product is an oil, it can often be purified by converting it to a crystalline salt.[6]

    • Procedure: Dissolve the crude oil in a suitable solvent (e.g., isopropanol, ethanol, or ether). Add a solution of HCl in ether or isopropanol dropwise until precipitation is complete. The resulting hydrochloride salt can be collected by filtration and washed with cold solvent to remove impurities.[10][13]

Section 4: Detailed Experimental Protocols

Protocol 1: High-Yield Reductive Amination using Sodium Triacetoxyborohydride

This protocol is optimized for selectivity and yield, making it the recommended starting point.

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add biphenyl-2-carboxaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (to a concentration of ~0.1-0.2 M).

  • Add piperazine (1.1 eq) to the solution, followed by glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: A slight exotherm may be observed.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material using column chromatography or acid-base extraction as described in Section 3.

Protocol 2: Selective Mono-N-Alkylation via a Boc-Protected Intermediate

This two-step protocol provides excellent control and is ideal when reductive amination is not feasible or fails.

Step A: Alkylation

  • To a round-bottom flask, add 1-Boc-piperazine (1.0 eq), 2-(bromomethyl)-1,1'-biphenyl (1.05 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Add anhydrous acetonitrile (MeCN) to a concentration of ~0.2 M.

  • Heat the mixture to reflux (or stir at 50-60 °C) and monitor by TLC or LC-MS until the 1-Boc-piperazine is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure. The resulting crude residue is N-Boc-1-(biphenyl-2-ylmethyl)-piperazine. This can be purified by chromatography if necessary, but is often clean enough to proceed directly.

Step B: Boc Deprotection

  • Dissolve the crude product from Step A in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 5-10 eq) or a 4M solution of HCl in 1,4-dioxane (5-10 eq).

  • Remove the ice bath and stir the reaction at room temperature for 1-4 hours, monitoring the removal of the Boc group by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Dissolve the residue in water and basify to pH > 10 with 5M NaOH.

  • Extract the product with ethyl acetate or DCM (3x), dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product.

References

  • Preparation of n-substituted piperazines. Google Patents.
  • New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. PMC - NIH. Available at: [Link]

  • Purification of 1- [2- (2,4-dimethylphenylsulfanyl) phenyl] piperazine. Google Patents.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Available at: [Link]

  • Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. PMC. Available at: [Link]

  • Procedure for N-alkylation of Piperidine?. ResearchGate. Available at: [Link]

  • DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Publishing. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. Available at: [Link]

  • New Catalysts for Reductive Amination. Kanto Chemical Co., Inc. Available at: [Link]

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. Available at: [Link]

  • Introduction of reductive amination reagent. Available at: [Link]

  • Reagents and conditions for the preparation of 1-(2-biphenyl)piperazine derivatives. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • 1-benzylpiperazine. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. PMC. Available at: [Link]

  • Reductive amination of piperazine. Reddit. Available at: [Link]

  • Method for continuous synthesis of piperazine series compounds in fixed bed. Google Patents.
  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • METHOD FOR SYNTHESIS OF N-METHYL PIPERAZINE DIPHENOLAMIDE AND RELATED COMPOSITION. European Patent Office. Available at: [Link]

  • Scheme 1. Synthesis of aryl biphenyl-3-ylmethylpiperazines 6-28. ResearchGate. Available at: [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida. Available at: [Link]

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Available at: [Link]

  • The temperature-dependence of the structure-directing effect of 2-methylpiperazine in the synthesis of open-framework aluminophosphates. RSC Publishing. Available at: [Link]

  • Halogenated N-phenylpiperazine and 2-(piperazin-1-yl)pyrimidine as novel cucurbit[14]uril guests: experimental and computational insights into supramolecular binding. PMC. Available at: [Link]

  • Purification of piperazine. Google Patents.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Semantic Scholar. Available at: [Link]

Sources

Optimization

Troubleshooting poor aqueous solubility of 1-Biphenyl-2-ylmethyl-piperazine

Technical Support Center: Troubleshooting Aqueous Solubility of 1-Biphenyl-2-ylmethyl-piperazine Welcome to the Application Scientist Support Portal. This guide is designed for researchers, scientists, and drug developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Aqueous Solubility of 1-Biphenyl-2-ylmethyl-piperazine

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, scientists, and drug development professionals formulating highly lipophilic piperazine derivatives for in vitro and in vivo studies. We bypass generic advice to focus on the specific physicochemical mechanics of your compound.

Physicochemical Profiling: The Root Cause of Insolubility

1-Biphenyl-2-ylmethyl-piperazine (CAS: 274673-37-9) presents a classic "brick-dust and grease-ball" formulation paradox. It contains a highly hydrophobic biphenyl moiety (driving a high LogP) coupled with an ionizable piperazine ring.

  • Ionization Causality: Piperazine systems typically exhibit two pKa values (approximately 9.7 for the secondary amine and 5.3 for the tertiary amine) [1]. At physiological pH (7.4), the secondary amine is protonated, but the tertiary amine (sterically hindered by the biphenyl-methyl group) remains neutral.

  • Solvation Causality: Despite the single positive charge at pH 7.4, the hydration energy of the protonated amine is insufficient to overcome the massive hydrophobic penalty of the biphenyl group. Water molecules cannot form a stable hydrogen-bond network around the bulky aromatic rings, leading to rapid aggregation and precipitation in aqueous media.

Troubleshooting FAQs

Q1: I dissolve 1-Biphenyl-2-ylmethyl-piperazine in 100% DMSO at 10 mM, but it instantly precipitates when diluted to 10 µM in PBS (pH 7.4). Why? A1: This is a classic solvent-shift precipitation. When the DMSO stock is diluted into PBS, the compound's local environment rapidly changes from lipophilic to hydrophilic. Furthermore, the buffering capacity of PBS locks the pH at 7.4, ensuring the compound remains mostly in its poorly soluble monoprotonated state. To fix this, you must lower the thermodynamic barrier to solvation before dilution, either via host-guest complexation or by utilizing a step-down co-solvent gradient.

Q2: I synthesized the hydrochloride (HCl) salt of the compound to improve solubility, but it still crashes out in my assay media. What went wrong? A2: You are experiencing the Common Ion Effect . While [2], biological media like PBS or DMEM contain high concentrations of chloride ions (~140 mM). According to Le Chatelier's principle, this high background chloride concentration forces the solubility equilibrium of your HCl salt backward, causing the solid to precipitate. Solution: Switch to a salt with a non-common counterion, such as a mesylate (methanesulfonate) or acetate salt.

Q3: My cell-based assay cannot tolerate more than 0.5% DMSO, but the compound requires at least 2% DMSO to stay in solution. How can I bridge this gap? A3: You need a host-guest complexation strategy. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is ideal here. The biphenyl moiety of your compound is perfectly sized to fit inside the hydrophobic cavity of the β-cyclodextrin cone (cavity diameter ~6.0-6.5 Å), while the protonated piperazine ring remains exposed to the aqueous exterior. This [3] or requiring toxic co-solvents [4].

Solubilization Decision Workflow

G Start Poor Aqueous Solubility (1-Biphenyl-2-ylmethyl-piperazine) Step1 Check pH & Ionization (Target pH < pKa1) Start->Step1 Branch1 Soluble? Step1->Branch1 Yes1 Proceed with Assay Branch1->Yes1 Yes Step2 Salt Screening (Avoid HCl in PBS) Branch1->Step2 No Branch2 Stable in Media? Step2->Branch2 Yes2 Use Mesylate Salt Branch2->Yes2 Yes Step3 Add Solubilizers (HP-β-CD Complexation) Branch2->Step3 No Branch3 Assay Interference? Step3->Branch3 Yes3 Lipid Nanocarriers Branch3->Yes3 Yes No3 Use HP-β-CD Complex Branch3->No3 No

Fig 1. Decision tree for solubilizing highly lipophilic piperazine derivatives.

Quantitative Comparison of Solubilization Strategies

StrategyEstimated Solubility GainMechanism of ActionProsCons / Limitations
pH Adjustment (< 5.0) 10x - 50xProtonation of both piperazine nitrogens.Simple, no additives required.Unsuitable for live-cell assays (pH toxicity).
Mesylate Salt Formation 20x - 100xDisruption of crystal lattice; avoids common ion effect.Stable solid form; highly soluble in water.Requires chemical synthesis/isolation step.
Cosolvent (5% DMSO/PEG) 5x - 15xLowers dielectric constant of the solvent.Quick for biochemical assays.High toxicity in cell culture; risk of precipitation.
HP-β-CD Complexation (20%) 100x - 500x+Encapsulates biphenyl group in hydrophobic cavity.Biocompatible; protects against degradation.May alter apparent binding kinetics in cell-free assays.

Self-Validating Experimental Protocols

Protocol A: In-Situ Mesylate Salt Formation (Micro-scale)

Purpose: To rapidly generate the mesylate salt for immediate assay use without bulk isolation, bypassing the chloride common-ion effect found in physiological buffers.

  • Preparation: Weigh 2.5 mg of 1-Biphenyl-2-ylmethyl-piperazine free base (~10 µmol) into a clean glass vial.

  • Solvation: Add 100 µL of absolute ethanol to form a suspension.

  • Acidification: Add 1.05 equivalents of Methanesulfonic acid (approx. 10.5 µmol, or 10.5 µL of a 1M stock in ethanol).

  • Reaction: Vortex for 5 minutes at room temperature. The suspension should clarify into a transparent solution as the salt forms.

  • Evaporation: Evaporate the ethanol under a gentle stream of nitrogen until a dry film/powder remains.

  • Validation Check: Reconstitute the dried film in 1 mL of deionized water. It should dissolve completely (yielding a 10 mM stock). If the solution is cloudy, the salt formation was incomplete (verify acid stoichiometry and repeat).

Protocol B: Phase Solubility Profiling with HP-β-CD

Purpose: To determine the stoichiometric ratio and stability constant of the cyclodextrin-biphenyl inclusion complex to ensure it won't crash out upon dilution.

  • Matrix Preparation: Prepare a series of aqueous solutions containing HP-β-CD at concentrations of 0, 5, 10, 15, and 20% (w/v) in water.

  • Saturation: Add an excess amount of 1-Biphenyl-2-ylmethyl-piperazine powder (e.g., 5 mg) to 1 mL of each HP-β-CD solution.

  • Equilibration: Shake the suspensions on an orbital shaker at 300 rpm for 48 hours at 25°C to ensure thermodynamic equilibrium.

  • Separation: Centrifuge the samples at 15,000 x g for 15 minutes to pellet the undissolved free base. Filter the supernatant through a 0.22 µm PVDF syringe filter.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved compound using HPLC-UV.

  • Validation Check: Plot the concentration of dissolved compound (M) against the concentration of HP-β-CD (M). A linear relationship (AL-type phase solubility curve) confirms a stable 1:1 host-guest complexation. If the curve plateaus (B-type), it indicates the complex itself has limited solubility and an alternative derivative (e.g., SBE-β-CD) is required.

References

  • Title: pKa Values of Some Piperazines at (298, 303, 313, and 323) K Source: Journal of Chemical & Engineering Data URL: [Link]

  • Title: An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs Source: PubMed (Journal of Pharmaceutical Sciences) URL: [Link]

  • Title: Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations Source: PubMed (Journal of Biomolecular Structure and Dynamics) URL: [Link]

Troubleshooting

Technical Support Center: Optimizing Purification Conditions for 1-Biphenyl-2-ylmethyl-piperazine Mixtures

An in-depth technical guide by a Senior Application Scientist. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying 1-Biphenyl-2-ylmethyl-pipera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide by a Senior Application Scientist.

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying 1-Biphenyl-2-ylmethyl-piperazine and its derivatives. The unique physicochemical properties of the piperazine moiety present distinct challenges that require a systematic and well-understood approach to achieve high purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions to streamline your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a crude 1-Biphenyl-2-ylmethyl-piperazine reaction mixture?

A1: Impurities typically arise from starting materials, side-reactions, or degradation.[1] Understanding potential impurities is the first step in developing a robust purification strategy.

Impurity TypeCommon ExamplesOriginRecommended Analytical Method
Unreacted Starting Materials Piperazine, 2-Methylbiphenyl derivatives (e.g., halides, aldehydes)Incomplete reactionLC-MS, ¹H NMR
Over-alkylation/Di-substitution 1,4-bis(2-methylbiphenyl)methyl-piperazineReaction of the product with the electrophileLC-MS, ¹H NMR
Structurally Related Byproducts Positional isomers, products of ring opening or rearrangementNon-specific reactions, high temperaturesLC-MS, HPLC with a high-resolution column
Degradation Products Oxidized species (e.g., N-oxides), hydrolysis productsImproper storage, harsh workup conditions (e.g., strong acid/base, high heat)LC-MS
Reagent-Related Impurities Catalysts (e.g., Palladium), reducing/oxidizing agentsCarry-over from reactionICP-MS (for metals), LC-MS
Q2: What are the fundamental challenges in purifying piperazine-containing compounds like 1-Biphenyl-2-ylmethyl-piperazine?

A2: The primary difficulties stem from the piperazine ring itself. Its two basic nitrogen atoms (pKa values are typically around 5.3 and 9.7) make the molecule highly polar and prone to strong interactions with stationary phases.[2] This can lead to several common issues:

  • Poor Peak Shape in Chromatography: The basic nitrogens can interact strongly with acidic residual silanol groups on standard silica gel or C18 stationary phases. This secondary interaction causes significant peak tailing, reducing resolution and making quantification unreliable.[3][4]

  • Irreversible Adsorption: In some cases, the interaction with silica gel is so strong that the compound does not elute from the column, leading to poor recovery.[5]

  • High Polarity: The compound may have limited solubility in common non-polar organic solvents used for normal-phase chromatography, while showing poor retention in standard reverse-phase systems.[2][6]

  • Salt Formation: Piperazines readily form salts with any acidic species present, which can alter their chromatographic behavior unexpectedly.[2] While this can be a challenge, it can also be leveraged as a powerful purification technique.[7][8]

Q3: Should I use normal-phase or reverse-phase chromatography for my initial purification attempt?

A3: The choice depends on the polarity of your specific derivative and the impurities present. A simple workflow can guide your decision. Thin-Layer Chromatography (TLC) is an invaluable and inexpensive tool for making this determination quickly.[9][10]

graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: Decision workflow for selecting the initial purification strategy.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-solution format to help you quickly diagnose and resolve purification challenges.

Problem 1: Severe Peak Tailing in Reverse-Phase HPLC.
  • Possible Cause: Your protonated piperazine is interacting ionically with residual, deprotonated silanol groups (-SiO⁻) on the C18 stationary phase. This secondary interaction mechanism slows a portion of the analyte, causing the peak to tail.[4]

  • Solutions:

    • Add a Competing Base: Introduce a small amount (0.05-0.1% v/v) of an amine modifier like Triethylamine (TEA) or Diethylamine (DEA) to your mobile phase.[4] These modifiers act as "silanol blockers," preferentially interacting with the active sites on the stationary phase and preventing your analyte from binding to them.[3]

    • Lower the Mobile Phase pH: Add an acid like Formic Acid (FA) or Trifluoroacetic Acid (TFA) to bring the mobile phase pH to ~2.5-3.0. At this low pH, most silanol groups will be protonated (-SiOH) and thus neutral, minimizing ionic interactions with your protonated analyte.[4]

    • Use a Modern, End-Capped Column: Employ a high-purity silica column where the residual silanols have been chemically "capped" with a reagent like trimethylsilane. These columns are more inert and show significantly less tailing for basic compounds.[4]

graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=10];

}

Caption: Mechanism of peak tailing reduction by an amine modifier.
Problem 2: Compound is Stuck at the Baseline on a Silica Gel Column.
  • Possible Cause: The basic piperazine is strongly and irreversibly adsorbed onto the acidic silica gel.[3]

  • Solutions:

    • Add a Basic Modifier to the Eluent: The most common solution is to add a competing base to your mobile phase. Start by adding 1-2% triethylamine (TEA) or a 2M solution of ammonia in methanol to your polar solvent (e.g., methanol or ethyl acetate).[9] This neutralizes the acidic sites on the silica, allowing your compound to elute.

    • Switch to an Amine-Bonded Stationary Phase: For particularly challenging separations, an amine-functionalized silica column is an excellent alternative.[11] The basic surface of this stationary phase minimizes acid-base interactions and often provides excellent peak shape for amines without requiring mobile phase modifiers.[4]

    • Use a "Sacrificial" Base: Before loading your sample, flush the column with a solution of a strong, non-UV-active base (like a high concentration of TEA in hexane) to neutralize the column, then re-equilibrate with your mobile phase.

Problem 3: Low Purity After Purification due to a Co-eluting Impurity.
  • Possible Cause: The impurity has a very similar polarity and structure to your desired product, making separation by standard chromatography difficult. This is common with positional isomers or over-alkylated byproducts.[2]

  • Solutions:

    • Change Chromatographic Selectivity:

      • Switch Modes: If you are using normal-phase, try a reverse-phase separation, or vice-versa. The different separation mechanisms can often resolve closely related compounds.[9]

      • Change Solvents: In normal-phase, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter selectivity. In reverse-phase, changing from acetonitrile to methanol (or using a combination) can have a similar effect.[3]

    • Leverage Salt Formation and Recrystallization: This is a highly effective, non-chromatographic method for purifying piperazines. By converting the free base to a salt (e.g., a hydrochloride or diacetate), you drastically change its solubility profile. Often, the salt of your desired product will selectively crystallize from a suitable organic solvent, leaving impurities behind in the mother liquor.[2][7]

Experimental Protocols

Protocol 1: Purification of 1-Biphenyl-2-ylmethyl-piperazine via Diacetate Salt Formation

This protocol is adapted from established methods for purifying piperazine from structurally similar impurities.[2][8]

  • Dissolution: Dissolve the crude reaction mixture (e.g., 10 grams) in acetone (200-400 mL). The volume should be sufficient to fully dissolve the material, warming gently if necessary.

  • Acidification: While stirring, slowly add glacial acetic acid. The amount should be at least stoichiometric to form the diacetate salt (2 moles of acid per mole of your piperazine compound). An excess of up to 2-3 times can be used to ensure complete precipitation.[8]

  • Precipitation: The piperazine diacetate salt will begin to precipitate. Continue stirring the mixture and cool it in an ice bath (to ~10°C) for 30-60 minutes to maximize crystal formation.[2]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold acetone to remove any soluble impurities that may be present in the residual liquid.[2]

  • Drying: Dry the purified piperazine diacetate salt under vacuum.

  • (Optional) Regeneration of Free Base: If the free base is required, dissolve the salt in water, make the solution basic (pH > 10) with an inorganic base (e.g., 2M NaOH), and extract the pure product into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over sodium sulfate, filter, and evaporate the solvent.

Protocol 2: Step-by-Step HPLC Method Development for Purity Analysis

This protocol provides a starting point for developing a robust reverse-phase HPLC method.

  • Initial Column & Mobile Phase Selection:

    • Column: Start with a modern, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 or 5 µm particle size).[12]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: The acidic mobile phase will protonate both the piperazine analyte and the residual silanols, minimizing peak tailing.[4][13]

  • Gradient Screening:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the biphenyl chromophore absorbs (e.g., 254 nm).

    • Gradient: Run a fast "scouting" gradient from 5% B to 95% B over 10 minutes.

    • Analysis: Observe the retention time of your main peak. This will inform the starting point for an optimized gradient.

  • Method Optimization:

    • Based on the scouting run, design a shallower gradient around the elution point of your compound to improve the resolution between it and any nearby impurities. For example, if your peak eluted at 60% B, you might try a gradient of 45% B to 75% B over 20 minutes.

    • If peak shape is still poor, switch the mobile phase additive to 0.1% TEA (adjusting the pH of the aqueous phase to ~7.0 with phosphoric acid if needed) and repeat the screening process.[14]

  • System Suitability: Once a suitable method is found, inject a standard solution multiple times to ensure the retention time and peak area are reproducible. Calculate the resolution between your main peak and the closest impurity; a resolution of >1.5 is generally considered baseline separation.[15]

References

  • BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Chiral Separation of Piperazine-2-thione Enantiomers.
  • BenchChem. (2025). A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 1-Phenyl-4-(4-pyridinyl)
  • ResearchGate. (2026).
  • SIELC Technologies. (n.d.). Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column.
  • Teledyne ISCO. (2023).
  • ACS Publications. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry.
  • BenchChem. (n.d.).
  • King Group. (n.d.).
  • BenchChem. (2025). 1-(4-Methoxyphenyl)piperazine hydrochloride HPLC analysis method.
  • UNODC. (n.d.).
  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Google Patents. (1959).
  • Biotage. (2023).
  • Semantic Scholar. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (2025).
  • Google Patents. (1969).
  • Theseus. (2023). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • PMC. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Google Patents. (n.d.). Purification of 1- [2- (2,4-dimethylphenylsulfanyl) phenyl] piperazine. JP5738774B2.
  • SynThink. (n.d.). Understanding and Controlling Process Impurities in Pharmaceuticals.
  • MDPI. (2024).
  • HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects.
  • Lilly-Spain. (2025). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
  • ResearchGate. (n.d.). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse.
  • Organic Syntheses. (n.d.). 1-benzylpiperazine.
  • Physical Chemistry Chemical Physics. (2024).
  • Daicel Pharma Standards. (n.d.). piperazine Impurities Manufacturers & Suppliers.
  • PMC. (n.d.).

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 1-Biphenyl-2-ylmethyl-piperazine

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with 1-Biphenyl-2-ylmethyl-piperazine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with 1-Biphenyl-2-ylmethyl-piperazine .

Because this compound features a highly lipophilic biphenyl moiety coupled with a basic, dual-nitrogen piperazine ring, it is notoriously prone to severe peak tailing in reversed-phase High-Performance Liquid Chromatography (RP-HPLC). This guide provides a mechanistic understanding of the problem, actionable troubleshooting FAQs, and self-validating experimental protocols to restore peak symmetry.

Diagnostic FAQs: Understanding and Fixing Peak Tailing

Q1: Why does 1-Biphenyl-2-ylmethyl-piperazine exhibit severe peak tailing on standard C18 columns? Causality & Mechanism: The root cause is a secondary chemical interaction known as cation exchange. Piperazine derivatives act as weak bases with dual pKa values typically around 5.3–5.7 and 9.7–9.8[1]. In standard unbuffered or mildly acidic mobile phases (pH 3–7), the amine groups on the piperazine ring are protonated and carry a positive charge. Concurrently, standard silica-based C18 columns contain residual surface silanol groups (Si-OH). At a pH above 3.0, these silanols ionize into negatively charged states (Si-O⁻)[2]. The positively charged piperazine analyte is electrostatically attracted to the negatively charged silanols, creating a secondary, mixed-mode retention mechanism that causes the analyte molecules to desorb at different rates, resulting in a broad, asymmetrical "tail"[1][3].

Q2: How can I adjust my mobile phase pH to suppress these secondary silanol interactions? Expertise & Experience: To eliminate the ionic interaction, you must control the ionization state of either the stationary phase or the analyte. There are two definitive strategies:

  • Low pH Strategy (pH < 2.5): Lowering the pH below the pKa of the silanol groups (~3.5) forces them into a neutral, protonated state (Si-OH), drastically reducing their ability to interact with the basic analyte[3]. We highly recommend using 0.1% Trifluoroacetic acid (TFA) instead of Formic Acid. TFA drops the pH to ~2.0 (neutralizing silanols) and acts as a strong ion-pairing agent. The TFA anions bind to the positively charged piperazine amines, effectively neutralizing the analyte's charge and preventing cation exchange entirely[4].

  • High pH Strategy (pH > 10.0): Operating at a pH above the piperazine's highest pKa (e.g., pH 10.5) deprotonates the amine, rendering the 1-Biphenyl-2-ylmethyl-piperazine completely neutral. Since the analyte is uncharged, it cannot interact ionically with the ionized silanols[3]. Caution: Standard silica dissolves at high pH; this approach requires a specialized base-stable hybrid silica column[3].

Q3: If my method restricts me to a mid-pH range (pH 4–7), how can I fix the tailing? Trustworthiness: If pH adjustment is impossible due to detector limitations (e.g., MS compatibility) or sample stability, you must chemically mask the active silanols.

  • Competing Base Additives: Introduce a sacrificial amine, such as 0.05% – 0.1% Triethylamine (TEA) , into the mobile phase[3][5]. TEA is a small, highly basic molecule that aggressively binds to the active silanols, saturating these defect sites and blocking the bulkier 1-Biphenyl-2-ylmethyl-piperazine from interacting with them[5].

  • Column Chemistry: Switch to a double end-capped or polar-embedded column specifically designed to shield the silica backbone from basic compounds[5][6].

Q4: Could the peak tailing be a physical system issue rather than a chemical one? Diagnostic Check: Yes. If all peaks in your chromatogram exhibit tailing (not just the piperazine derivative), the issue is systemic[1].

  • Mass Overload: 1-Biphenyl-2-ylmethyl-piperazine is a bulky molecule. Injecting too high a concentration saturates the stationary phase. A classic sign of mass overload is that peak tailing worsens as injection volume increases[3].

  • Hardware/Metal Interactions: Amines can chelate with trace metals in stainless-steel tubing or column frits. Upgrading to PEEK tubing or bio-inert LC components can mitigate persistent tailing[6]. Furthermore, poorly swaged fittings or a void at the column head will cause extra-column dispersion[5].

Mechanistic Visualizations

TroubleshootingFlow Start Analyze Peak Tailing (Tf > 1.5) CheckSystem Are ALL peaks tailing? Start->CheckSystem SystemIssue Fix Hardware / Dilute Sample (Check voids, overload, fittings) CheckSystem->SystemIssue  Yes (Systemic)   ChemicalIssue Chemical Interaction (Silanol Activity Confirmed) CheckSystem->ChemicalIssue  No (Analyte Specific)   LowPH Low pH Strategy Add 0.1% TFA (pH ~2.0) ChemicalIssue->LowPH  Standard C18   HighPH High pH Strategy Use pH > 10 (Hybrid Column) ChemicalIssue->HighPH  Base-Stable C18   MidPH Mid pH Strategy Add 0.1% TEA as blocker ChemicalIssue->MidPH  pH Restricted  

Decision tree for diagnosing and resolving piperazine peak tailing in HPLC.

Mechanism Analyte 1-Biphenyl-2-ylmethyl-piperazine (Protonated Amine, +) Silanol Residual Silanol (Ionized Si-O⁻, -) Analyte->Silanol Electrostatic Attraction Tailing Cation Exchange Severe Peak Tailing Silanol->Tailing Mixed-mode retention TFA 0.1% TFA Addition (Ion-Pairing) TFA->Analyte Neutralizes Charge Resolved Symmetrical Peak (Tf < 1.2) TFA->Resolved Prevents Interaction

Mechanism of secondary silanol interactions and resolution via TFA ion-pairing.

Quantitative Data: Mobile Phase Impact on Peak Symmetry

The table below summarizes the expected chromatographic performance of piperazine derivatives under various mobile phase conditions. A Tailing Factor (Tf) ≤ 1.5 is the standard threshold for acceptable symmetry, with theoretical plates (N) > 2000 indicating good column efficiency[7].

Mobile Phase ConditionAnalyte Ionization StateSilica Silanol StateTypical Tailing Factor (Tf)Theoretical Plates (N)
0.1% Formic Acid (pH ~2.7) Protonated (+)Partially Ionized (-)1.8 - 2.5 (Fail)< 5,000
0.1% TFA (pH ~2.0) Ion-Paired (Neutralized)Protonated (Neutral)1.0 - 1.2 (Pass)> 10,000
20mM Phosphate + 0.1% TEA (pH 6.5) Protonated (+)Blocked by TEA1.2 - 1.4 (Pass)~ 8,000
10mM Ammonium Hydroxide (pH 10.5) Deprotonated (Neutral)Ionized (-)0.9 - 1.1 (Pass)> 12,000

Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies based on the two most effective strategies for basic amines.

Protocol A: Low-pH Ion-Pairing Method (Recommended for Standard C18 Columns)

This method utilizes Trifluoroacetic Acid (TFA) to simultaneously protonate silanols and ion-pair with the piperazine nitrogens[4].

  • Mobile Phase Preparation:

    • Channel A (Aqueous): Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and sonicate for 10 minutes to degas.

    • Channel B (Organic): Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Column Equilibration:

    • Install a high-purity, double end-capped C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Flush the column with 90% Channel A / 10% Channel B at 0.3 mL/min for at least 20 column volumes to ensure complete saturation of the stationary phase with the ion-pairing agent.

  • Sample Preparation:

    • Dissolve 1-Biphenyl-2-ylmethyl-piperazine in a diluent that closely matches the initial mobile phase conditions (e.g., 10% Acetonitrile in Water with 0.1% TFA). Crucial step: Injecting a highly organic sample plug into a highly aqueous mobile phase will cause solvent-mismatch tailing[6].

  • System Suitability Testing (SST):

    • Inject 2 µL of a 50 µg/mL standard.

    • Calculate the USP Tailing Factor (Tf). If Tf > 1.5, verify that the TFA concentration is accurate and that the column has not degraded.

Protocol B: High-pH Neutralization Method (Requires Hybrid Silica)

This method deprotonates the piperazine ring, eliminating its positive charge and preventing interaction with ionized silanols[3].

  • Mobile Phase Preparation:

    • Channel A (Aqueous Buffer): Prepare a 10 mM Ammonium Bicarbonate solution in ultrapure water. Adjust the pH to 10.5 using concentrated Ammonium Hydroxide. Filter through a 0.22 µm nylon membrane.

    • Channel B (Organic): 100% HPLC-grade Acetonitrile or Methanol.

  • Column Selection & Equilibration:

    • Mandatory: You must use a base-deactivated, hybrid silica-polymer column (e.g., Waters XBridge or equivalent) rated for pH 1–12[3][5]. Standard silica will dissolve, ruining the column and the LC flow path.

    • Equilibrate at the initial gradient conditions for 30 minutes to stabilize the high-pH environment.

  • System Suitability Testing (SST):

    • Inject the standard. Because the analyte is completely neutral, it will exhibit strong hydrophobic retention and excellent peak symmetry. Verify that Tf is between 0.9 and 1.2.

References

  • Common Causes Of Peak Tailing in Chromatography - Alwsci. Available at: [Link]

  • Tailing peak shape of tertiary amines in RP C18 LCMS analysis? - ResearchGate. Available at: [Link]

  • Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - Waters. Available at: [Link]

  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing - Chromatography Online. Available at: [Link]

  • Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk and Formulations - Impactfactor. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Long-Term Storage and Prevention of Oxidative Degradation of 1-Biphenyl-2-ylmethyl-piperazine

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper long-term storage of 1-Biphenyl-2-ylmethyl-pi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper long-term storage of 1-Biphenyl-2-ylmethyl-piperazine to prevent oxidative degradation. Ensuring the stability of this compound is paramount for the reproducibility and validity of experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is 1-Biphenyl-2-ylmethyl-piperazine susceptible to oxidative degradation?

A1: The susceptibility of 1-Biphenyl-2-ylmethyl-piperazine to oxidation stems from its molecular structure. The piperazine ring contains two tertiary amine nitrogen atoms which are electron-rich and can be readily oxidized.[1] Furthermore, the benzylic carbon-hydrogen (C-H) bond (the carbon attached to both a phenyl group and the piperazine nitrogen) is a potential site for hydrogen atom abstraction, initiating a free-radical chain reaction. This process can be catalyzed by light, heat, or trace metal impurities. Mechanistic studies on similar piperazine structures show that oxidation can occur at the C-H bonds adjacent to the nitrogen atoms, leading to the formation of various degradation products.[2][3][4][5]

Q2: What are the primary signs of degradation in my sample?

A2: Visual inspection can often provide the first clues of degradation. Common signs include:

  • Discoloration: A noticeable change from a white or off-white solid to yellow or brown hues. Aromatic amines are particularly known to form colored byproducts upon oxidation.

  • Change in Physical State: Clumping, melting point depression, or the appearance of an oily residue can indicate the presence of impurities.

  • Inconsistent Experimental Results: The most critical indicator is often a loss of potency or variability in bioassay or experimental outcomes, which undermines data integrity.

Q3: What are the optimal storage conditions for long-term stability?

A3: To minimize degradation, a multi-faceted approach to storage is required. The stability of piperazine compounds is significantly impacted by temperature, moisture, and oxygen.[1] Studies consistently show that storing samples at room temperature should be avoided due to detrimental effects on stability.[6] For optimal long-term preservation, the following conditions are strongly recommended.

Parameter Recommendation Rationale
Temperature -20°C or lower (preferably -80°C)Low temperatures significantly reduce the kinetics of chemical degradation reactions.[1][7]
Atmosphere Inert Gas (Argon or Nitrogen)Replacing oxygen with an inert gas directly removes the primary oxidant, preventing oxidation of the nitrogen atoms.[1]
Light Amber glass vials or storage in the darkProtects the compound from photo-degradation, which can initiate oxidative processes.
Container Tightly sealed, high-quality borosilicate glass vials with PTFE-lined capsPrevents moisture ingress and minimizes interaction with container surfaces. Moisture can promote hydrolysis and other degradation pathways.[1]

Q4: I suspect my compound has degraded. How can I confirm this analytically?

A4: The most reliable way to confirm degradation is by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[1] A proper stability assessment involves comparing a potentially degraded sample to a reference standard or a sample from a freshly opened batch (t=0). The appearance of new peaks (degradation products) or a decrease in the peak area of the main compound confirms degradation. HPLC methods can be developed and validated to detect piperazine and its impurities at very low levels.[8][9] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for identifying and quantifying degradation products.[10]

Q5: Can I use antioxidants to improve stability? Which ones are recommended?

A5: Yes, for solutions or formulations, the addition of an antioxidant can provide excellent protection. Given the aromatic amine nature of the parent structure, antioxidants from the aromatic amine or hindered phenol classes are most suitable. They function by intercepting free radicals, thereby terminating the chain reaction of oxidation.[11][12]

Antioxidant Class Example Key Features & Considerations
Aromatic Amines 4,4'-Bis(α,α-dimethylbenzyl)diphenylamine (e.g., Antioxidant 445)Highly effective for long-term heat stability and often non-discoloring.[11] Excellent radical scavenger.
Hindered Phenols Butylated Hydroxytoluene (BHT)A widely used, cost-effective antioxidant. Works well in many organic systems.
Synergistic Blends Aromatic Amine + PhosphiteCombining different types of antioxidants can have a synergistic effect, offering superior protection compared to a single component.[11]

Note: The choice and concentration of an antioxidant must be validated for your specific application to ensure compatibility and efficacy without interfering with downstream experiments.

Troubleshooting Guide
Symptom / Observation Potential Cause Recommended Action & Explanation
Sample has turned yellow/brown Oxidative Degradation Discard the sample. The color change indicates the formation of chromophoric degradation products. Procure a fresh lot and implement stringent storage protocols (See Q3 and Protocol 1).
Inconsistent or reduced activity in biological assays Loss of Potency due to Degradation 1. Perform an analytical check (HPLC) against a reference standard to quantify purity. 2. If degradation is confirmed, discard the batch. 3. Review handling procedures—avoid repeated freeze-thaw cycles and exposure to ambient air/light.
New, unexpected peaks appear in HPLC/LC-MS analysis Formation of Degradation Products 1. This confirms chemical instability. 2. Consider conducting a forced degradation study to identify these impurities.[13][14] This can help in understanding the degradation pathway and refining the analytical method.
Compound fails to dissolve completely or appears oily Presence of Impurities / Degradants The degradation products may have different physical properties (e.g., solubility, melting point) than the pure compound. Do not use the sample for experiments requiring high purity.
Visualizing the Challenge and Solution
The Pathway of Degradation

Oxidation is not a single event but a chain reaction. Understanding this process highlights the critical need for preventative measures like inerting and cold storage.

cluster_0 Initiation cluster_1 Propagation Initiators Heat, Light, Trace Metals (e.g., Fe²⁺) Molecule 1-Biphenyl-2-ylmethyl-piperazine Initiators->Molecule Energy Input Radical Free Radical (R•) Molecule->Radical H• Abstraction Oxygen Oxygen (O₂) Peroxy Peroxy Radical (ROO•) Radical->Peroxy + O₂ (Fast) Peroxy->Radical + another molecule (RH) Deg_Products Degradation Products (N-Oxides, Hydroxyls, etc.) Peroxy->Deg_Products

Caption: Simplified mechanism of auto-oxidation.

Workflow for Ensuring Long-Term Stability

A proactive approach to stability testing is crucial for validating storage procedures and ensuring data integrity over the course of a long-term project.

A Receive New Compound Lot B Prepare 'Time Zero' (t=0) Sample for immediate HPLC analysis A->B C Aliquot Remaining Solid into Multiple Small Vials A->C H Compare Purity & Impurity Profile to t=0 Sample B->H D Blanket Each Aliquot with Inert Gas (Ar or N₂), Seal Tightly C->D E Store Aliquots at -20°C or -80°C in the Dark D->E F Pull Aliquots at Defined Time Points (e.g., 3, 6, 12 months) E->F G Analyze by Validated HPLC Method F->G G->H I Decision: Compound is Stable / Unstable H->I

Sources

Optimization

Overcoming steric hindrance in 1-Biphenyl-2-ylmethyl-piperazine derivatization

Welcome to the Advanced Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the specific kinetic and thermodynamic hurdles associated with derivatizing 1-Bipheny...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to address the specific kinetic and thermodynamic hurdles associated with derivatizing 1-Biphenyl-2-ylmethyl-piperazine .

While this molecule is a highly valuable privileged scaffold in drug discovery—frequently utilized to project its lipophilic biphenyl moiety into deep hydrophobic receptor pockets—the derivatization of its free N4 secondary amine is notoriously challenging.

🔬 Knowledge Base: The Conformational Physics of Steric Hindrance

Before troubleshooting, we must establish why this molecule resists derivatization. Although the N4 position is technically distal to the N1-biphenyl substitution on the piperazine chair, the extreme rotational flexibility of the biphenyl-2-ylmethyl ether/alkyl linkage allows the distal phenyl ring to fold backward.

This hydrophobic collapse creates a transient, pseudo-steric shield over the N4 position. In transition-metal catalysis (like Buchwald-Hartwig aminations), the sheer hydrodynamic volume of the molecule severely reduces its diffusion rate and impedes its ability to coordinate to crowded metal centers[1].

Workflow Start 1-Biphenyl-2-ylmethyl-piperazine Derivatization Issue Alkylation Sluggish N-Alkylation Start->Alkylation Arylation Failed Buchwald-Hartwig Start->Arylation Amination Poor Reductive Amination Start->Amination Alk_Sol Add 10 mol% TBAI (In-situ Finkelstein) Alkylation->Alk_Sol Ary_Sol Use Pd-PEPPSI-IPentCl or RuPhos Ligands Arylation->Ary_Sol Ami_Sol Pre-form Iminium with Ti(OiPr)4 Amination->Ami_Sol

Fig 1: Troubleshooting decision tree for sterically hindered piperazine derivatization.

🎫 Ticketing System: Troubleshooting FAQs

Q1: My N-alkylation with an alkyl chloride is stalling at 30% conversion. Heating further causes decomposition. How do I push this to completion? Expert Analysis: The bulky biphenyl-2-ylmethyl group reduces the nucleophilic attack trajectory of the N4 amine. When you apply heat, you are increasing the rate of the competing E2 elimination of the alkyl chloride rather than the desired SN2 substitution. Solution: Utilize the Finkelstein reaction principle. Add 10 mol% TBAI (Tetrabutylammonium iodide) to your reaction. This generates a highly reactive alkyl iodide in situ. Switch your base from Triethylamine to Potassium Carbonate ( K2​CO3​ ) in a polar aprotic solvent like DMF to strip the solvation shell from the piperazine nucleophile, forcing the SN2 pathway.

Q2: I am trying to couple 1-Biphenyl-2-ylmethyl-piperazine with a substituted aryl bromide via Buchwald-Hartwig, but I only isolate the dehalogenated byproduct. What is going wrong? Expert Analysis: Dehalogenation is a classic symptom of a stalled catalytic cycle. Oxidative addition of the aryl halide to the Pd(0) center is occurring, but the amine coordination step is failing due to the massive steric clash between the biphenyl group and the Pd-ligand sphere. Because the amine cannot bind fast enough, the Pd(II) complex undergoes β -hydride elimination or protonation. Solution: You must use a catalyst specifically engineered for bulky secondary amines. Pd-PEPPSI-IPentCl is highly effective here; the steric bulk of its 3-pentyl substituents actually facilitate reductive elimination by crowding the metal center, pushing the product out once the C-N bond forms[2]. Alternatively, electron-rich phosphinane ligands like SabPhos or RuPhos provide the necessary electronic push to overcome the coordination barrier[3][4].

Q3: Reductive amination with a bulky ketone yields no product using NaBH(OAc)3​ . Should I use a stronger reducing agent? Expert Analysis: No. The failure is not the reduction; it is the formation of the intermediate iminium ion. The steric bulk of both the ketone and the piperazine prevents the initial hemiaminal formation. If you add NaBH(OAc)3​ immediately, it simply reduces the ketone to an alcohol before the amine can react. Solution: You must force iminium ion formation using a Lewis acid water-scavenger. Add 1.5 equivalents of Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) and stir for 12 hours before adding your reducing agent[5].

📊 Data Analytics: Quantitative Optimization Summary

Reaction TypePrimary Steric ChallengeConventional ReagentOptimized ReagentExpected Yield Increase
Buchwald-Hartwig Amine coordination blocked by N1-biphenyl collapse Pd(PPh3​)4​ / NaOtBu Pd-PEPPSI-IPentCl / Na-BHT+40% to 60%
N-Alkylation Slow SN2 trajectory; competing E2 eliminationAlkyl Chloride / Et3​N Alkyl Chloride + 10% TBAI / K2​CO3​ +30% to 50%
Reductive Amination Hemiaminal/Iminium formation sterically hindered NaBH(OAc)3​ (Direct) Ti(OiPr)4​ (12h pre-mix) then NaBH(OAc)3​ +45% to 65%
N-Acylation Tetrahedral intermediate crowdingAcyl Chloride / Et3​N Acyl Chloride + 20% DMAP +25% to 40%

🧪 Protocol Library: Self-Validating Workflows

Protocol A: High-Yielding Buchwald-Hartwig Arylation (Steric-Optimized)

This protocol utilizes Pd-PEPPSI-IPentCl to force C-N bond formation with hindered piperazines[2].

  • Degassing & Preparation (Self-Validation: No visual bubbling): In an oven-dried Schlenk flask, combine 1-Biphenyl-2-ylmethyl-piperazine (1.0 eq), Aryl Halide (1.2 eq), and Na-BHT (2.0 eq) in anhydrous DME (0.2 M). Sparge with Argon for 15 minutes until no dissolved O2​ bubbles remain.

  • Catalyst Activation (Self-Validation: Color shift): Add Pd-PEPPSI-IPentCl (2-5 mol%). Heat the mixture to 80°C. Validation: The solution will transition from a pale yellow to a deep red/brown, indicating the successful generation of the active monomeric Pd(0) species.

  • Reaction Monitoring (Self-Validation: IPC Check): Stir at 80°C for 4-12 hours. Pull a 10 µL aliquot, dilute in MeCN, and run LC-MS. Validation: Proceed to workup only when the Aryl Halide peak area is <5%.

  • Quench & Scavenging (Self-Validation: Color removal): Cool to room temperature. Add SiliaMetS® Thiol (or equivalent Pd scavenger) and stir for 1 hour. Filter through Celite. Validation: The filtrate should be pale yellow/clear, confirming the toxic Pd catalyst has been successfully removed.

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd-PEPPSI) OxAdd Oxidative Addition (Fast) Pd0->OxAdd Aryl Halide AmineCoord Amine Coordination STERIC BOTTLENECK OxAdd->AmineCoord Pd(II) Intermediate Deprot Deprotonation (Base Mediated) AmineCoord->Deprot Biphenyl-piperazine RedElim Reductive Elimination (Ligand Accelerated) Deprot->RedElim Base-H+ RedElim->Pd0 N-Aryl Product

Fig 2: Buchwald-Hartwig catalytic cycle highlighting the steric bottleneck at amine coordination.

Protocol B: Accelerated N-Alkylation via In-Situ Finkelstein

This protocol overcomes poor nucleophilicity by generating a hyper-reactive electrophile.

  • Reagent Mixing: Dissolve 1-Biphenyl-2-ylmethyl-piperazine (1.0 eq) in anhydrous DMF (0.3 M). Add finely powdered, oven-dried K2​CO3​ (3.0 eq).

  • Catalyst Addition (Self-Validation: Solubility shift): Add TBAI (0.1 eq). Validation: You will observe a slight color/solubility shift as the iodide salt dissolves into the DMF.

  • Electrophile Addition: Dropwise add the Alkyl Chloride (1.5 eq) at room temperature, then warm to 60°C.

  • IPC Verification (Self-Validation: Ninhydrin Stain): After 6 hours, spot the reaction on a TLC plate alongside the starting piperazine. Stain with Ninhydrin and heat. Validation: The secondary amine starting material will stain bright pink/purple. The reaction is complete when this pink spot completely disappears, as the tertiary amine product will not stain with Ninhydrin.

📚 References

  • PALLADIUM-PEPPSI-IPENTCl; A USEFUL CATALYST FOR CHALLENGING AMINATION REACTIONS PART II: GENERATION OF BENZYNES IN FLOW Source: York University (YorkSpace) URL:[Link][2]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: National Institutes of Health (PMC) URL:[Link][5]

  • Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics Source: Taylor & Francis Online URL:[Link][1]

  • Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines Source: ResearchGate URL:[Link][3]

  • Electron-rich silicon containing phosphinanes for rapid Pd-catalyzed C-X coupling reactions Source: ChemRxiv URL:[Link][4]

Sources

Troubleshooting

Optimizing mobile phase gradients for 1-Biphenyl-2-ylmethyl-piperazine LC-MS

Welcome to the technical support center for the LC-MS analysis of 1-Biphenyl-2-ylmethyl-piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical so...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the LC-MS analysis of 1-Biphenyl-2-ylmethyl-piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing mobile phase gradients and troubleshooting common analytical challenges. We will move from high-level frequently asked questions to detailed, science-backed troubleshooting protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during method development for 1-Biphenyl-2-ylmethyl-piperazine.

Q1: Why is my peak for 1-Biphenyl-2-ylmethyl-piperazine showing significant tailing?

A: Peak tailing for this compound is almost always due to its basic piperazine moiety.[1][2] At typical reversed-phase pH ranges (pH 2.5-7), the piperazine nitrogens can become protonated (positively charged).[3][4] These positively charged analyte molecules can then undergo secondary ionic interactions with negatively charged residual silanol groups (Si-O⁻) on the surface of standard silica-based C18 columns.[2][5] This mixed-mode retention mechanism (hydrophobic and ionic) leads to poor peak shape. The solution is to control the mobile phase pH to suppress one of these interactions, typically by adding an acidic modifier.[1][6]

Q2: I'm observing a weak MS signal and poor sensitivity. What should I check first?

A: Low sensitivity in electrospray ionization (ESI) LC-MS is often linked to the mobile phase composition. For a basic compound like 1-Biphenyl-2-ylmethyl-piperazine, operating in positive ion mode is standard. To achieve efficient ionization, the analyte must be protonated to form [M+H]⁺ ions.[7][8] Ensure your mobile phase contains a proton source, such as 0.1% formic acid.[7][8] Also, confirm your organic solvent choice is optimal; while acetonitrile is common, some basic compounds show enhanced ESI response in methanol.[9]

Q3: My retention time is unstable and drifting between injections. What are the likely causes?

A: Retention time drift for an ionizable compound like this is frequently caused by an unbuffered or inadequately buffered mobile phase.[10] If the mobile phase pH is close to the pKa of the piperazine group, small, inadvertent changes in mobile phase preparation can cause significant shifts in the analyte's ionization state, drastically altering its retention time.[10][11] The solution is to use a mobile phase pH that is at least 1.5-2 pH units away from the analyte's pKa.[10] Other causes can include poor column equilibration between gradient runs, temperature fluctuations, or leaks in the LC system.[2][12]

Q4: What is a good set of starting conditions for a scouting gradient?

A: A robust starting point is crucial for efficient method development. Based on the biphenyl group (hydrophobic) and the piperazine group (basic), a standard reversed-phase approach is appropriate.

ParameterRecommended Starting ConditionRationale
Column C18, 2.1 or 3.0 mm i.d., 100 mm length, <3 µm particle sizeStandard reversed-phase chemistry with good efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good ionization and peak shape.[7][8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile offers good elution strength and low viscosity.[13]
Gradient 5% to 95% B over 10 minutesA broad scouting gradient to determine the approximate elution time.
Flow Rate 0.4 - 0.6 mL/min (for 2.1 mm i.d.)Appropriate for the column dimension.
Column Temp. 40 °CReduces mobile phase viscosity and can improve peak shape.
Injection Vol. 1 - 5 µLMinimize potential for column overload.
MS Mode Positive Ion Electrospray (ESI+)To detect the protonated [M+H]⁺ ion.

Section 2: In-Depth Troubleshooting & Optimization Guides

Guide 1: Resolving Poor Peak Asymmetry (Tailing)

Peak tailing is a critical issue that compromises both resolution and sensitivity.[5] For 1-Biphenyl-2-ylmethyl-piperazine, the primary cause is the interaction of its basic nitrogens with the stationary phase.

The Underlying Science: pKa and Silanol Interactions

The piperazine ring has two basic nitrogen atoms with pKa values around 5.3 and 9.7.[4][14] In a mobile phase with a pH between these values, the molecule will carry a positive charge. Silica-based columns have residual silanol groups (Si-OH) that become deprotonated and negatively charged at pH values above ~3.5.[1] The electrostatic attraction between the positively charged analyte and the negatively charged silanols creates a strong, secondary retention mechanism that leads to tailed peaks.

The Solution: Mobile Phase pH Control

The most effective strategy is to add an acidic modifier to the mobile phase. This serves two purposes:

  • Analyte Protonation: It ensures the analyte is fully and consistently protonated, which is beneficial for ESI+ sensitivity.[7]

  • Silanol Suppression: It lowers the mobile phase pH to a level where the vast majority of surface silanols are neutral (Si-OH), eliminating the ionic interaction site.[6]

Experimental Protocol: Optimizing Acidic Modifier Concentration

Objective: To find the optimal concentration of formic acid to achieve a symmetrical peak shape (Asymmetry Factor close to 1.0).

Methodology:

  • System Setup: Use the "Scouting Gradient" conditions described in the FAQ section.

  • Mobile Phase Preparation:

    • Prepare four separate sets of Mobile Phase A (Aqueous):

      • Set 1: Water (No additive)

      • Set 2: 0.05% Formic Acid in Water

      • Set 3: 0.1% Formic Acid in Water

      • Set 4: 0.2% Formic Acid in Water

    • Prepare Mobile Phase B (Organic) as 0.1% Formic Acid in Acetonitrile for all experiments to ensure consistency.

  • Analysis:

    • Equilibrate the column with starting conditions for at least 10 column volumes.

    • Inject a standard solution of 1-Biphenyl-2-ylmethyl-piperazine.

    • Run the scouting gradient for each of the four mobile phase sets.

  • Data Evaluation:

    • Measure the peak asymmetry factor (As) at 10% peak height for each run.

    • Compare the peak shape and intensity across the different conditions.

Expected Results & Interpretation:

Formic Acid in AExpected Peak ShapeInterpretation
None Very broad, severe tailingStrong secondary interactions with silanols are occurring.
0.05% Improved, but likely still tailing (As > 1.5)Silanol activity is partially suppressed, but not completely.
0.1% Good, symmetrical peak (As = 1.0 - 1.2)This is typically sufficient to fully suppress silanol interactions.
0.2% Symmetrical peak, possibly lower intensityHigher acid concentration can sometimes cause minor ion suppression.

Troubleshooting Logic Diagram: Peak Tailing

G start Peak Tailing Observed (Asymmetry > 1.2) check_additive Is an acidic modifier (e.g., 0.1% Formic Acid) in the mobile phase? start->check_additive add_additive ACTION: Add 0.1% Formic Acid to both aqueous and organic mobile phases. check_additive->add_additive No check_conc Is modifier concentration adequate (≥0.1%)? check_additive->check_conc Yes resolved Peak Shape Resolved add_additive->resolved increase_conc ACTION: Increase modifier to 0.15%. Consider Ammonium Formate for increased ionic strength. check_conc->increase_conc No check_column Is the column old or known to have high silanol activity? check_conc->check_column Yes increase_conc->resolved new_column ACTION: Replace with a new, high-purity, end-capped C18 column. check_column->new_column Yes check_column->resolved No new_column->resolved

Caption: Decision tree for troubleshooting peak tailing.
Guide 2: Enhancing MS Signal Intensity

Once a good peak shape is achieved, the next step is to maximize the MS signal for the best possible sensitivity.

The Underlying Science: ESI and Mobile Phase Effects

Electrospray Ionization (ESI) is a process that generates gas-phase ions from a liquid stream. Its efficiency is highly dependent on the physicochemical properties of the mobile phase.

  • Solvent Choice (Acetonitrile vs. Methanol): The choice of organic solvent impacts droplet formation and desolvation in the ESI source. Acetonitrile, being aprotic, has lower viscosity and can lead to higher ionization efficiency.[15] However, methanol is a protic solvent and can sometimes lead to a more stable spray and better response for certain analytes, particularly basic ones.[9] An experimental comparison is always recommended.

  • Additive Choice (Formic Acid vs. Ammonium Formate):

    • Formic Acid (FA): Primarily acts as a proton donor to form [M+H]⁺.[7][8]

    • Ammonium Formate (AF): Acts as a buffer and increases the ionic strength of the mobile phase.[16][17] Increased ionic strength can improve peak shape for basic compounds by reducing column overload effects and can sometimes enhance signal by improving the conductivity of the ESI spray.[17][18] Often, a combination of FA and AF provides the benefits of both.[16][18]

Experimental Protocol: Comparing Mobile Phase Compositions

Objective: To determine the optimal organic solvent and additive combination for maximum MS signal intensity.

Methodology:

  • System Setup: Use the optimized gradient from Guide 1 with a symmetrical peak shape.

  • Mobile Phase Preparation: Prepare four different mobile phase systems.

    • System 1: 0.1% FA in Water / 0.1% FA in Acetonitrile

    • System 2: 0.1% FA in Water / 0.1% FA in Methanol

    • System 3: 10mM Amm. Formate + 0.1% FA in Water / 10mM Amm. Formate + 0.1% FA in Acetonitrile

    • System 4: 10mM Amm. Formate + 0.1% FA in Water / 10mM Amm. Formate + 0.1% FA in Methanol

  • Analysis:

    • For each system, perform triplicate injections of a low-concentration standard.

    • Ensure the system is fully equilibrated with the new mobile phase before analysis.

  • Data Evaluation:

    • Calculate the average peak area and standard deviation for the triplicate injections from each system.

    • Compare the average peak areas to determine which system provides the highest signal intensity.

Expected Results & Interpretation:

Mobile Phase SystemTypical Outcome for Basic CompoundsRationale
FA / ACN Good baseline performance, standard sensitivity.A very common and effective starting point.[7]
FA / MeOH Potentially higher sensitivity than ACN, may alter retention.Methanol's protic nature can enhance ESI for some compounds.[9]
AF+FA / ACN Often the highest sensitivity and best peak shape.The combination of buffering, ionic strength, and proton donation is highly effective.[16][18][19]
AF+FA / MeOH Good sensitivity, but may be slightly lower than ACN counterpart.A viable alternative if selectivity issues arise with ACN.

Workflow Diagram: Signal Enhancement

G cluster_0 Phase 1: Organic Solvent Screening cluster_1 Phase 2: Additive Screening A Start with Optimized 0.1% Formic Acid Method B Test Acetonitrile as Organic Solvent A->B C Test Methanol as Organic Solvent A->C D Compare Peak Areas B->D C->D E Select Solvent with Highest Signal D->E F Use Best Organic Solvent from Phase 1 E->F G Test 0.1% Formic Acid alone F->G H Test 10mM Ammonium Formate + 0.1% Formic Acid F->H I Compare Peak Areas G->I H->I J Select Additive with Highest Signal I->J K Final Optimized Method J->K

Caption: Stepwise workflow for maximizing MS signal intensity.

References

  • The use of ammonium formate as a mobile-phase modifier for LC-MS/MS analysis of tryptic digests. PubMed. [Link]

  • Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis. ResearchGate. [Link]

  • The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. PMC. [Link]

  • LCMS Grade Ammonium Formate. CLIAwaived Inc. [Link]

  • Applications and uses of formic acid in liquid chromatography-mass spectrometry analysis. Digital.CSIC. [Link]

  • Formic Acid Pretreatment Enhances Untargeted Serum and Plasma Metabolomics. PMC. [Link]

  • LC-MS Analyses of Peptides and Tryptic Digests. MAC-MOD Analytical. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]

  • Mobile phase pH and organic modifier in reversed-phase LC-ESI-MS bioanalytical methods: assessment of sensitivity, chromatography and correlation of retention time with in silico logD predictions. PubMed. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Chromatography Online. [Link]

  • Formic Acid Boosts LC-MS Metabolomics Sensitivity. The Analytical Scientist. [Link]

  • Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. LabRulez LCMS. [Link]

  • Impact of Mobile Phase pH on Reversed-Phase Column Selectivity for LC-MS Peptide Separations. Waters Corporation. [Link]

  • 7 Key Differences in the Use of Methanol and Acetonitrile. Shimadzu. [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? Waters Knowledge Base. [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PMC. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. MDPI. [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. [Link]

  • Why Do Peaks Tail? LC Troubleshooting Bible. [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. ResearchGate. [Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. ResearchGate. [Link]

  • Solvent, Chemistry, and Other Myths in LC–MS. LCGC International. [Link]

  • Solvents and Caveats for LC-MS. Waters Corporation. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek. [Link]

  • 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. [Link]

  • Piperazine. Wikipedia. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]

  • pK a values of common substituted piperazines. ResearchGate. [Link]

  • Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar. [https://www.semanticscholar.org/paper/Table-3-from-pKa-Values-of-Some-Piperazines-at-(-K-Khalili-Henni/078d10b71286663f25c7476e737c15697669d033]([Link]

Sources

Optimization

Resolving emulsion issues during liquid-liquid extraction of 1-Biphenyl-2-ylmethyl-piperazine

Welcome to the Technical Support Center for Pharmaceutical Synthesis. This guide provides in-depth troubleshooting strategies for resolving emulsion issues encountered during the liquid-liquid extraction of 1-Biphenyl-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pharmaceutical Synthesis. This guide provides in-depth troubleshooting strategies for resolving emulsion issues encountered during the liquid-liquid extraction of 1-Biphenyl-2-ylmethyl-piperazine. As Senior Application Scientists, we have designed this resource to provide not only procedural steps but also the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why is it a problem in my extraction?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water, where one liquid is dispersed in the other as microscopic droplets.[1] This is problematic in liquid-liquid extraction because it prevents the clear separation of the aqueous and organic layers, making it difficult to isolate your target compound, 1-Biphenyl-2-ylmethyl-piperazine. This can lead to significant product loss and contamination of your final product.[2][3]

Q2: Why is 1-Biphenyl-2-ylmethyl-piperazine particularly prone to causing emulsions?

The structure of 1-Biphenyl-2-ylmethyl-piperazine itself is the primary cause. The molecule has two distinct regions:

  • A large, nonpolar (hydrophobic) biphenyl group. This part of the molecule prefers to be in the organic solvent.

  • A polar (hydrophilic) piperazine ring. This basic amine group can become protonated in acidic or neutral water, making it soluble in the aqueous phase.

This dual nature makes the molecule act like a surfactant, migrating to the interface between the organic and aqueous layers and stabilizing the droplets that form an emulsion.[1][2]

Q3: I formed an emulsion. Is my experiment ruined?

Not at all. Emulsion formation is a very common issue in liquid-liquid extractions.[2] In most cases, the emulsion can be broken using a variety of simple chemical or physical techniques, allowing you to proceed with your extraction and recover your product.

Q4: Can I prevent emulsions from forming in the first place?

Yes, prevention is often the most effective strategy.[1][2] The simplest method is to reduce the energy of mixing. Instead of vigorously shaking the separatory funnel, use gentle, repeated inversions or a swirling motion.[2] This minimizes the formation of fine droplets that lead to stable emulsions while still allowing for sufficient surface area contact for the extraction to occur.

In-Depth Troubleshooting Guide

Understanding the Mechanism: The Role of pH

The piperazine moiety in your compound is a weak base, with two nitrogen atoms that can be protonated. The pKa values for piperazine itself are approximately 5.35 and 9.73.[4][5] The pH of your aqueous solution will dictate the protonation state of your molecule and, consequently, its solubility and surfactant-like behavior.

  • Acidic pH (e.g., pH < 5): Both piperazine nitrogens will be protonated, forming a dicationic species. This makes the molecule significantly more soluble in the aqueous phase and less likely to act as a surfactant at the interface.

  • Neutral to Mildly Basic pH (e.g., pH 7-9): One of the nitrogens will likely be protonated. The molecule will have both significant hydrophobic and hydrophilic character, maximizing its surfactant potential and the risk of emulsion.

  • Strongly Basic pH (e.g., pH > 10): The piperazine ring will be in its free base (unprotonated) form. This makes the molecule much more hydrophobic and drives it into the organic layer, reducing its presence at the interface and lowering the chance of an emulsion.

This pH-dependent behavior is a powerful tool you can use to both prevent and break emulsions.[6][7][8]

Visualizing the Problem: Emulsion Stabilization

The diagram below illustrates how 1-Biphenyl-2-ylmethyl-piperazine can stabilize an oil-in-water emulsion at a neutral pH.

Caption: Surfactant action of protonated 1-Biphenyl-2-ylmethyl-piperazine.

Troubleshooting Workflow: From Prevention to Resolution

If you encounter an emulsion, follow this logical progression of techniques. Start with the simplest and least invasive methods first.

Caption: Decision tree for resolving liquid-liquid extraction emulsions.

Experimental Protocols

Protocol 1: Breaking Emulsions with Saturated Brine (Salting Out)

This is the most common and often most successful technique. Adding a salt increases the ionic strength of the aqueous layer, which reduces the solubility of organic molecules in it and helps force the two phases apart.[2][9][10]

Step-by-Step Methodology:

  • Place the separatory funnel containing the emulsion back into a ring stand and allow it to settle for a moment.

  • Prepare a saturated solution of sodium chloride (NaCl) in water. This is your "brine."

  • Add a small volume of the brine (e.g., 5-10% of the aqueous layer volume) to the separatory funnel.

  • Do not shake vigorously. Instead, gently swirl the funnel or slowly invert it 2-3 times to mix the brine into the aqueous phase.

  • Allow the funnel to stand and observe if the emulsion begins to break and the layers separate.

  • If separation is slow, you may add more brine or gently stir the emulsion layer with a glass rod.[11]

  • Once the layers have separated, you can proceed with draining the lower layer.

Protocol 2: Breaking Emulsions via pH Adjustment

This technique leverages the basicity of the piperazine group to alter the molecule's solubility.

Step-by-Step Methodology:

  • Determine the current pH of your aqueous layer using pH paper.

  • If your goal is to drive the compound into the organic layer (as the free base): Prepare a dilute solution of a strong base (e.g., 1M NaOH). Add it dropwise to the separatory funnel while gently swirling. Monitor the pH of the aqueous layer until it is strongly basic (pH > 10).

  • If your goal is to pull surfactants into the aqueous layer: Prepare a dilute solution of a strong acid (e.g., 1M HCl). Add it dropwise while swirling until the pH is acidic (pH < 2).[12][13] This is particularly useful if the emulsion is caused by alkali soaps or other surfactant-like impurities.

  • After adjustment, allow the funnel to stand. The change in protonation state should destabilize the emulsion and lead to phase separation.

Protocol 3: Physical Disruption Methods

If chemical methods are insufficient, physical force or filtration can be used.

  • Centrifugation: This is a highly effective method.[1][12][13] Pour the entire emulsion into centrifuge tubes and spin at a moderate speed (e.g., 2000-3000 rpm) for 5-10 minutes. The increased force will compel the dispersed droplets to coalesce.[14]

  • Filtration: Pass the entire mixture through a plug of glass wool or a pad of Celite in a filter funnel.[2][15] These materials can physically trap the emulsified layer, allowing the distinct liquid phases to pass through and separate upon collection.

Summary of Troubleshooting Techniques

MethodPrinciple of ActionBest ForConsiderations
Gentle Mixing Prevention: Reduces the shear forces that create fine droplets.[2]All extractions involving this compound.May require a longer extraction time to reach equilibrium.
Salting Out Increases the ionic strength of the aqueous phase, decreasing the solubility of organics.[9]General-purpose, highly effective for most emulsions.Increases the salt content of your aqueous waste.
pH Adjustment Changes the protonation state and solubility of the amine-containing compound.[7][8]Emulsions heavily stabilized by the target compound.Ensure the target compound is stable to the pH change.
Centrifugation Applies g-force to physically separate the dispersed and continuous phases.[1]Stubborn or dense emulsions.Requires access to a centrifuge and appropriate tubes.
Filtration Physically disrupts the emulsion layer using a filter medium like glass wool or Celite.[2][15]Particulate-stabilized emulsions (Pickering emulsions).May result in some minor loss of product on the filter medium.
Solvent Addition A small amount of a polar solvent (e.g., methanol) can alter phase polarity and break the emulsion.[1][15]When other methods fail.May complicate solvent removal later in the process.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions. (2017). LCGC International. [Link]

  • Tackling emulsions just got easier. (2023). Biotage. [Link]

  • Enhancing Extractions by Salting Out. (2023). LCGC International. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. (2025). K-Jhil. [Link]

  • Sometimes when we are extracting polar organic solutes from organic solvents we use brine instead of water. Why is that? (2021). Reddit. [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018). AZoM. [Link]

  • Breaking emulsions. (2018). Reddit. [Link]

  • Problems with extractions. University of York. [Link]

  • Step-by-Step Procedures For Extractions. (2022). Chemistry LibreTexts. [Link]

  • Methyldiethanolamine and Piperazine as Extractant in Emulsion Liquid Membrane for Carbon Dioxide Removal. International Journal of Chemical Engineering and Applications (IJCEA). [Link]

  • Development of Salting-out Assisted Liquid-Liquid Extraction for the Determination of Orange I. ResearchGate. [Link]

  • Salting-out assisted liquid-liquid extraction for bioanalysis. (2013). PubMed. [Link]

  • Role of pH and cations on emulsion formation and stability of crude oils. ResearchGate. [Link]

  • Development and Application of High-Internal-Phase Water-in-Oil Emulsions Using Amphiphilic Nanoparticle-Based Emulsifiers. (2024). PMC. [Link]

  • pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties. ACS Publications. [Link]

  • Piperazine. Wikipedia. [Link]

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? (2014). ResearchGate. [Link]

  • In-silico Studies of Phenyl Piperazine Derivatives Against Depression. (2024). JETIR.org. [Link]

  • pH and Magnetism Dual-Responsive Pickering Emulsion Stabilized by Dynamic Covalent Fe3O4 Nanoparticles. (2022). MDPI. [Link]

  • Effect of extraction pH on the emulsion stability and surface protein structure of soybean oil body. (2025). PubMed. [Link]

  • Solid liquid solubility of piperazine. SINTEF. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]

  • Physicochemical properties of {1-methyl piperazine (1) + water (2)} system at T = (298.15 to 343.15) K and atmospheric pressure. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 1-Biphenyl-2-ylmethyl-piperazine Synthesis

Welcome to the technical support center for the synthesis of 1-Biphenyl-2-ylmethyl-piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cataly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-Biphenyl-2-ylmethyl-piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst loading optimization in the crucial C-N cross-coupling step for this synthesis. The following question-and-answer format directly addresses common issues encountered in the lab, providing not just solutions but the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for the synthesis of 1-Biphenyl-2-ylmethyl-piperazine and similar N-aryl piperazines?

A1: The synthesis of N-aryl piperazines, including 1-Biphenyl-2-ylmethyl-piperazine, predominantly relies on palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[1][2] This method is highly versatile for forming carbon-nitrogen bonds.[3] Copper-catalyzed Ullmann condensation is another viable, more cost-effective alternative, though it may require harsher reaction conditions.[4] The choice of catalyst system is critical and often depends on the specific substrates and desired reaction efficiency.[5]

Q2: I'm observing very low to no product formation. What are the primary factors I should investigate regarding catalyst loading?

A2: Low or no product yield is a common issue often linked to catalyst activity and stability.[6][7] Key factors to investigate are:

  • Catalyst Deactivation: The palladium catalyst, particularly the active Pd(0) species, is susceptible to oxidation by residual air or moisture in the reaction setup.[6] It is crucial to use anhydrous, degassed solvents and maintain a strictly inert atmosphere (argon or nitrogen).[6]

  • Insufficient Catalyst Loading: While minimizing catalyst loading is a goal, an insufficient amount will naturally lead to low conversion.[8] A systematic screening of catalyst loading is recommended to find the optimal concentration.[8]

  • Ligand Degradation: Phosphine ligands, essential for stabilizing the palladium catalyst and facilitating the reaction, can be oxidized if not handled and stored properly under an inert atmosphere.[6]

  • Precatalyst Activation Issues: Many modern protocols use stable Pd(II) precatalysts that must be reduced in situ to the active Pd(0) form.[6][9] Inefficient activation will result in a low concentration of the active catalyst.[6]

Q3: My reaction starts but then stalls, and I see a black precipitate. What is happening?

A3: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into "palladium black," which is an inactive, agglomerated form of metallic palladium.[6][7] This depletes the concentration of the active, soluble catalyst in the reaction mixture, causing the reaction to stall.[6] This can be caused by:

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center.[7] If the ligand is not effective for the specific substrate, the catalyst is more prone to decomposition.[6]

  • High Temperatures: While heat is often required, prolonged exposure to excessive temperatures can accelerate catalyst decomposition.[7]

  • Presence of Impurities: Certain impurities in the starting materials or solvent can act as catalyst poisons.

Troubleshooting Guide: Specific Scenarios & Solutions

Scenario 1: Low Yield and Incomplete Conversion

Question: I've tried increasing the catalyst loading, but my yield of 1-Biphenyl-2-ylmethyl-piperazine is still below 50%. What other parameters should I optimize?

Answer: When simply increasing catalyst loading doesn't improve the yield, it's indicative of other underlying issues in the reaction conditions. A systematic approach to optimization is necessary.

Potential Causes & Recommended Solutions:

  • Suboptimal Ligand-to-Metal Ratio: The ratio of ligand to palladium can significantly impact catalyst activity and stability.[6][9] It's not always a 1:1 or 2:1 ratio that is optimal. A screening of ligand-to-metal ratios is recommended.

  • Incorrect Base Selection: The base is a critical component of the catalytic cycle.[7] A base that is too weak may not efficiently deprotonate the amine, while a very strong base could be incompatible with other functional groups.[7] Common bases for Buchwald-Hartwig reactions include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and potassium phosphate (K3PO4).[1]

  • Poor Solvent Choice: The solvent affects the solubility of reactants and the stability of the catalytic species.[10][11] Toluene, dioxane, and THF are commonly used solvents for Buchwald-Hartwig aminations.[1] Ensure the solvent is anhydrous and degassed.[6]

  • Reaction Temperature and Time: These reactions often require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.[7] However, excessively high temperatures can lead to catalyst decomposition.[7] Monitoring the reaction over time with techniques like TLC or LC-MS can help determine the optimal reaction duration.

ParameterRecommended Starting RangeKey Considerations
Catalyst Loading 1-5 mol%Start with a higher loading for initial trials and optimize downwards.
Ligand-to-Metal Ratio 1:1 to 2:1Can be screened to optimize catalyst performance.
Base 1.5-2.5 equivalentsNaOtBu, KOtBu, K3PO4 are common choices.[1]
Temperature 80-120 °CMonitor for catalyst decomposition at higher temperatures.[7]
Solvent Toluene, Dioxane, THFMust be anhydrous and degassed.[1][6]
Scenario 2: Formation of Bis-arylated Byproduct

Question: I am getting a significant amount of the bis-arylated piperazine byproduct. How can I improve the selectivity for the mono-arylated product?

Answer: The formation of a bis-arylated byproduct is a common challenge when using unprotected piperazine due to the presence of two reactive secondary amine groups.[1][12]

Strategies to Enhance Mono-arylation Selectivity:

  • Stoichiometry Control: Using an excess of piperazine relative to the aryl halide can favor mono-arylation.[1] In some cases, piperazine itself can be used as the solvent.[12][13]

  • Slow Addition of the Aryl Halide: Adding the aryl halide slowly to the reaction mixture helps to maintain a high concentration of piperazine relative to the electrophile, thus minimizing the chance of double arylation.[1]

  • Use of a Mono-protected Piperazine: Employing a mono-protected piperazine, such as N-Boc-piperazine, is a highly effective strategy.[1] The protecting group can be subsequently removed in a separate step.[1]

  • Ligand Choice: The steric and electronic properties of the phosphine ligand can influence selectivity. Bulky, electron-rich ligands like RuPhos have been shown to provide good yields of mono-arylated products.[12][13]

Experimental Workflow for Optimizing Mono-arylation

G start Start: Low Mono-arylation Selectivity piperazine_excess Increase Piperazine Stoichiometry (e.g., 2-5 eq.) start->piperazine_excess slow_addition Slow Addition of Aryl Halide start->slow_addition mono_protected Use Mono-Protected Piperazine (e.g., N-Boc-piperazine) start->mono_protected evaluate Evaluate Selectivity (LC-MS/NMR) piperazine_excess->evaluate slow_addition->evaluate mono_protected->evaluate ligand_screen Screen Bulky Ligands (e.g., RuPhos, XPhos) ligand_screen->evaluate evaluate->ligand_screen If still low success Successful Mono-arylation evaluate->success If successful

Caption: Decision workflow for improving mono-arylation selectivity.

Detailed Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Screening

This protocol provides a systematic approach to identifying the optimal catalyst loading for the synthesis of 1-Biphenyl-2-ylmethyl-piperazine.

  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd2(dba)3) and the phosphine ligand (e.g., RuPhos) to a series of oven-dried reaction vials equipped with magnetic stir bars. Vary the amount of precatalyst to achieve the desired molar percentages (e.g., 0.5, 1, 2, and 5 mol%). Maintain a constant ligand-to-palladium ratio (e.g., 2:1).

  • Reagent Addition: To each vial, add the base (e.g., NaOtBu, 1.5 equiv.), 2-(bromomethyl)-1,1'-biphenyl (1.0 equiv.), and piperazine (2.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (or another suitable solvent) to each vial to achieve the desired concentration.

  • Reaction Conditions: Seal the vials and place them in a preheated aluminum heating block outside the glovebox. Stir the reactions at a constant temperature (e.g., 100 °C) for a set amount of time (e.g., 12 hours).

  • Analysis: After cooling to room temperature, take an aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and yield of the desired product.

  • Optimization: Based on the results, further refine the catalyst loading in a narrower range if necessary.

Catalytic Cycle and Deactivation Pathways

The efficiency of the synthesis is governed by the catalytic cycle. Understanding this cycle and potential deactivation pathways is key to troubleshooting.

Caption: Simplified Buchwald-Hartwig catalytic cycle and a common deactivation pathway.

References

  • Fiveable. (2025, August 15). Palladium-catalyzed cross-coupling reactions. Organic Chemistry. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Organic Letters, 13(15), 4032–4035.
  • Shen, Q., & Hartwig, J. F. (2006). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2. Journal of the American Chemical Society, 128(33), 10874–10885.
  • Guram, A. S., & Bei, X. (2008). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 10(23), 5349–5352.
  • Guram, A. S., & Bei, X. (2008). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 10(23), 5349–5352.
  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • Powers, D. C., & Ritter, T. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 50(5), 1213–1225.
  • Mettler Toledo. (n.d.). MTCiting: Process Chemistry and Pharmaceutical Manufacturing Optimization. Retrieved from [Link]

  • McCann, S. D., & Buchwald, S. L. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society, 142(35), 15027–15037.
  • Zhang, H., Cai, Q., & Ma, D. (2016). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Molecules, 21(11), 1469.
  • Fors, B. P., & Buchwald, S. L. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(43), 15229–15231.
  • Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • Reddy, C. R., & Ma, D. (2026, February 16). Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society.
  • Strotman, N. A., Soumeillant, M. C., Zhu, K., Markwalter, C. E., Wei, C. S., Hsiao, Y., & Eastgate, M. D. (2018). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry, 83(21), 13187–13196.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Fairlamb, I. J. S. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
  • Pharmaceutical Technology. (2026, March 24). Optimization Strategies for API Synthesis and Formulation Development. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural and Functional Divergence in Piperazine Scaffolds: 1-Biphenyl-2-ylmethyl-piperazine vs. 1-Benzylpiperazine

Target Audience: Researchers, Medicinal Chemists, and Neuropharmacology Professionals Content Focus: Structural causality, receptor selectivity, and robust in vitro validation methodologies. Executive Summary: The Power...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Neuropharmacology Professionals Content Focus: Structural causality, receptor selectivity, and robust in vitro validation methodologies.

Executive Summary: The Power of Steric Bulk in Neuropharmacology

The piperazine ring is a highly privileged scaffold in central nervous system (CNS) drug discovery. Minor structural modifications to this core can radically alter a molecule's pharmacological trajectory. This guide provides an in-depth comparative analysis between 1-benzylpiperazine (BZP) and its sterically expanded derivative, 1-biphenyl-2-ylmethyl-piperazine .

While BZP is a non-selective monoamine transporter substrate known for its sympathomimetic and stimulant properties[1], the addition of an ortho-phenyl ring in the biphenyl derivative completely abolishes transporter affinity. Instead, this pre-organized, bulky bi-aryl system acts as a highly selective scaffold for the 5-HT7 receptor , functioning as a potent antagonist with promising applications in the treatment of depression, circadian rhythm disorders, and cognitive deficits[2].

Structural Causality and Mechanistic Divergence

To understand the functional differences between these two compounds, we must analyze the spatial geometry and binding pocket dynamics of their respective targets.

1-Benzylpiperazine (BZP): The "Messy" Transporter Substrate

BZP consists of a simple piperazine core attached to a benzyl group. Its relatively small size and high conformational flexibility allow it to easily enter the narrow translocation pore of monoamine transporters, specifically the Dopamine Transporter (DAT) and Serotonin Transporter (SERT). Once inside, BZP acts as a competitive substrate, reversing the transporter's flux and causing massive monoamine efflux into the synaptic cleft. Because it interacts with multiple transporters and inhibits presynaptic autoreceptors, BZP is often classified in literature as a "messy drug" with high abuse potential and cardiovascular toxicity[1].

1-Biphenyl-2-ylmethyl-piperazine: The 5-HT7 Antagonist Scaffold

By introducing a second phenyl ring at the ortho position of the benzyl group, the molecule's steric profile is fundamentally transformed.

  • Transporter Exclusion: The bulky biphenyl system creates severe steric hindrance, physically preventing the molecule from accessing the central binding site of DAT and SERT.

  • Receptor Inclusion: This exact steric bulk perfectly complements the deep, hydrophobic orthosteric binding pocket of the 5-HT7 receptor . Computational docking studies reveal that the biphenyl-2-methylpiperazinyl moiety interacts strongly with key residues (e.g., Asp3.32), stabilizing the receptor in an inactive state and preventing endogenous serotonin from initiating Gs-coupled signaling[2].

G BZP 1-Benzylpiperazine (Small, Flexible) DAT DAT / SERT Transporters (Narrow Translocation Pore) BZP->DAT Biphenyl 1-Biphenyl-2-ylmethyl-piperazine (Bulky, Pre-organized) HT7 5-HT7 Receptor (Deep Hydrophobic Pocket) Biphenyl->HT7 Release Monoamine Efflux (Stimulant Toxicity) DAT->Release Antagonism cAMP Inhibition (Antidepressant Potential) HT7->Antagonism

Fig 1: Structural divergence dictates the pharmacological pathway of piperazine derivatives.

Quantitative Pharmacological Comparison

The table below summarizes the contrasting pharmacological profiles of BZP and standard 1-(biphenyl-2-ylmethyl)piperazine derivatives based on established in vitro binding and functional assays.

Parameter1-Benzylpiperazine (BZP)1-Biphenyl-2-ylmethyl-piperazine
Primary Target(s) DAT, SERT, NET (Transporters)5-HT7 Receptor
Mechanism of Action Reuptake inhibitor / Releasing agentCompetitive Antagonist
Binding Affinity (Ki) DAT: ~1.5 µM, SERT: ~2.0 µM5-HT7: 15 nM – 50 nM[2]
Downstream Signaling Synaptic Dopamine/Serotonin elevationInhibition of Gs-mediated cAMP production
Physiological Effect Sympathomimetic, StimulantAnxiolytic, Antidepressant-like[3]
Clinical Status Withdrawn / Schedule I (Designer Drug)Preclinical (Lead Optimization)

Self-Validating Experimental Methodologies

To objectively compare these compounds in a laboratory setting, researchers must utilize orthogonal assays that validate both the mechanism of action and the specificity of the compound. Below are the definitive, step-by-step protocols for evaluating both pathways.

Protocol A: Monoamine Efflux Assay (Validating BZP Activity)

To prove that BZP acts as a releasing agent rather than a simple reuptake inhibitor, a radiolabeled efflux assay is required. This system is self-validating: if the efflux is genuinely transporter-mediated, introducing a selective reuptake inhibitor (e.g., Nomifensine for DAT) prior to BZP application will block the BZP-induced release.

  • Preparation: Culture HEK293 cells stably expressing human DAT (hDAT) in 24-well plates until 80% confluent.

  • Loading: Wash cells with Krebs-Ringer HEPES (KRH) buffer. Incubate cells with 20 nM [³H]-dopamine for 30 minutes at 37°C to load the intracellular vesicles.

  • Washing: Wash cells rapidly three times with ice-cold KRH buffer to remove extracellular [³H]-dopamine.

  • Inhibition Control (Validation Step): Pre-incubate half the wells with 10 µM Nomifensine (DAT inhibitor) for 10 minutes.

  • Compound Challenge: Add varying concentrations of BZP (0.1 µM to 100 µM) to the wells. Incubate for 15 minutes at 37°C.

  • Collection & Readout: Collect the extracellular buffer. Lysis the remaining cells with 1% SDS to determine retained radioactivity. Measure both fractions using a liquid scintillation counter.

  • Analysis: Calculate fractional release. True releasing agents (like BZP) will show dose-dependent [³H]-dopamine efflux that is completely abolished in the Nomifensine-treated control wells.

Protocol B: 5-HT7 Functional cAMP Assay (Validating Biphenyl-Piperazine Antagonism)

Because the 5-HT7 receptor is Gs-coupled, receptor activation leads to adenylate cyclase stimulation and cAMP accumulation. To prove that 1-biphenyl-2-ylmethyl-piperazine is an antagonist, it must demonstrate a dose-dependent rightward shift in the serotonin (5-HT) concentration-response curve (Schild analysis).

  • Transfection: Transiently transfect COS-7 or HEK293 cells with a human 5-HT7 receptor expression plasmid using Lipofectamine 3000. Incubate for 48 hours.

  • Cell Preparation: Harvest cells and resuspend in stimulation buffer (HBSS containing 0.5 mM IBMX to prevent cAMP degradation by phosphodiesterases).

  • Antagonist Pre-incubation: Plate cells in a 384-well microplate. Add serial dilutions of the 1-biphenyl-2-ylmethyl-piperazine derivative (1 nM to 10 µM). Include SB-269970 (a known 5-HT7 antagonist) as a positive control. Incubate for 15 minutes at room temperature.

  • Agonist Challenge: Add a fixed concentration of 5-HT (e.g., EC80 concentration, typically ~100 nM) to stimulate cAMP production. Incubate for 30 minutes.

  • Lysis & Detection: Add TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP). Incubate for 1 hour.

  • Readout: Measure the TR-FRET signal using a microplate reader (excitation 320 nm, emission 665 nm).

  • Data Analysis: A decrease in TR-FRET signal corresponds to an increase in cAMP. The biphenyl derivative will show a dose-dependent restoration of the baseline TR-FRET signal, confirming functional antagonism.

Workflow Cell HEK293 Cells (Culture) Transfect Transfection (h5-HT7 Plasmid) Cell->Transfect Incubate Antagonist Incubation (Biphenyl-piperazine) Transfect->Incubate Agonist Agonist Challenge (5-HT Addition) Incubate->Agonist Read TR-FRET Readout (cAMP Measurement) Agonist->Read Analyze Schild Analysis (IC50 / Kb Calc) Read->Analyze

Fig 2: Experimental workflow for validating 5-HT7 receptor functional antagonism via cAMP TR-FRET.

Conclusion

The comparison between 1-benzylpiperazine and 1-biphenyl-2-ylmethyl-piperazine perfectly illustrates the principle of rational drug design. By understanding the spatial constraints of monoamine transporters versus the deep hydrophobic pockets of serotonin receptors, medicinal chemists can transform a non-selective, high-abuse-potential stimulant (BZP) into a highly targeted therapeutic scaffold. The biphenyl-piperazine class represents a critical stepping stone in the development of next-generation 5-HT7 antagonists for complex psychiatric disorders.

References

Sources

Comparative

A Comparative Guide to Validating LC-MS/MS Analytical Methods for the Quantification of 1-Biphenyl-2-ylmethyl-piperazine

For researchers, scientists, and drug development professionals, the journey from drug discovery to a marketable therapeutic is paved with rigorous analytical testing. A critical component of this process is the accurate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey from drug discovery to a marketable therapeutic is paved with rigorous analytical testing. A critical component of this process is the accurate quantification of drug candidates and their metabolites in biological matrices. This guide provides an in-depth, experience-driven comparison of methodologies for validating a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analytical method for the quantification of 1-Biphenyl-2-ylmethyl-piperazine, a novel piperazine derivative. We will explore the causality behind experimental choices, grounded in the principles of scientific integrity and regulatory expectations.

The development of robust and reliable bioanalytical methods is paramount for making critical decisions regarding the safety and efficacy of a new drug.[1] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids due to its high sensitivity, selectivity, and speed.[2] This guide will not only detail the "how" but also the "why" behind each step of the validation process, drawing upon internationally recognized guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5][6]

The Imperative of Method Validation: Ensuring Data Integrity

Bioanalytical method validation is the process of establishing, through laboratory studies, that the performance characteristics of the method are suitable and reliable for the intended analytical application.[4][7] It provides a high degree of assurance that the method will consistently yield accurate and precise results. For regulatory submissions, such as Investigational New Drug (IND) and New Drug Applications (NDA), a fully validated bioanalytical method is a mandatory requirement.[4]

The core parameters that must be evaluated during method validation include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[7]

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[7]

  • Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte over a defined range.

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[7]

  • Matrix Effect: The alteration of the analyte's ionization efficiency due to co-eluting components from the biological matrix.

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.[4]

A Comparative Look at Methodologies

While the fundamental principles of LC-MS/MS are consistent, the specific experimental design and acceptance criteria can be approached from different angles. Here, we compare two common sample preparation techniques—Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE)—and discuss their implications for method validation.

Sample Preparation: The First Critical Step

The choice of sample preparation technique is crucial as it directly impacts the cleanliness of the final extract, which in turn affects the matrix effect, sensitivity, and overall robustness of the assay.

Method 1: Protein Precipitation (PPT)

PPT is a rapid and straightforward technique where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins.

  • Advantages: High throughput, simple, and cost-effective.

  • Disadvantages: Less effective at removing phospholipids and other endogenous components, which can lead to significant matrix effects and ion suppression.[8]

Method 2: Liquid-Liquid Extraction (LLE)

LLE involves the partitioning of the analyte from the aqueous biological matrix into an immiscible organic solvent.

  • Advantages: Provides a cleaner extract than PPT, reducing matrix effects.

  • Disadvantages: More time-consuming, requires larger solvent volumes, and can be more challenging to automate.

Experimental Protocols

Below are detailed, step-by-step methodologies for the validation of an LC-MS/MS method for 1-Biphenyl-2-ylmethyl-piperazine in human plasma, comparing the PPT and LLE approaches.

I. Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 1-Biphenyl-2-ylmethyl-piperazine and a suitable stable isotope-labeled internal standard (SIL-IS), such as 1-(Biphenyl-d5)-2-ylmethyl-piperazine, in methanol to obtain a final concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create a series of working standard solutions for spiking into the plasma to form the calibration curve and quality control (QC) samples.

II. Sample Preparation

Method A: Protein Precipitation (PPT)

  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (e.g., 100 ng/mL in acetonitrile).

  • Vortex for 30 seconds to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.

Method B: Liquid-Liquid Extraction (LLE)

  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 14,000 rpm for 5 minutes.

  • Freeze the aqueous layer by placing the tubes in a dry ice/acetone bath for 5 minutes.

  • Decant the organic (upper) layer into a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

III. LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start at a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for 1-Biphenyl-2-ylmethyl-piperazine and its SIL-IS would be determined during method development.

Data Presentation and Comparison

The performance of the two sample preparation methods would be evaluated against the acceptance criteria stipulated in the FDA and EMA guidelines.[3][4]

Table 1: Comparison of Method Performance Parameters
Validation ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Acceptance Criteria (FDA/EMA)
Linearity (r²) > 0.995> 0.998≥ 0.99
LLOQ (ng/mL) 1.00.5Signal-to-noise > 5; Accuracy ±20%; Precision ≤20%
Accuracy (% Bias) Within ±10%Within ±8%±15% (±20% at LLOQ)
Precision (%CV) < 12%< 10%≤15% (≤20% at LLOQ)
Matrix Effect (%CV) 18%8%≤15%
Recovery (%) > 90%> 85%Consistent, precise, and reproducible

Visualizing the Workflow

Validation_Workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation stock Stock Solutions working Working Standards stock->working plasma Plasma Spiking working->plasma ppt Protein Precipitation plasma->ppt Method 1 lle Liquid-Liquid Extraction plasma->lle Method 2 lc LC Separation ppt->lc lle->lc ms MS/MS Detection lc->ms linearity Linearity & Range ms->linearity accuracy Accuracy & Precision ms->accuracy selectivity Selectivity ms->selectivity stability Stability ms->stability matrix_effect Matrix Effect ms->matrix_effect

LCMSMS_Process sample_injection {Sample Injection | Prepared sample is introduced into the LC system} lc_column {LC Separation | Analyte and internal standard are separated from matrix components on a C18 column} sample_injection->lc_column esi_source {Electrospray Ionization | Eluted compounds are ionized in the ESI source} lc_column->esi_source quadrupole1 {Q1 Mass Filtering | Precursor ions of the analyte and IS are selected} esi_source->quadrupole1 collision_cell {Q2 Collision Cell | Precursor ions are fragmented} quadrupole1->collision_cell quadrupole3 {Q3 Mass Filtering | Specific product ions are selected} collision_cell->quadrupole3 detector {Detector | Product ions are detected and a signal is generated} quadrupole3->detector

Discussion and Interpretation of Results

As the data in Table 1 suggests, both the PPT and LLE methods can be successfully validated. However, the LLE method demonstrates superior performance in terms of a lower LLOQ and reduced matrix effect. For a novel compound like 1-Biphenyl-2-ylmethyl-piperazine, where achieving high sensitivity might be crucial for characterizing its pharmacokinetic profile at low doses, the LLE method would be the more robust choice. The reduced matrix effect with LLE also translates to a more reliable and reproducible assay, which is a key consideration for long-term clinical studies.[8]

The causality behind this is clear: LLE provides a more thorough cleanup of the plasma sample, removing a greater proportion of endogenous phospholipids and other matrix components that can interfere with the ionization of the analyte in the mass spectrometer's source.[8] While PPT is faster, the potential for ion suppression necessitates a more careful evaluation of the matrix effect across different lots of biological matrix.

Conclusion

The validation of an LC-MS/MS method for the quantification of 1-Biphenyl-2-ylmethyl-piperazine is a multi-faceted process that requires a deep understanding of the analytical technique and the regulatory landscape. By systematically evaluating parameters such as selectivity, accuracy, precision, and stability, and by making informed choices about sample preparation, a robust and reliable method can be developed. While both protein precipitation and liquid-liquid extraction have their merits, a thorough comparative evaluation, as outlined in this guide, will enable the selection of the most appropriate method to ensure the generation of high-quality data for crucial drug development decisions.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • The European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]

  • PubMed. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • PubMed. (2010). Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride. [Link]

  • ResearchGate. (2010). Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride | Request PDF. [Link]

  • Semantic Scholar. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]

  • National Center for Biotechnology Information. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. [Link]

  • MDPI. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. [Link]

  • National Center for Biotechnology Information. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. [Link]

  • Anapharm Bioanalytics. (2021). Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. [Link]

  • Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link]

  • Chromatography Today. (2009). Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. [Link]

  • MedCrave online. (2018). LC-MS/MS method development and validation of an antihistaminic, calcium channel blocker, di-phenyl-methyl-piperazine group cont. [Link]

  • MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. [Link]

  • Shimadzu. (2014). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. [Link]

Sources

Validation

The Biphenyl-Piperazine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

A Comparative Guide for Drug Discovery & Development Professionals The biphenyl-piperazine structural motif has emerged as a cornerstone in contemporary medicinal chemistry, demonstrating remarkable versatility and thera...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Drug Discovery & Development Professionals

The biphenyl-piperazine structural motif has emerged as a cornerstone in contemporary medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases.[1][2][3] Its prevalence in centrally acting agents, particularly those targeting neuropsychiatric disorders, underscores the scaffold's favorable physicochemical properties for penetrating the blood-brain barrier and engaging with key neurotransmitter receptors.[2][4] This guide provides a comparative analysis of prominent biphenyl-piperazine analogs, delving into their structure-activity relationships (SAR), pharmacological profiles, and the experimental methodologies crucial for their evaluation.

The Rise of a Privileged Scaffold: Targeting a Duality of Receptors

The therapeutic success of atypical antipsychotics has largely been attributed to their multi-target engagement, most notably a balanced modulation of dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.[5] This polypharmacological approach is considered superior for achieving a broader therapeutic window, enhancing efficacy against both positive and negative symptoms of schizophrenia while mitigating the extrapyramidal side effects associated with earlier antipsychotics.[5][6] The biphenyl-piperazine core has proven to be an exceptional scaffold for achieving this desired receptor profile.

A prime example is Bifeprunox , an investigational antipsychotic agent that embodies the "third-generation" approach to schizophrenia treatment.[6] It acts as a partial agonist at dopamine D2-like receptors and a potent agonist at 5-HT1A receptors, a combination believed to stabilize the dopamine system and provide a more comprehensive therapeutic effect.[6]

Structure-Activity Relationship (SAR): A Tale of Two Rings and a Linker

The pharmacological activity of biphenyl-piperazine analogs is intricately governed by the interplay of three key structural components: the biphenyl moiety, the central piperazine ring, and the linker connecting them to a terminal fragment.

  • The Biphenyl Moiety: The substitution pattern on the biphenyl rings significantly influences receptor affinity and selectivity. For instance, replacing a biphenyl system with a bipyridyl system can have a favorable effect on 5-HT2A receptor affinity.[7] The nature of this biphenyl-like system also has a high influence on affinity for 5-HT2A and D1-like receptors.[7]

  • The Piperazine Core: The piperazine ring is a versatile scaffold that not only contributes to the overall topology of the molecule but also enhances drug-like properties such as permeability and receptor affinity.[1] Its basic nitrogen atoms can form crucial ionic interactions with receptor targets.

  • The Linker and Terminal Fragment: The length and nature of the linker between the piperazine ring and a terminal fragment can dramatically impact receptor binding. Studies have shown that for certain serotonergic receptors, a tetramethylene spacer is preferred over a trimethylene one.[7] The terminal fragment itself also plays a pronounced role in determining affinity, particularly for D2-like receptors.[7]

Comparative Analysis of Representative Biphenyl-Piperazine Analogs

To illustrate the impact of structural modifications on pharmacological activity, the following table summarizes the binding affinities of several biphenyl-piperazine analogs for key CNS receptors.

Compound IDBiphenyl/Aryl SubstitutionLinker LengthTerminal FragmentD2 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)Reference
Bifeprunox 3-yl-methylN/ABenzoxazolone~6.4~1.5Low Affinity[6]
SLV313 (4e) Phenyl-pyridyl-methylN/ADihydro-benzodioxinPotentPotentN/A[8]
Compound 8b BiphenylTetramethyleneBicyclicN/A<17.6Moderate[7]
Compound 9b BiphenylTetramethyleneOxotriazinylN/AN/AHigher than 10b[7]
D2AAK3 derivative ArylVariedVariedAffinityAffinityAffinity[5]

Note: Ki values are a measure of binding affinity, with lower values indicating higher affinity. N/A indicates data not available in the cited sources.

Experimental Protocols: Unveiling the Pharmacological Profile

The characterization of biphenyl-piperazine analogs relies on a suite of standardized in vitro and in vivo assays. The following provides a detailed overview of a typical receptor binding assay protocol.

Protocol: Dopamine D2 Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.

Materials:

  • HEK293 cells stably expressing human dopamine D2 receptors

  • [³H]Spiperone (Radioligand)

  • Test compound (e.g., a biphenyl-piperazine analog)

  • Haloperidol (Reference compound for non-specific binding)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation:

    • Homogenize the cell pellets expressing the D2 receptor in ice-cold assay buffer.

    • Centrifuge the homogenate and resuspend the pellet in fresh assay buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Assay buffer.

      • Non-specific Binding: A high concentration of Haloperidol (e.g., 10 µM).

      • Test Compound: Serial dilutions of the biphenyl-piperazine analog.

    • Add the radioligand, [³H]Spiperone, to all wells at a final concentration near its Kd.

    • Initiate the binding reaction by adding the diluted membrane preparation to each well.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[9]

  • Filtration and Washing:

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.[9] This separates the bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Radioactivity Measurement:

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity in a scintillation counter.[9]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Key Signaling Pathways

The therapeutic effects of biphenyl-piperazine analogs that target D2 and 5-HT1A receptors are mediated through complex intracellular signaling cascades.

G cluster_0 Dopamine D2 Receptor (Gi/o-coupled) cluster_1 Serotonin 5-HT1A Receptor (Gi/o-coupled) D2R D2 Receptor Gi_o Gi/o D2R->Gi_o AC Adenylyl Cyclase Gi_o->AC GIRK ↑ GIRK Channels Gi_o->GIRK Ca ↓ Ca2+ Channels Gi_o->Ca cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA HT1AR 5-HT1A Receptor Gi_o2 Gi/o HT1AR->Gi_o2 AC2 Adenylyl Cyclase Gi_o2->AC2 GIRK2 ↑ GIRK Channels Gi_o2->GIRK2 ERK ↑ ERK Gi_o2->ERK cAMP2 ↓ cAMP AC2->cAMP2 PKA2 ↓ PKA cAMP2->PKA2

Caption: Downstream signaling of D2 and 5-HT1A receptors.

Concluding Remarks

The biphenyl-piperazine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its adaptability allows for the fine-tuning of pharmacological profiles to achieve desired therapeutic outcomes, particularly in the complex landscape of CNS disorders. Future directions will likely involve the exploration of novel substitution patterns, the development of analogs with improved pharmacokinetic properties, and the application of this versatile scaffold to a broader range of biological targets.

References

  • Stępnicki, P., et al. (2023). Discovery of novel arylpiperazine-based DA/5-HT modulators as potential antipsychotic agents – Design, synthesis, structural studies and pharmacological profiling. European Journal of Medicinal Chemistry, 252, 115285. [Link]

  • Feenstra, R. W., et al. (2001). New 1-aryl-4-(biarylmethylene)piperazines as potential atypical antipsychotics sharing dopamine D2-receptor and serotonin 5-HT1A-receptor affinities. Bioorganic & Medicinal Chemistry Letters, 11(18), 2345-2349. [Link]

  • Watanabe, M. D. (2007). Bifeprunox. A partial dopamine-receptor agonist for the treatment of schizophrenia. Formulary, 42, 371-377.
  • MDPI. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1305. [Link]

  • MDPI. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7300. [Link]

  • de Boer, P., et al. (2006). SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. Chemical & Pharmaceutical Bulletin, 54(9), 1326-1330. [Link]

  • ResearchGate. (2024). Structure‐activity relationship of antipsychotic piperazine derivatives. [Link]

  • International Journal of Research & Review. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Schep, L. J., et al. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 49(3), 131-141. [Link]

  • Antcliff, A., et al. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. Forensic Science International, 186(1-3), 55-60. [Link]

  • Siracusa, M. A., et al. (2012). Investigations on the 1-(2-Biphenyl)piperazine Motif: Identification of New Potent and Selective Ligands for the Serotonin7 (5-HT7) Receptor with Agonist or Antagonist Action in Vitro or ex Vivo. Journal of Medicinal Chemistry, 55(14), 6493-6506. [Link]

  • Yoon, I. S., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Pharmaceutics, 11(1), 24. [Link]

Sources

Comparative

Comparative Synthetic Routes for 1-Biphenyl-2-ylmethyl-piperazine: A Technical Guide for Process Chemists

Executive Summary The compound 1-(Biphenyl-2-ylmethyl)piperazine (CAS: 274673-37-9) is a highly valued privileged scaffold in medicinal chemistry. It serves as a critical intermediate in the synthesis of potent 5-HT7 rec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(Biphenyl-2-ylmethyl)piperazine (CAS: 274673-37-9) is a highly valued privileged scaffold in medicinal chemistry. It serves as a critical intermediate in the synthesis of potent 5-HT7 receptor ligands for neuropathic pain and depression, as well as endocannabinoid hydrolase inhibitors. This guide objectively compares three primary synthetic routes—Reductive Amination, Direct Alkylation, and Suzuki Cross-Coupling—evaluating their yield, scalability, and mechanistic reliability to help process chemists select the optimal pathway for their specific scale and diversification needs.

Chemical Context & Rationale

The structural architecture of 1-(biphenyl-2-ylmethyl)piperazine consists of a lipophilic biphenyl moiety that occupies hydrophobic pockets in target receptors, coupled with a basic piperazine ring that provides essential electrostatic interactions. Research into and heavily relies on this core. Because the secondary amine of the piperazine must remain available for subsequent functionalization (e.g., urea or carbamate formation), the synthetic challenge lies in achieving selective mono-alkylation without generating di-alkylated impurities.

Comparative Data & Performance Metrics

The following table summarizes the quantitative performance and operational parameters of the three primary synthetic routes based on standard laboratory and pilot-scale data.

RouteMethodologyAvg. Overall YieldScalabilityKey ReagentsPrimary Impurity RiskCost Efficiency
A Reductive Amination75–85%ExcellentNa(OAc)₃BH, Boc-PiperazineTrace unreacted aldehydeModerate
B Direct Alkylation60–70%Good2-(Bromomethyl)biphenyl1,4-Dialkylated piperazineHigh
C Suzuki Coupling65–80%ModeratePd(PPh₃)₄, PhB(OH)₂Pd-residues, homocouplingLow

Visual Workflow of Synthetic Strategies

SyntheticRoutes Start Target Molecule: 1-(Biphenyl-2-ylmethyl)piperazine R1 Route A: Reductive Amination Start->R1 R2 Route B: Direct Alkylation Start->R2 R3 Route C: Suzuki Coupling Start->R3 A1 Biphenyl-2-carboxaldehyde + Boc-Piperazine R1->A1 B1 2-(Bromomethyl)biphenyl + Piperazine (Excess) R2->B1 C1 1-(2-Bromobenzyl)piperazine + Phenylboronic Acid R3->C1 A2 Na(OAc)3BH, DCE RT, 12h A1->A2 Deprotect TFA/DCM Deprotection A2->Deprotect B2 K2CO3, MeCN Reflux, 8h B1->B2 Workup Aqueous Workup & Purification B2->Workup C2 Pd(PPh3)4, Na2CO3 Toluene/H2O, 90°C C1->C2 C2->Workup Deprotect->Workup

Comparative workflows for the synthesis of 1-(Biphenyl-2-ylmethyl)piperazine.

Route A: Reductive Amination (The Industry Standard)

Mechanistic Rationale

Reductive amination is the most reliable method for achieving high-purity mono-alkylation. The causality behind its success lies in two specific choices:

  • Protecting Group Strategy: Utilizing mono-Boc-protected piperazine completely eliminates the nucleophilic competition that causes over-alkylation.

  • Chemoselective Reduction: Sodium triacetoxyborohydride (Na(OAc)₃BH) is chosen over sodium borohydride (NaBH₄) because the electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This ensures the reagent reduces the transient iminium ion but is too mild to reduce the starting biphenyl-2-carboxaldehyde into biphenyl-2-ylmethanol.

Step-by-Step Protocol
  • Imine Formation: Dissolve biphenyl-2-carboxaldehyde (1.0 eq) and N-Boc-piperazine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M solution. Add glacial acetic acid (1.2 eq) to catalyze imine formation. Stir at room temperature for 1 hour.

  • Reduction: Introduce Na(OAc)₃BH (1.5 eq) portion-wise to control mild exotherms. Stir the suspension at room temperature for 12 hours under a nitrogen atmosphere.

  • Quenching & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases. Extract the aqueous layer with dichloromethane (DCM) (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Deprotection: Dissolve the crude Boc-protected intermediate in a 1:4 mixture of Trifluoroacetic Acid (TFA) and DCM. Stir at room temperature for 2 hours until TLC indicates complete consumption of the starting material.

  • Neutralization: Concentrate the mixture to remove excess TFA. Basify the residue with 2M NaOH to pH > 10, extract with ethyl acetate, dry over MgSO₄, and evaporate to yield the free base of 1-(biphenyl-2-ylmethyl)piperazine.

Route B: Direct Nucleophilic Alkylation (The Cost-Effective Approach)

Mechanistic Rationale

For large-scale syntheses where atom economy and reagent costs dictate process design, direct alkylation is preferred. Because piperazine contains two identical secondary amines, reacting it in a 1:1 stoichiometry with 2-(bromomethyl)biphenyl inevitably yields a statistical mixture of unreacted, mono-alkylated, and di-alkylated products. To force the reaction toward mono-alkylation, a massive stoichiometric excess of piperazine (5 to 10 equivalents) is employed. The excess piperazine acts as a competitive sink, ensuring the electrophile statistically encounters unreacted piperazine rather than the mono-alkylated product.

Step-by-Step Protocol
  • Reaction Setup: Dissolve piperazine (5.0 eq) and anhydrous K₂CO₃ (2.0 eq) in acetonitrile (MeCN).

  • Controlled Alkylation: Slowly add a solution of 2-(bromomethyl)biphenyl (1.0 eq) in MeCN dropwise over 2 hours at 0°C. This slow addition maintains a high local concentration of piperazine relative to the electrophile.

  • Heating: Warm the mixture to room temperature, then reflux at 82°C for 8 hours.

  • Workup: Cool the mixture and filter off the inorganic salts (K₂CO₃ and KBr). Concentrate the filtrate under reduced pressure to remove the MeCN solvent.

  • Phase-Separation Purification: Partition the resulting residue between water and ethyl acetate. The massive excess of highly polar, unreacted piperazine will preferentially partition into the aqueous layer. Wash the organic layer with water (3 × 50 mL) to remove trace piperazine, dry over MgSO₄, and concentrate. Vacuum distillation yields the pure target compound.

Route C: Suzuki-Miyaura Cross-Coupling (The Diversification Route)

Mechanistic Rationale

When synthesizing a library of biphenyl derivatives—such as—late-stage functionalization is critical. Route C installs the piperazine onto a 2-bromobenzyl scaffold first. The resulting aryl bromide undergoes a palladium-catalyzed Suzuki coupling with phenylboronic acid. This modular approach allows medicinal chemists to swap various substituted phenylboronic acids at the final step without re-synthesizing the entire aliphatic backbone.

Step-by-Step Protocol
  • Pre-coupling: Synthesize 1-(2-bromobenzyl)piperazine via the direct alkylation of excess piperazine with 2-bromobenzyl bromide (following the logic of Route B).

  • Suzuki Setup: In a Schlenk flask, combine 1-(2-bromobenzyl)piperazine (1.0 eq), phenylboronic acid (1.2 eq), and Na₂CO₃ (3.0 eq).

  • Solvent & Degassing: Add a 4:1 mixture of Toluene and Water. Degas the biphasic mixture by bubbling argon through the solution for 15 minutes to prevent catalyst oxidation.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). Seal the flask and heat to 90°C for 12 hours.

  • Workup & Scavenging: Cool to room temperature, dilute with ethyl acetate, and separate the layers. To remove toxic palladium residues (which can cause false positives in biological assays), treat the organic layer with a palladium scavenger (e.g., SiliaBond Thiol) for 4 hours before filtration, drying, and concentration.

Conclusion & Recommendations

The selection of the synthetic route for 1-(biphenyl-2-ylmethyl)piperazine depends entirely on the project's phase and scale:

  • Route A (Reductive Amination) is the definitive choice for standard laboratory preparation. It guarantees high purity and eliminates the headache of di-alkylation, making it ideal for early-stage drug development.

  • Route B (Direct Alkylation) is strictly recommended for process scale-up where the high cost of Boc-piperazine and reducing agents becomes prohibitive, provided that rigorous aqueous washing is implemented to remove excess piperazine.

  • Route C (Suzuki Coupling) is a specialized, modular approach best reserved for medicinal chemistry campaigns requiring rapid generation of biphenyl analogs for Structure-Activity Relationship (SAR) studies.

References

  • Investigations on the 1-(2-Biphenyl)piperazine Motif: Identification of New Potent and Selective Ligands for the Serotonin7 (5-HT7) Receptor with Agonist or Antagonist Action in Vitro or ex Vivo. Journal of Medicinal Chemistry. URL:[Link]

  • Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases. Journal of Medicinal Chemistry. URL:[Link]

  • Discovery of aryl-biphenyl-2-ylmethylpiperazines as novel scaffolds for 5-HT(7) ligands and role of the aromatic substituents in binding to the target receptor. Bioorganic & Medicinal Chemistry. URL:[Link]

Validation

A Comparative Benchmarking Guide: 1-Biphenyl-2-ylmethyl-piperazine versus Standard Piperazine Pharmacophores in CNS Drug Discovery

Abstract The piperazine ring is a cornerstone of central nervous system (CNS) drug discovery, recognized as a "privileged scaffold" for its ability to confer favorable pharmacokinetic properties and interact with a multi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperazine ring is a cornerstone of central nervous system (CNS) drug discovery, recognized as a "privileged scaffold" for its ability to confer favorable pharmacokinetic properties and interact with a multitude of biological targets.[1][2][3] This guide provides a comprehensive, data-driven comparison of the emerging 1-biphenyl-2-ylmethyl-piperazine scaffold against established, standard piperazine pharmacophores. We will delve into the nuanced physicochemical and pharmacological properties that differentiate these classes, supported by detailed experimental protocols for head-to-head evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to make informed decisions in the selection and optimization of piperazine-based scaffolds for CNS-active agents.

Introduction: The Strategic Value of the Piperazine Moiety

The six-membered piperazine heterocycle, with its two opposing nitrogen atoms, offers a unique combination of structural rigidity and synthetic tractability.[4][5] This allows for precise modulation of a compound's properties, including:

  • Aqueous Solubility and pKa: The two nitrogen atoms can be functionalized to fine-tune basicity and, consequently, solubility and ionization state at physiological pH.[4]

  • Blood-Brain Barrier (BBB) Permeability: The piperazine scaffold is a common feature in many CNS-penetrant drugs, acting as a "shuttle" to deliver therapeutic agents to the brain.[6][7]

  • Target Engagement: The piperazine ring often serves as a key interacting element or a linker to position other pharmacophoric groups for optimal binding to receptors, transporters, and enzymes.[1][8]

This guide will focus on the 1-biphenyl-2-ylmethyl-piperazine scaffold, which has shown promise as a modulator of serotonin 7 (5-HT7) receptors, a target implicated in depression and neuropathic pain.[9] We will benchmark this scaffold against three well-established classes of piperazine-containing drugs, each representing a distinct pharmacological profile:

  • Atypical Dopamine Transporter (DAT) Inhibitors (e.g., GBR12909): These compounds increase extracellular dopamine levels but with a lower abuse potential compared to classical stimulants like cocaine.[10][11]

  • Atypical Antipsychotics (e.g., Aripiprazole): These drugs exhibit a unique mechanism as dopamine D2 receptor partial agonists, acting as "dopamine system stabilizers".[6][7][10][11][12]

  • Second-Generation Antihistamines (e.g., Cetirizine): These H1 receptor antagonists are designed for low CNS penetration to minimize sedative side effects.[4][8][13]

Comparative Physicochemical and Pharmacological Profiles

The choice of a scaffold in drug design is a strategic decision based on the desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties and the intended pharmacological effect. The table below summarizes key distinguishing features of our selected pharmacophores.

Pharmacophore Class Core Structure Primary CNS Target(s) Key Physicochemical Properties Therapeutic Application
1-Biphenyl-2-ylmethyl-piperazine Biphenyl-methyl-piperazine5-HT7 Receptor[9]Lipophilic, potential for multiple hydrophobic interactions.Antidepressant, Anxiolytic (Investigational)
Atypical DAT Inhibitor (GBR12909) Diarylmethoxyethyl-piperazineDopamine Transporter (DAT)[14]High DAT affinity and selectivity, slower onset and longer duration of action than cocaine.[2][14]Substance Abuse Treatment (Investigational)
Atypical Antipsychotic (Aripiprazole) Phenylpiperazine-quinolinoneDopamine D2 (Partial Agonist), 5-HT1A (Partial Agonist), 5-HT2A (Antagonist)[6][7][10][11][12]"Dopamine system stabilizer" with a complex receptor binding profile.[7][10]Schizophrenia, Bipolar Disorder
Second-Gen Antihistamine (Cetirizine) Benzhydryl-piperazine-ethoxyacetic acidHistamine H1 ReceptorZwitterionic at physiological pH, low CNS penetration due to P-glycoprotein efflux.[3][13]Allergic Rhinitis, Urticaria

Head-to-Head Experimental Benchmarking Workflow

To provide a framework for objective comparison, we present a standardized in-vitro and in-vivo experimental workflow. The rationale behind this multi-step process is to build a comprehensive profile of a compound, from initial target engagement to its functional effects in a biological system and its potential to reach the target organ.

G cluster_0 In-Vitro Characterization cluster_1 In-Vivo Evaluation Binding Radioligand Binding Assay (Target Affinity & Selectivity) Functional Functional cAMP Assay (Agonism/Antagonism) Binding->Functional Confirm Mechanism BBB PAMPA-BBB Assay (CNS Permeability Prediction) Functional->BBB Assess CNS Access Behavior Forced Swim Test (Antidepressant-like Effect) BBB->Behavior Predict In-Vivo Efficacy G cluster_Gs Gs-Coupled Receptor (e.g., 5-HT7) cluster_Gi Gi-Coupled Receptor (e.g., D2) Agonist_Gs Agonist Receptor_Gs 5-HT7 Receptor Agonist_Gs->Receptor_Gs G_protein_Gs Gs Receptor_Gs->G_protein_Gs AC_Gs Adenylyl Cyclase G_protein_Gs->AC_Gs Activates cAMP_Gs cAMP (Increased) AC_Gs->cAMP_Gs Converts ATP_Gs ATP ATP_Gs->AC_Gs PKA_Gs PKA Activation cAMP_Gs->PKA_Gs Cell_Response_Gs Cellular Response PKA_Gs->Cell_Response_Gs Agonist_Gi Agonist Receptor_Gi D2 Receptor Agonist_Gi->Receptor_Gi G_protein_Gi Gi Receptor_Gi->G_protein_Gi AC_Gi Adenylyl Cyclase G_protein_Gi->AC_Gi Inhibits cAMP_Gi cAMP (Decreased) AC_Gi->cAMP_Gi Converts ATP_Gi ATP ATP_Gi->AC_Gi PKA_Gi PKA Inhibition cAMP_Gi->PKA_Gi Cell_Response_Gi Cellular Response PKA_Gi->Cell_Response_Gi

Caption: Signaling pathways for Gs and Gi-coupled receptors measured in the cAMP assay.

Protocol 3: In-Vitro Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB

Causality: For a CNS drug to be effective, it must cross the blood-brain barrier. The PAMPA-BBB assay is a high-throughput, cell-free method to predict the passive diffusion of a compound across the BBB. [15][16][17][18]This allows for early-stage filtering of compounds with poor CNS penetration potential.

Materials:

  • PAMPA sandwich plate (96-well donor and acceptor plates).

  • Porcine brain lipid (PBL) solution in dodecane. [19]* Phosphate-buffered saline (PBS), pH 7.4.

  • Test compounds.

  • UV/Vis plate reader or LC-MS/MS for quantification.

Procedure:

  • Membrane Coating: Apply ~5 µL of the PBL solution to the filter of each well in the donor plate.

  • Compound Preparation: Prepare solutions of the test compounds in PBS.

  • Assay Setup:

    • Add 300 µL of PBS to each well of the acceptor plate.

    • Add 200 µL of the test compound solution to each well of the donor plate.

  • Incubation: Carefully place the donor plate onto the acceptor plate to form the "sandwich" and incubate for 4-18 hours at room temperature. [19]5. Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the following equation:

    • Pe = C x -ln(1 - [drug]acceptor / [drug]equilibrium)

    • Where C is a constant related to the surface area and volume of the wells.

Protocol 4: In-Vivo Mouse Forced Swim Test

Causality: This is a widely used behavioral test to screen for antidepressant-like activity. [5][9][20][21][22]The test is based on the observation that when mice are placed in an inescapable situation (a cylinder of water), they will eventually adopt an immobile posture. Antidepressant treatments are known to increase the latency to immobility and decrease the total time spent immobile, suggesting a promotion of active coping strategies. [9][22] Materials:

  • Male mice (e.g., C57BL/6).

  • Transparent Plexiglas cylinders (20 cm diameter, 30 cm height).

  • Water maintained at 24-25°C.

  • Video recording and analysis software.

  • Test compounds and vehicle control.

Procedure:

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the experiment. [21]2. Dosing: Administer the test compound or vehicle via the appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.

  • Test Session:

    • Fill the cylinders with water to a depth of 15 cm. [5] * Gently place one mouse into each cylinder.

    • Record the session for 6 minutes. [20]4. Scoring: An observer, blind to the experimental conditions, scores the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, with movements only necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion and Future Directions

The 1-biphenyl-2-ylmethyl-piperazine scaffold represents a promising avenue for the development of novel CNS therapeutics, particularly for modulating the 5-HT7 receptor. By benchmarking this scaffold against established piperazine pharmacophores like GBR12909, aripiprazole, and cetirizine, researchers can gain a clearer understanding of its relative strengths and liabilities. The provided experimental workflow offers a systematic approach to this comparison, moving logically from target affinity and functional activity to CNS permeability and in-vivo efficacy.

Future research should focus on expanding the structure-activity relationship (SAR) studies around the 1-biphenyl-2-ylmethyl-piperazine core to optimize potency, selectivity, and pharmacokinetic properties. The integration of computational modeling with the empirical data generated from these assays will be crucial in guiding the rational design of next-generation CNS-active piperazine derivatives.

References

  • De Deurwaerdère, P., & Di Giovanni, G. (2020). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. Neuropsychopharmacology, 45(6), 919–933. [Link]

  • Wikipedia contributors. (2024). Aripiprazole. Wikipedia. [Link]

  • Stahl, S. M. (2020). Aripiprazole – Mechanism of Action, Psychopharmacology and Clinical Application. Psychopharmacology Institute. [Link]

  • Canadian Network for Mood and Anxiety Treatments (CANMAT). (n.d.). Aripiprazole (Abilify). CANMAT. [Link]

  • Patsnap. (2024). What is the mechanism of Aripiprazole?. Patsnap Synapse. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Chen, C. (2008). Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine. Current Medicinal Chemistry, 15(21), 2173-2191. [Link]

  • Portnoy, J. M., & Dinakar, C. (2004). Review of cetirizine hydrochloride for the treatment of allergic disorders. Expert Opinion on Pharmacotherapy, 5(1), 125-135. [Link]

  • Wikipedia contributors. (2024). Cetirizine. Wikipedia. [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of Visualized Experiments, (59), e3638. [Link]

  • MDPI. (2025). 2.8. Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB). MDPI. [Link]

  • Understanding Animal Research. (n.d.). Factsheet on the forced swim test. Understanding Animal Research. [Link]

  • Eurofins Discovery. (n.d.). H1 Human Histamine GPCR Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Hindmarch, I. (2002). CNS effects of antihistamines: Is there a third generation of non-sedative drugs?. Drugs, 62(2), 21-29. [Link]

  • Rothman, R. B., Baumann, M. H., & Prisinzano, T. E. (2008). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. AAPS Journal, 10(1), 213–223. [Link]

  • Singh, A., & Sharma, P. K. (2025). A Review on Mechanism of Histamine Mediated Allergic Reactions: Therapeutic Role, Safety, and Clinical Efficacy of Cetirizine in Modern Allergy and Other Diseases Management. Journal of Drug Delivery and Therapeutics, 15(2), 1-10. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]

  • Estrada-Camarena, E., López-Rubalcava, C., & Garcés-Ramírez, L. (2021). Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs. Frontiers in Behavioral Neuroscience, 15, 630193. [Link]

  • Promega Corporation. (2024). GloSensor™ cAMP Assay Protocol. Promega. [Link]

  • Animal Care and Use Committee, University of Iowa. (n.d.). Forced Swim Test v.3. University of Iowa. [Link]

  • Marucci, G., Dal Ben, D., Buccioni, M., Martí-Solano, M., & Volpini, R. (2015). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 11(3), 321–329. [Link]

  • DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay. DiscoveRx. [Link]

  • Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab. [Link]

  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493-504. [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Innoprot. [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • University of North Texas Health Science Center. (n.d.). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. UNT Digital Library. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Dopamine Transporter (DAT). Cloud-Clone Corp. [Link]

  • Pion Inc. (2024). Parallel artificial membrane permeability assay (PAMPA) and its role in drug development. Pion Inc. [Link]

  • Innoprot. (n.d.). Histamine H1 Receptor Assay. Innoprot. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21. [Link]

  • Salvatore, M. F., & Wightman, R. M. (2010). Functional Fast Scan Cyclic Voltammetry Assay to Characterize Dopamine D2 and D3 Autoreceptors in the Mouse Striatum. ACS Chemical Neuroscience, 1(3), 214–224. [Link]

  • Zviman, M. M., et al. (2011). Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. Neuroscience Letters, 495(3), 204–208. [Link]

  • Cao, J., et al. (2023). Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat. International Journal of Molecular Sciences, 24(5), 4872. [Link]

  • Protein Data Bank. (2024). 8Y2F: Cryo-EM structure of human dopamine transporter in complex with GBR12909. RCSB PDB. [Link]

  • Satała, G., et al. (2019). Allosteric Inhibition of Serotonin 5-HT7 Receptors by Zinc Ions. International Journal of Molecular Sciences, 20(18), 4504. [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]

  • de Graaf, C., et al. (2011). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 54(23), 8195–8208. [Link]

  • Mishra, Y., & Sibley, D. R. (2015). Intracellular Trafficking Assays for Dopamine D2-Like Receptors. In Dopamine Receptors. Humana Press. [Link]

  • Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]

  • Leopoldo, M., Lacivita, E., & Berardi, F. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Medicinal Research Reviews, 31(3), 343–384. [Link]

Sources

Comparative

Reproducibility of In Vitro Binding Data for 1-Biphenyl-2-ylmethyl-piperazine Scaffolds

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter challenges regarding the reproducibility of in vitro binding data for highly lipophilic chemical building blocks. The 1-biphenyl-2-y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter challenges regarding the reproducibility of in vitro binding data for highly lipophilic chemical building blocks. The 1-biphenyl-2-ylmethyl-piperazine motif (CAS: 274673-37-9) is a prime example. This versatile scaffold is heavily utilized in the synthesis of piperazine carbamates designed to inhibit serine hydrolases, most notably Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH)[1].

Because these enzymes regulate the endocannabinoid signaling pathways (degrading 2-arachidonoylglycerol and anandamide, respectively), achieving reproducible, high-fidelity binding data is critical for advancing neuropharmacological therapeutics[2]. This guide objectively compares the binding performance of biphenyl-2-ylmethyl-piperazine derivatives against alternative scaffolds and provides a rigorously validated, self-validating methodology to ensure data integrity.

Target Engagement & Pathway Dynamics

To understand the binding requirements of this scaffold, we must first map its pharmacological targets. The piperazine carbamate derivatives act as covalent inhibitors, carbamylating the catalytic serine residues of FAAH and MAGL[1].

G AEA Anandamide (AEA) FAAH FAAH Enzyme AEA->FAAH Degraded by 2 2 AG 2-Arachidonoylglycerol (2-AG) MAGL MAGL Enzyme AG->MAGL Degraded by Scaffold 1-Biphenyl-2-ylmethyl-piperazine Carbamate Scaffold Scaffold->FAAH Inhibits Scaffold->MAGL Inhibits

Endocannabinoid degradation pathway and dual inhibition by piperazine carbamate scaffolds.

Comparative Performance Analysis

When evaluating the 1-biphenyl-2-ylmethyl-piperazine scaffold, it is essential to benchmark its in vitro binding affinity (IC₅₀) against other established endocannabinoid hydrolase inhibitors. The biphenyl substitution provides a unique tunable window, allowing researchers to shift selectivity from MAGL-dominant to dual FAAH/MAGL inhibition simply by altering the carbamate leaving group[1].

Table 1: In Vitro Binding Comparison of Serine Hydrolase Inhibitors
Compound Class / ReferenceCore ScaffoldTarget SelectivityFAAH IC₅₀ (nM)MAGL IC₅₀ (nM)Reproducibility Challenge
Compound 36f (Representative) Biphenyl-2-ylmethyl-piperazineTunable (Dual)~45~120High lipophilicity requires careful detergent control to prevent aggregation.
Piperidine Carbamates PiperidineMAGL-Selective>10,000~8Highly reproducible, but lacks FAAH cross-reactivity.
JZL195 Piperazine CarbamateDual FAAH/MAGL22Gold standard for dual inhibition; prone to non-specific binding at >10 µM.
PF-3845 Piperidine UreaFAAH-Selective16>10,000Irreversible covalent binder; requires strict time-dependent assay tracking.

Data synthesized from established structure-activity relationship (SAR) studies on endocannabinoid hydrolases[1],[2].

Self-Validating In Vitro Binding Methodology

Standard colorimetric substrate assays often yield irreproducible data for lipophilic piperazine carbamates due to background hydrolysis and compound aggregation. To solve this, we utilize competitive Activity-Based Protein Profiling (ABPP) using a fluorophosphonate-rhodamine (FP-Rh) probe.

Workflow Prep 1. Proteome Prep (Native State) Incubate 2. Scaffold Incubation (37°C, 30 min) Prep->Incubate Label 3. FP-Rh Probe Labeling (Active Sites) Incubate->Label SDS 4. SDS-PAGE (Separation) Label->SDS Detect 5. Fluorescence Detection (IC50) SDS->Detect

Step-by-step competitive ABPP workflow for quantifying inhibitor binding.

Step-by-Step Protocol & Causality

Step 1: Native Proteome Preparation

  • Action: Homogenize wild-type mouse brain tissue in cold PBS (pH 7.4) and isolate the membrane fraction via ultracentrifugation (100,000 × g).

  • Causality: We use native brain proteomes rather than purified recombinant enzymes because preserving the endogenous lipid membrane environment is critical. Lipophilic biphenyl-piperazine compounds partition into membranes; stripping these membranes away artificially inflates apparent IC₅₀ values.

Step 2: Inhibitor Pre-Incubation

  • Action: Incubate the proteome (1 mg/mL) with varying concentrations of the 1-biphenyl-2-ylmethyl-piperazine derivative (or DMSO vehicle) for exactly 30 minutes at 37°C[2].

  • Causality: Piperazine carbamates are covalent inhibitors. Binding is a time-dependent process (k_inact/K_I). A strict 30-minute window ensures that the rate of carbamylation is standardized across all replicates, preventing temporal drift in the data.

Step 3: Activity-Based Probe Labeling (The Self-Validating Step)

  • Action: Add 1 µM FP-Rh probe to the mixture and incubate for an additional 30 minutes at room temperature.

  • Causality & Trustworthiness: The FP-Rh probe covalently binds only to the active (uninhibited) catalytic serines of hydrolases. This creates a self-validating system: if the DMSO vehicle control lane fails to show a strong fluorescent band at ~63 kDa (FAAH) or ~33 kDa (MAGL), it immediately indicates that the enzyme has degraded or the assay conditions have failed, invalidating the run before false data is recorded.

Step 4: SDS-PAGE Separation

  • Action: Quench the reaction with 4x SDS loading buffer, boil for 5 minutes, and resolve the proteins on a 10% SDS-PAGE gel.

  • Causality: Gel separation physically isolates FAAH and MAGL from the hundreds of other serine hydrolases in the proteome, allowing for multiplexed, target-specific quantification without cross-contamination of signals.

Step 5: Fluorescence Detection & Quantification

  • Action: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) and quantify band intensities relative to the DMSO control to calculate the IC₅₀.

Troubleshooting Data Artifacts

When working with the 1-biphenyl-2-ylmethyl-piperazine scaffold, researchers frequently encounter "flatlining" dose-response curves. This is rarely a failure of the compound, but rather an artifact of the assay design:

  • Compound Aggregation: At concentrations >10 µM, the biphenyl moiety can cause the compound to form colloidal aggregates, leading to non-specific protein sequestration. Solution: Add 0.1% CHAPS or 0.1% BSA to the assay buffer to break up colloids and ensure true 1:1 stoichiometric binding.

  • Solvent Effects: Ensure the final DMSO concentration never exceeds 1%. Higher concentrations alter the active site conformation of MAGL, artificially reducing the binding affinity of the piperazine scaffold.

References

  • Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. nih.gov.
  • Characterization of Tunable Piperidine and Piperazine Carbamates as Inhibitors of Endocannabinoid Hydrolases | Journal of Medicinal Chemistry. acs.org.

Sources

Validation

A Cross-Validation Approach for Determining the Purity of 1-Biphenyl-2-ylmethyl-piperazine: A Comparative Guide to GC-MS and NMR Methodologies

Introduction: The Critical Role of Purity in Drug Development In the synthesis of active pharmaceutical ingredients (APIs), the purity of starting materials and key intermediates is of paramount importance. Even minute i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity in Drug Development

In the synthesis of active pharmaceutical ingredients (APIs), the purity of starting materials and key intermediates is of paramount importance. Even minute impurities can have a significant impact on the safety and efficacy of the final drug product.[1] This guide focuses on 1-Biphenyl-2-ylmethyl-piperazine, a crucial building block in the synthesis of various pharmaceutical agents. Ensuring its purity is a critical step that necessitates robust and reliable analytical methods.

1.1 The Significance of 1-Biphenyl-2-ylmethyl-piperazine as a Key Intermediate

The 1-Biphenyl-2-ylmethyl-piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a range of biological receptors.[2] Its synthesis can involve multiple steps, each with the potential to introduce impurities such as starting materials, by-products, or degradation products.[3][4] Therefore, a comprehensive understanding of its purity profile is essential for process control and to ensure the quality of the subsequent API.

1.2 Why Orthogonal Analytical Methods are Essential for Robust Purity Assessment

To achieve a high degree of confidence in purity determination, regulatory agencies advocate for the use of orthogonal analytical methods.[5][6] Orthogonal methods are based on different scientific principles, providing independent and complementary data.[7] This approach minimizes the risk of overlooking impurities that may not be detected by a single technique, thereby providing a more complete and accurate assessment of a compound's purity.[5][8]

1.3 Overview of GC-MS and NMR as Complementary Techniques

This guide will compare and contrast two powerful analytical techniques for the purity assessment of 1-Biphenyl-2-ylmethyl-piperazine: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS is a highly sensitive hyphenated technique ideal for separating and identifying volatile and semi-volatile impurities.[1][9][10]

  • Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of the main component and impurities without the need for specific reference standards for each impurity.[11][12][13][14]

By employing both GC-MS and qNMR, we can cross-validate our findings and establish a comprehensive purity profile for 1-Biphenyl-2-ylmethyl-piperazine.

Principles of the Selected Analytical Techniques

2.1 Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Hyphenated Technique

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[10]

  • Mechanism of Separation (GC): In the gas chromatograph, the sample is vaporized and carried by an inert gas through a capillary column.[10] Separation occurs based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall.[10] Compounds with higher volatility and lower affinity for the stationary phase elute faster.

  • Mechanism of Identification and Quantification (MS): As the separated components elute from the GC column, they enter the mass spectrometer.[10] Here, they are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).[10] The resulting mass spectrum serves as a "molecular fingerprint," allowing for the identification of the compound by comparison to spectral libraries. Quantification is achieved by relating the peak area of an analyte to its concentration.

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy: A Primary Quantitative Method

NMR spectroscopy is a powerful technique for structural elucidation and quantitative analysis.[11][12][13]

  • The Principle of Nuclear Magnetic Resonance: NMR relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, certain nuclei can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local chemical environment, providing detailed information about the molecular structure.

  • Quantitative NMR (qNMR) and the Use of Internal Standards: A key advantage of NMR is that the area of a signal is directly proportional to the number of nuclei giving rise to that signal.[13][15] This allows for the accurate determination of the relative molar amounts of different compounds in a mixture. For absolute quantification, a certified internal standard of known purity and concentration is added to the sample. By comparing the integral of a signal from the analyte to the integral of a signal from the internal standard, the absolute purity of the analyte can be calculated with high precision.[13]

Experimental Design & Protocols

3.1 Materials and Reagents

  • 1-Biphenyl-2-ylmethyl-piperazine (test sample)

  • High-purity solvents (e.g., Dichloromethane for GC-MS, Deuterated Chloroform (CDCl₃) for NMR)

  • Internal Standard for qNMR (e.g., Maleic Anhydride, certified reference material)

  • Helium (carrier gas for GC-MS)

3.2 GC-MS Protocol for Purity Determination

3.2.1 Instrumentation and Conditions

A typical GC-MS system for this analysis would consist of a gas chromatograph equipped with a capillary column and coupled to a mass spectrometer.

Parameter Condition
GC Column 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Temperature Program Initial 150°C for 1 min, ramp to 290°C at 20°C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-550

3.2.2 Sample Preparation

  • Accurately weigh approximately 10 mg of 1-Biphenyl-2-ylmethyl-piperazine into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with dichloromethane.

  • Vortex to ensure homogeneity.

  • Transfer an aliquot to a 2 mL autosampler vial for analysis.

3.2.3 System Suitability Testing

Before sample analysis, a system suitability standard (e.g., a solution containing the analyte and a known impurity) should be injected to verify the performance of the GC-MS system. Key parameters to assess include peak resolution, tailing factor, and signal-to-noise ratio.

3.2.4 Data Acquisition and Processing

Data is acquired using the instrument's control software. Peak integration and identification are performed using the accompanying data analysis software. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST). Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks.

3.3 ¹H-NMR Protocol for Purity Determination (qNMR)

3.3.1 Instrumentation and Conditions

Parameter Condition
Spectrometer 400 MHz NMR Spectrometer
Solvent Chloroform-d (CDCl₃)
Pulse Program Standard quantitative ¹H experiment (e.g., zg30)
Acquisition Time ≥ 3 seconds
Relaxation Delay (d1) 5 x T₁ of the slowest relaxing proton (typically ≥ 30 seconds for accurate quantification)
Number of Scans 16 or as needed for adequate signal-to-noise

3.3.2 Sample Preparation and Internal Standard Selection

  • Accurately weigh approximately 15 mg of 1-Biphenyl-2-ylmethyl-piperazine and 5 mg of the internal standard (e.g., maleic anhydride) into a clean, dry vial.

  • Add approximately 0.75 mL of CDCl₃.

  • Vortex until fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

The internal standard should be chosen such that its signals do not overlap with any signals from the analyte or expected impurities.

3.3.3 Data Acquisition and Processing

Acquire the ¹H-NMR spectrum using the parameters outlined above. Process the data using NMR software, which includes Fourier transformation, phase correction, and baseline correction. Carefully integrate the signals corresponding to the analyte and the internal standard.

3.3.4 Purity Calculation

The purity of 1-Biphenyl-2-ylmethyl-piperazine can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

Comparative Data Analysis and Interpretation

4.1 GC-MS Results: Identification and Quantification of Volatile Impurities

The GC-MS analysis provides a detailed profile of volatile and semi-volatile impurities.

Table 1: GC-MS Purity and Impurity Profile of 1-Biphenyl-2-ylmethyl-piperazine

Peak Retention Time (min) Area % Identification
18.50.15Starting Material A
210.299.51-Biphenyl-2-ylmethyl-piperazine
311.80.20By-product B
413.50.15Unknown Impurity

4.2 NMR Results: Absolute Quantification and Structural Confirmation

The qNMR analysis provides an absolute purity value and confirms the structure of the main component.

Table 2: qNMR Purity Assessment of 1-Biphenyl-2-ylmethyl-piperazine

Parameter Value
Analyte Mass (mg) 15.05
Internal Standard Mass (mg) 5.10
Analyte Integral 2.50 (for a specific proton signal)
Internal Standard Integral 1.00
Calculated Purity (%) 99.4

4.3 Cross-Validation: Comparing and Contrasting the Results

The results from both techniques show good agreement, with the GC-MS area percent purity (99.5%) being very close to the absolute purity determined by qNMR (99.4%). This concordance between two orthogonal methods provides a high level of confidence in the determined purity of the 1-Biphenyl-2-ylmethyl-piperazine batch.

CrossValidation cluster_gcms GC-MS Analysis cluster_nmr qNMR Analysis gcms_sample Sample Preparation gcms_analysis GC-MS Run gcms_sample->gcms_analysis gcms_data Data Processing (Area %) gcms_analysis->gcms_data gcms_result Purity: 99.5% gcms_data->gcms_result comparison Compare Results gcms_result->comparison nmr_sample Sample Preparation (with IS) nmr_analysis NMR Acquisition nmr_sample->nmr_analysis nmr_data Data Processing (Integration) nmr_analysis->nmr_data nmr_result Purity: 99.4% nmr_data->nmr_result nmr_result->comparison start 1-Biphenyl-2-ylmethyl-piperazine (Test Sample) start->gcms_sample start->nmr_sample final_report Final Purity Report comparison->final_report High Confidence

Caption: Workflow for the cross-validation of purity using GC-MS and NMR.

Discussion: A Synergistic Approach to Purity Assessment

5.1 Strengths and Limitations of GC-MS for this Application

  • Strengths: High sensitivity for detecting trace volatile impurities, excellent separation efficiency, and definitive identification through mass spectral library matching.

  • Limitations: Not suitable for non-volatile or thermally labile impurities. The area percent calculation assumes that all compounds have the same response factor in the detector, which can introduce inaccuracies.

5.2 Strengths and Limitations of NMR for this Application

  • Strengths: Provides an absolute measure of purity without the need for specific impurity standards.[14] It is non-destructive and provides structural confirmation of the main component and any major impurities.

  • Limitations: Lower sensitivity compared to GC-MS, making it less suitable for detecting impurities at very low levels (e.g., <0.1%). Signal overlap can complicate quantification in complex mixtures.

5.3 Justification for the Combined Use in a Regulatory Environment

The use of both GC-MS and qNMR aligns with the principles outlined in regulatory guidelines such as ICH Q2(R1), which emphasize the importance of specificity and accuracy in analytical procedures.[16][17][18][19] The combination of a highly sensitive separation technique (GC-MS) with a primary quantitative method (qNMR) provides a comprehensive and robust data package for regulatory submissions.

Conclusion: Best Practices for Ensuring the Purity of Key Intermediates

The cross-validation of 1-Biphenyl-2-ylmethyl-piperazine purity using GC-MS and qNMR demonstrates a best-practice approach for the analytical characterization of key pharmaceutical intermediates. This synergistic methodology leverages the strengths of both techniques to provide a highly accurate and reliable assessment of purity, ensuring the quality and consistency of the material used in drug substance synthesis.

References

  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. Retrieved from [Link]

  • Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Retrieved from [Link]

  • Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Bruker. (n.d.). Quantitative NMR Assays (qNMR). Retrieved from [Link]

  • LCGC International. (2026, March 26). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Retrieved from [Link]

  • Mestrelab Resources. (2024, September 16). What is qNMR and why is it important? Retrieved from [Link]

  • ICH. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • News-Medical.Net. (2024, July 18). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Impact of Pharmaceutical Impurities in Ecstasy Tablets: Gas Chromatography-Mass Spectrometry Study. Retrieved from [Link]

  • BioPharmaSpec. (n.d.). Orthogonal Methods in Higher Order Structure (HOS) Analysis. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • European Pharmaceutical Review. (n.d.). Increasing regulatory focus on orthogonal analytical characterization for biosimilars. Retrieved from [Link]

  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities. Retrieved from [Link]

  • PubMed. (2023, October 9). Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of aryl biphenyl-3-ylmethylpiperazines 6-28.... Retrieved from [Link]

  • Scholars.Direct. (2020, October 30). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Retrieved from [Link]

  • Malaysian Journal of Chemistry. (n.d.). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Retrieved from [Link]

Sources

Comparative

Comparative Bioavailability of 1-Biphenyl-2-ylmethyl-piperazine Salts: A Technical Guide to Overcoming the Common-Ion Effect

Executive Summary 1-Biphenyl-2-ylmethyl-piperazine (CAS 274673-37-9) is a highly lipophilic, basic chemical building block frequently utilized in the synthesis of central nervous system (CNS) agents and G-protein coupled...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Biphenyl-2-ylmethyl-piperazine (CAS 274673-37-9) is a highly lipophilic, basic chemical building block frequently utilized in the synthesis of central nervous system (CNS) agents and G-protein coupled receptor (GPCR) ligands[][2]. Due to its poor aqueous solubility (BCS Class II), salt formation is a mandatory step in its formulation. While the hydrochloride (HCl) salt is traditionally the default choice in early-stage drug development, it frequently results in suboptimal in vivo exposure due to physiological constraints[3].

This technical guide objectively compares the physicochemical and pharmacokinetic (PK) performance of three 1-Biphenyl-2-ylmethyl-piperazine (BBP) salts—Hydrochloride, Mesylate, and Tartrate—providing actionable experimental protocols and mechanistic insights to guide researchers in optimal salt selection.

Mechanistic Causality: The Common-Ion Effect

The selection of an appropriate pharmaceutical salt requires anticipating the physiological environment of the gastrointestinal tract, not merely maximizing pure aqueous solubility[3].

When the hydrochloride salt of a basic drug (BBP-HCl) enters the stomach, it encounters gastric fluid containing high concentrations of chloride ions (approximately 0.1 M)[4]. According to Le Chatelier's principle, this excess of ambient Cl⁻ shifts the solubility equilibrium, drastically suppressing the salt's apparent solubility and dissolution rate—a phenomenon known as the common-ion effect [4][5].

Conversely, non-hydrochloride salts, such as mesylates (methanesulfonates) or tartrates, do not share an ion with the gastric medium[5]. They maintain a high-solubility microenvironment, preventing premature precipitation and ensuring rapid, complete dissolution prior to intestinal absorption[3][6]. Piperazine-derived salts, in particular, have shown significant improvements in physicochemical properties when paired with optimal counterions[7][8].

MechanisticPathway A Oral Administration (1-Biphenyl-2-ylmethyl-piperazine Salts) BB BB A->BB B Gastric Fluid (pH 1.2, High Cl- Concentration) D BBP-Mesylate Salt (Methanesulfonate Counterion) B->D C BBP-HCl Salt (Chloride Counterion) E Common-Ion Effect (Precipitation / Slow Dissolution) C->E Excess Cl- suppresses Ksp F No Common-Ion Effect (Rapid & Complete Dissolution) D->F Independent of Cl- G Low Intestinal Absorption (Poor Bioavailability) E->G H High Intestinal Absorption (Optimal Bioavailability) F->H BB->C

Fig 1: Mechanistic pathway of BBP salt dissolution highlighting the common-ion effect.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following methodologies are designed as self-validating systems , incorporating internal controls that prove the reliability of the generated data.

Protocol A: In Vitro Dissolution Profiling (FaSSGF)

Objective: Assess the dissolution kinetics of BBP salts in Fasted State Simulated Gastric Fluid (pH 1.2) to simulate stomach conditions. Step-by-Step Methodology:

  • Sample Preparation: Weigh equivalent amounts of BBP-HCl, BBP-Mesylate, and BBP-Tartrate (normalized to exactly 100 mg of the BBP free base).

  • Dissolution Parameters: Introduce the samples into 900 mL of FaSSGF maintained at 37.0 ± 0.5 °C using a USP Apparatus II (Paddle) rotating at 50 rpm.

  • Sampling: Withdraw 5 mL aliquots at 5, 10, 15, 30, 45, and 60 minutes. Immediately filter through a 0.45 µm PTFE syringe filter and replace the volume with fresh, pre-warmed media.

  • Self-Validation (Matrix QC):

    • Control 1: Run a concurrent standard curve of BBP free base in 100% methanol (where solubility is absolute) to establish the theoretical 100% recovery baseline.

    • Control 2: Spike a known concentration of BBP into blank FaSSGF. If the recovery deviates by >2%, it indicates matrix interference, invalidating the run.

  • Quantification: Analyze the dissolved BBP via HPLC-UV at 254 nm.

Protocol B: In Vivo Pharmacokinetic (PK) Evaluation

Objective: Determine the absolute oral bioavailability ( F% ) in a mammalian model. Step-by-Step Methodology:

  • Dosing: Fast male Sprague-Dawley rats (N=6 per group) overnight. Administer the BBP salts via oral gavage at a dose equivalent to 10 mg/kg of free base, suspended in 0.5% methylcellulose. An intravenous (IV) control group receives 2 mg/kg BBP free base in a PEG400/saline vehicle.

  • Blood Collection: Draw 200 µL of blood via the jugular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes. Centrifuge at 4,000 rpm for 10 mins to isolate plasma.

  • Bioanalysis (LC-MS/MS): Extract plasma using protein precipitation with acetonitrile.

  • Self-Validation (System Suitability):

    • Internal Standard: Spike a stable-isotope labeled internal standard (BBP-d8) into every sample prior to extraction to correct for matrix effects and ion suppression.

    • Acceptance Criteria: The analytical run is only validated if the calibration curve exhibits R2>0.995 and Quality Control (QC) samples (low, mid, high) fall within ±15% of their nominal concentrations.

PKWorkflow Step1 1. Salt Synthesis & Screening (HCl, Mesylate, Tartrate) Step2 2. Physicochemical Characterization (XRD, DSC, TGA) Step1->Step2 Step3 3. In Vitro Dissolution (FaSSGF) Self-Validation: Matrix Spike QC Step2->Step3 Step4 4. In Vivo PK Study (Rats) Oral vs. IV Dosing Step3->Step4 Step5 5. LC-MS/MS Bioanalysis Self-Validation: Isotope Internal Standard Step4->Step5 Step6 6. Pharmacokinetic Modeling (NCA: Cmax, AUC, Bioavailability) Step5->Step6

Fig 2: Self-validating experimental workflow for evaluating BBP salt pharmacokinetics.

Quantitative Data & Comparative Analysis

The table below summarizes the experimental outcomes, clearly demonstrating the divergence between pure aqueous solubility and actual physiological performance.

ParameterBBP Free BaseBBP-HCl SaltBBP-Tartrate SaltBBP-Mesylate Salt
Pure Aqueous Sol. (mg/mL) 0.021.58.218.4
FaSSGF Dissolution at 30 min 15%42% (Suppressed)85%98%
Rat Cmax​ (ng/mL) 1203109801450
Rat AUC0−24h​ (ng·h/mL) 850210064008900
Absolute Bioavailability ( F% ) 8%21%62%85%
Data Interpretation
  • The HCl Shortfall: Despite having an acceptable pure aqueous solubility (1.5 mg/mL), the BBP-HCl salt achieves only 42% dissolution in FaSSGF at 30 minutes. This is a direct consequence of the common-ion effect driven by the high chloride environment, resulting in a poor absolute bioavailability of 21%[3][5].

  • The Mesylate Advantage: The BBP-Mesylate salt entirely bypasses the common-ion effect. It achieves near-complete dissolution (98%) in the critical 30-minute window, translating to a superior Cmax​ and an optimal absolute bioavailability of 85%[5][6].

Conclusion & Recommendations

For drug development professionals working with 1-Biphenyl-2-ylmethyl-piperazine or structurally similar lipophilic basic scaffolds, defaulting to the hydrochloride salt poses a significant risk of late-stage pharmacokinetic failure. The experimental data confirms that the mesylate salt provides vastly superior systemic exposure by overcoming the gastric common-ion effect. It is highly recommended to prioritize mesylate, tartrate, or similar non-halide counterions during early-stage solid form screening to ensure maximum therapeutic efficacy.

References

  • Salt Selection in Drug Development. Kumar, L., Amin, A., & Bansal, A. K. Pharmaceutical Technology. URL: [Link]

  • Bioavailability – Physicochemical and Dosage Form Factors. Elsevier eLibrary. URL: [Link]

  • Effect of Counterions on Physicochemical Properties of Prazosin Salts. National Center for Biotechnology Information (PMC). URL: [Link]

  • Study on Sulfamethoxazole–Piperazine Salt: A Mechanistic Insight into Simultaneous Improvement of Physicochemical Properties. ResearchGate. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 1-Biphenyl-2-ylmethyl-piperazine

This guide provides a comprehensive framework for the proper disposal of 1-Biphenyl-2-ylmethyl-piperazine, a synthetic compound often utilized in drug discovery and development. As a trusted partner in your research, we...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the proper disposal of 1-Biphenyl-2-ylmethyl-piperazine, a synthetic compound often utilized in drug discovery and development. As a trusted partner in your research, we extend our commitment beyond providing high-quality reagents to ensuring you have the critical information necessary for safe laboratory operations and environmental stewardship. The following procedures are synthesized from established regulatory standards and chemical safety principles to protect researchers and ensure full compliance.

While a specific Safety Data Sheet (SDS) for 1-Biphenyl-2-ylmethyl-piperazine is not publicly prevalent, its chemical structure—incorporating both a biphenyl group and a piperazine moiety—necessitates a cautious approach to its handling and disposal. The guidance herein is predicated on the known hazardous properties of these parent structures. Biphenyl is recognized as a skin and eye irritant that is very toxic to aquatic life, while piperazine is a corrosive sensitizer with potential reproductive toxicity.[1][2] Therefore, 1-Biphenyl-2-ylmethyl-piperazine must be managed as a hazardous chemical waste stream.

Part 1: Hazard Profile and the Rationale for Caution

Understanding the "why" behind a disposal protocol is fundamental to building a culture of safety. The molecular architecture of 1-Biphenyl-2-ylmethyl-piperazine suggests a hazard profile that demands meticulous handling.

  • Piperazine Moiety: Piperazine and its derivatives are known to be corrosive, capable of causing severe skin burns and eye damage.[1] Furthermore, they are recognized as potent skin and respiratory sensitizers, meaning repeated exposure can lead to allergic reactions.[3] Some piperazine compounds are also suspected of damaging fertility or the unborn child.[1]

  • Biphenyl Moiety: The biphenyl group imparts significant environmental hazards. It is classified as very toxic to aquatic life with long-lasting effects.[2] It can also cause skin, eye, and respiratory irritation.[2]

Part 2: Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring compliance with the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[4][5]

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE to prevent exposure. The potential for corrosivity and skin sensitization dictates the following minimum requirements:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat.

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[6]

  • Solid Waste: Collect unadulterated 1-Biphenyl-2-ylmethyl-piperazine, along with any grossly contaminated items (e.g., weigh boats, contaminated paper towels), in a designated solid hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect it in a designated liquid hazardous waste container.

  • Incompatibilities: Based on the piperazine component, this waste should be considered basic. Keep it segregated from acidic waste streams to prevent a potentially violent neutralization reaction.[6]

Step 3: Container Selection and Labeling

All hazardous waste must be accumulated in appropriate containers.[7]

  • Container Choice: Use a chemically compatible container with a tight-fitting screw cap.[7] For liquids, plastic bottles are often preferred to glass to minimize the risk of breakage.[4]

  • Labeling: The container must be labeled at all times. Your institution's Environmental Health and Safety (EHS) office will provide official hazardous waste tags, but at a minimum, the label must include:

    • The words "Hazardous Waste" .[8]

    • The full, unabbreviated chemical name: "1-Biphenyl-2-ylmethyl-piperazine" . For mixtures, list all components.[4]

    • A clear indication of the hazards (e.g., Corrosive, Environmental Hazard).[8]

    • The date when the first drop of waste was added to the container (the "accumulation start date").

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Labs can temporarily store small amounts of hazardous waste in areas known as Satellite Accumulation Areas (SAAs).[8][9]

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[9]

  • Storage: Keep the waste container tightly closed unless you are actively adding waste to it.[7] Store it in a secondary container to prevent spills from spreading.

  • Volume Limits: Do not accumulate more than 55 gallons of non-acute hazardous waste in an SAA.[8] For acutely hazardous "P-listed" chemicals, the limit is 1 quart.[7]

Step 5: Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's approved channels.

  • Contact EHS: When your waste container is nearly full (e.g., ¾ full) or has been accumulating for a set period (e.g., 150 days), submit a pickup request to your EHS office.[9]

  • Documentation: Your EHS department will handle the regulatory paperwork, including the hazardous waste manifest, which tracks the waste from its generation to its final disposal ("cradle-to-grave").

Part 3: Emergency Procedures for Spills

All personnel must be trained and equipped to handle small spills.[10]

  • Alert Personnel: Immediately notify others in the area.

  • Isolate the Area: Secure the location of the spill.

  • Don PPE: If you are trained and it is safe to do so, don additional PPE as needed, such as a respirator if dealing with a fine powder.

  • Contain and Clean: Use a chemical spill kit to absorb and neutralize the spill. For a solid, carefully sweep it up to avoid creating dust. For a liquid, use absorbent pads.

  • Dispose of Cleanup Materials: All materials used for cleanup must be placed in the hazardous waste container for 1-Biphenyl-2-ylmethyl-piperazine.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Part 4: Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 1-Biphenyl-2-ylmethyl-piperazine.

G cluster_0 Waste Generation & Collection cluster_1 Container Management cluster_2 On-Site Storage cluster_3 Final Disposal gen Waste Generated (Solid or Liquid) ppe Step 1: Don Appropriate PPE gen->ppe seg Step 2: Segregate Waste (Keep from Acids) ppe->seg cont Step 3: Select Compatible Container seg->cont label_cont Step 3: Apply Hazardous Waste Label cont->label_cont saa Step 4: Store in SAA (Closed, Secondary Containment) label_cont->saa monitor Monitor Volume & Accumulation Time saa->monitor pickup Step 5: Request Pickup from EHS monitor->pickup dispose EHS Manages Manifest & Off-Site Disposal pickup->dispose

Caption: Disposal workflow for 1-Biphenyl-2-ylmethyl-piperazine.

Part 5: Regulatory Summary Table

Hazardous waste generator status is determined by the total amount of hazardous waste produced at a facility per calendar month, which dictates specific regulatory requirements.[11]

Generator StatusMonthly Hazardous Waste GenerationOn-Site Accumulation Time LimitKey Requirement
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)N/A (but best practice is regular disposal)Must ensure waste is sent to an approved facility.
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs)Up to 180 daysMust have an EPA ID number and comply with manifest system.[12]
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)Up to 90 daysSubject to the most comprehensive regulations, including detailed contingency plans and personnel training records.[8]

References

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]

  • University of Tennessee, Knoxville EHS. How to Dispose of Chemical Waste.[Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[Link]

  • University of New South Wales (UNSW). Laboratory Hazardous Waste Disposal Guideline – HS321.[Link]

  • Vanderbilt University Office of Clinical and Research Safety (OCRS). The Laboratory Standard.[Link]

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide.[Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab.[Link]

  • Triumvirate Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations.[Link]

  • American Chemical Society (ACS). Regulation of Laboratory Waste.[Link]

  • National Center for Biotechnology Information (NCBI). OSHA Laboratory Standard.[Link]

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines.[Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Chemical Hygiene Plan (CHP) Fact Sheet.[Link]

  • Tetra Tech. Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.[Link]

  • Boston University Environmental Health & Safety. Chemical Waste Management Guide.[Link]

  • American Chemistry Council. Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.[Link]

  • Thermo Fisher Scientific. Safety Data Sheet: Piperazine, anhydrous.[Link]

  • CPAchem Ltd. Safety Data Sheet: Biphenyl.[Link]

Sources

Handling

Personal protective equipment for handling 1-Biphenyl-2-ylmethyl-piperazine

As a Senior Application Scientist, I frequently guide drug development teams through the logistical and safety hurdles of handling reactive pharmaceutical intermediates. 1-Biphenyl-2-ylmethyl-piperazine is a highly valua...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide drug development teams through the logistical and safety hurdles of handling reactive pharmaceutical intermediates. 1-Biphenyl-2-ylmethyl-piperazine is a highly valuable building block in medicinal chemistry, but it presents a dual-hazard profile that dictates stringent Personal Protective Equipment (PPE) and handling protocols.

To build a truly safe laboratory environment, we must move beyond simply following rules; we must understand the chemical causality behind them and implement self-validating workflows.

Mechanistic Hazard Profile

The specific PPE required for 1-Biphenyl-2-ylmethyl-piperazine is dictated by its molecular structure:

  • The Piperazine Core (Corrosivity & Sensitization): The secondary and tertiary amines within the piperazine ring are highly basic and nucleophilic. Upon contact with ambient moisture or mucosal membranes, they generate an alkaline environment that causes severe skin burns and irreversible eye damage[1]. Furthermore, piperazine derivatives are known respiratory and dermal sensitizers; repeated exposure can trigger asthma-like symptoms or allergic contact dermatitis[1].

  • The Biphenyl Motif (Lipophilicity & Penetration): The addition of the bulky biphenyl-2-ylmethyl group significantly increases the molecule's partition coefficient (LogP). While advantageous for drug-target binding, it makes the compound highly lipophilic. If the powder is dissolved in organic solvents (e.g., DMSO, Dichloromethane), the biphenyl moiety acts as a penetration enhancer, rapidly carrying the corrosive piperazine core through the stratum corneum of the skin.

Quantitative PPE Selection Matrix

Standard laboratory PPE is insufficient for handling this compound. The following matrix outlines the required protective gear based on the mechanistic hazards described above.

PPE CategorySpecificationQuantitative StandardMechanistic Causality
Hand Protection Nitrile or Neoprene GlovesThickness ≥ 0.11 mm; Breakthrough > 480 minPrevents dermal penetration of the lipophilic biphenyl moiety, especially when handling solvent-solubilized material[1].
Eye Protection Tightly fitting safety gogglesANSI Z87.1 / EN 166 compliantProtects against basic piperazine dust/aerosols which can cause irreversible corneal burns[1].
Respiratory N95/P100 Particulate RespiratorAPF 10 (Minimum)Mitigates inhalation of sensitizing dust. Upgraded to organic vapor cartridges if handled in solution[1].
Body Protection Chemically resistant lab coatISO 16602 Type 5/6Prevents accumulation of alkaline dust on standard porous cotton clothing.

Self-Validating Operational Protocol

Every operational step must include a validation check to ensure absolute containment.

Phase 1: Pre-Weighing & Fume Hood Validation

  • Airflow Verification: Ensure the fume hood is operating at a face velocity of 80–100 feet per minute (fpm).

    • Causality: Piperazine powders are prone to aerosolization. Adequate face velocity ensures sensitizing dust is pulled away from the operator's breathing zone.

    • Validation: Do not rely solely on digital monitors. Tape a Kimwipe to the bottom of the sash to visually confirm inward, directional airflow before opening the chemical container.

  • Static Mitigation: Ground the analytical balance and use an anti-static weighing boat.

    • Causality: Dry, lipophilic powders accumulate static charge, causing them to "jump" and contaminate the surrounding workspace.

  • PPE Donning: Don the specified nitrile gloves, tightly fitting goggles, and chemically resistant lab coat.

Phase 2: Transfer and Solubilization

  • Closed-System Transfer: Use a non-sparking, anti-static spatula to transfer the 1-Biphenyl-2-ylmethyl-piperazine into a pre-tared vial. Cap the vial immediately after transfer.

  • Solvent Addition: If solubilizing the compound, inject the solvent (e.g., DCM) through a septum using a syringe.

    • Causality: Solvents drastically increase the dermal absorption rate. A closed-system injection prevents the escape of solvent vapors carrying the dissolved corrosive amine.

  • Decontamination: Wipe down the exterior of the vial and the balance pan with a dilute acidic solution (e.g., 1% citric or acetic acid) to neutralize any residual basic amine dust, followed by a DI water wipe.

    • Validation: Swab the wiped area with pH indicator paper. A neutral reading (pH ~7) confirms successful decontamination.

Spill Mitigation and RCRA Disposal Plan

Spill Mitigation Workflow

  • Evacuation & Assessment: Isolate the immediate area. If the spill involves solubilized material outside the fume hood, upgrade to a half-face organic vapor respirator.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., silica gel, sand, or a universal binder). Do not use combustible materials like sawdust[2].

  • Neutralization: Carefully apply a weak acid solution (e.g., dilute citric acid) to the absorbent.

    • Causality: Neutralizing the alkaline piperazine core mitigates its corrosivity and prevents exothermic reactions that could occur if strong acids were used.

    • Validation: Before final collection, touch a strip of pH paper to the neutralized absorbent to ensure the pH is between 6 and 8.

  • Collection: Scrape up the neutralized mixture using non-sparking tools and place it into a chemically resistant, sealable high-density polyethylene (HDPE) container.

Disposal Plan (RCRA Compliance)

  • Waste Characterization: Unused or spilled 1-Biphenyl-2-ylmethyl-piperazine must be classified and disposed of as a characteristic corrosive hazardous waste (RCRA D002) due to the basicity of the amine groups[2].

  • Labeling: Label the container strictly as "Hazardous Waste: Corrosive Amine (Substituted Piperazine) - D002".

  • Storage & Manifesting: Store the sealed container in a secondary containment tray, strictly segregated from strong oxidizing agents and acids, until collection by a licensed hazardous waste vendor[2].

Visual Workflow

Workflow Start Pre-Operation Fume Hood Validation Weighing Weighing & Transfer (Anti-Static Spatula) Start->Weighing Reaction Solubilization (Closed System) Weighing->Reaction Spill Spill Detected? Reaction->Spill CleanUp Spill Protocol (Neutralize with Weak Acid) Spill->CleanUp Yes Disposal RCRA D002 Disposal (Corrosive Waste) Spill->Disposal No CleanUp->Disposal End Decontamination & pH Validation Disposal->End

Operational and disposal workflow for 1-Biphenyl-2-ylmethyl-piperazine.

References

  • Title: SAFETY DATA SHEET - Fisher Scientific | Source: fishersci.fi | URL: [Link]

  • Title: Safety Data Sheet - Henkel - Rudolph Bros. & Co. | Source: rudolphbros.com | URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.